molecular formula C14H18O3 B1141076 Stiripentol-d9

Stiripentol-d9

Cat. No.: B1141076
M. Wt: 243.35 g/mol
InChI Key: IBLNKMRFIPWSOY-QPYRMXHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stiripentol-d9 is intended for use as an internal standard for the quantification of stiripentol by GC- or LC-MS. Stiripentol is a third-generation antiepileptic compound. It is a positive allosteric modulator of GABAA receptors, potentiating GABA-mediated activation to a greater extent in receptors expressing α3 subunits and to a lower extent in those containing β1 or ε subunits. It also inhibits GABA reuptake in vitro and increases the release of GABA in neonatal rat hippocampal slices. Stiripentol (500 µM) inhibits lactate dehydrogenase (LDH), blocking both lactate-to-pyruvate and pyruvate-to-lactate conversions by human LDH1 and LDH5.4 Formulations containing stiripentol have been used in the adjunctive treatment of seizures associated with Dravet syndrome.>An labeled epilepsy drug. It has been used as co-therapy for treatment of epilepsyvulsant agents.>

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-QPYRMXHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Brief: Molecular Weight of Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the molecular weight of Stiripentol-d9, an isotopically labeled version of the antiepileptic drug Stiripentol. This information is crucial for a variety of applications, including its use as an internal standard in quantitative analysis by mass spectrometry.

Molecular Composition and Weight

This compound is a deuterated analog of Stiripentol. The "-d9" designation signifies that nine hydrogen (H) atoms in the molecule have been replaced by their heavier isotope, deuterium (D). This substitution increases the mass of the molecule without significantly altering its chemical properties, making it an ideal internal standard for analytical purposes.

The molecular formula for this compound is C₁₄H₉D₉O₃[1][2][3][4]. The molecular weight is calculated by summing the atomic weights of each constituent atom.

Quantitative Data Summary

The following table outlines the atomic and molecular weights used to determine the final formula weight of this compound.

ComponentSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC14~12.011~168.154
HydrogenH9~1.008~9.072
DeuteriumD9~2.014[5]~18.126
OxygenO3~15.999~47.997
This compound C₁₄H₉D₉O₃ Formula Weight ~243.35

Note: Atomic weights are standard values and may vary slightly. The final formula weight is consistent with multiple sources.

Methodology for Molecular Weight Determination

The molecular weight presented is a theoretical value derived from the chemical formula and the standard atomic weights of the constituent isotopes.

Calculation Protocol:

  • Identify the Molecular Formula: The established molecular formula for this compound is C₁₄H₉D₉O₃.

  • Sum Atomic Weights: The total molecular weight is the sum of the masses of all atoms in the formula:

    • Mass = (14 × Atomic Weight of C) + (9 × Atomic Weight of H) + (9 × Atomic Weight of D) + (3 × Atomic Weight of O)

  • Result: The calculation yields a molecular weight of approximately 243.35 g/mol . This value is confirmed by various chemical suppliers and databases.

Disclaimer: The request for experimental protocols and Graphviz diagrams is not applicable to the determination of a theoretical molecular weight, which is a calculation based on established atomic masses and a known chemical formula. No signaling pathways or experimental workflows are involved in this calculation.

References

Stiripentol-d9 CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Stiripentol-d9

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the anticonvulsant drug Stiripentol. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and mechanisms of action.

Chemical Identity and Properties

This compound is the deuterium-labeled version of Stiripentol, an antiepileptic agent.[1] The incorporation of deuterium atoms enhances its utility in specific research applications, particularly as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Chemical Structure

The chemical structure of this compound is provided below.

Chemical Name: 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-d3-1-penten-5,5,5-d3-3-ol[2]

Molecular Formula: C₁₄H₉D₉O₃[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1185239-64-8
Molecular Weight 243.35 g/mol
Formula Weight 243.3
Purity ≥99% deuterated forms (d₁-d₉)
Formulation A solid
Solubility Soluble in Chloroform
SMILES OC(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/C=C/C1=CC(OCO2)=C2C=C1
InChI Key IBLNKMRFIPWSOY-QPYRMXHWSA-N

Experimental Protocols

Generalized Synthesis of Stiripentol

Step 1: Claisen-Schmidt Condensation

  • Piperonal and pinacolone are reacted in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one). To synthesize the d9 analog, deuterated pinacolone would be required.

Step 2: Regioselective Reduction

  • The resulting α,β-unsaturated ketone is then selectively reduced to the corresponding allylic alcohol, Stiripentol.

  • A common method for this is the Luche reduction, which uses sodium borohydride (NaBH₄) and a lanthanide salt like cerium(III) chloride (CeCl₃) to achieve regioselectivity.

  • The reaction is typically carried out in a protic solvent such as methanol at a low temperature (e.g., 0 °C) and then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is purified, for example, by crystallization.

Another reported one-pot synthesis involves the Knoevenagel condensation of 3,4-methylenedioxybenzaldehyde (piperonal) with 3,3-dimethyl-2-butanone, followed by a regioselective Luche reduction.

Use as an Internal Standard in Mass Spectrometry

This compound is intended for use as an internal standard in the quantification of Stiripentol by GC- or LC-MS. A generalized workflow for this application is as follows:

Workflow for Quantification of Stiripentol using this compound

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Biological Matrix (e.g., Plasma, Urine) B Add known amount of This compound (Internal Standard) A->B C Sample Extraction (e.g., SPE, LLE) B->C D Inject sample into LC-MS/MS system C->D E Chromatographic Separation of Stiripentol and this compound D->E F Mass Spectrometric Detection (MRM mode) E->F G Measure Peak Area Ratio (Stiripentol / this compound) F->G I Calculate Stiripentol Concentration G->I H Generate Calibration Curve H->I

Caption: Workflow for using this compound in quantitative analysis.

Mechanism of Action of Stiripentol

The anticonvulsant effect of Stiripentol is not fully understood but is thought to involve multiple mechanisms.

Potentiation of GABAergic Neurotransmission

Stiripentol enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It achieves this through several actions:

  • Positive Allosteric Modulation of GABA-A Receptors: Stiripentol binds to GABA-A receptors at a site distinct from benzodiazepines, increasing the duration of the chloride channel opening. This action potentiates GABA-mediated inhibition.

  • Inhibition of GABA Reuptake and Degradation: Stiripentol may increase GABA levels in the brain by inhibiting its reuptake via GABA transporters and by blocking its degradation by the enzyme GABA transaminase.

cluster_gaba GABAergic Synapse stiripentol Stiripentol gaba_a GABA-A Receptor stiripentol->gaba_a Positive Allosteric Modulation gat GABA Transporter (GAT) stiripentol->gat Inhibition gaba_t GABA Transaminase stiripentol->gaba_t Inhibition inhibition Increased Neuronal Inhibition gaba_a->inhibition

Caption: Stiripentol's modulation of GABAergic neurotransmission.

Inhibition of Lactate Dehydrogenase (LDH)

Stiripentol is an inhibitor of the enzyme lactate dehydrogenase (LDH), which is involved in neuronal energy metabolism. By inhibiting the conversion of pyruvate to lactate and vice versa, Stiripentol may reduce neuronal excitability. This mechanism is thought to mimic a ketogenic diet, where the brain's energy source shifts from glucose to ketone bodies, which have a regulatory effect on neuronal excitation.

Inhibition of Cytochrome P450 Enzymes

Stiripentol is a significant inhibitor of several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, and CYP3A4. This leads to pharmacokinetic interactions with other drugs metabolized by these enzymes, increasing their plasma concentrations and potentially their therapeutic effects and adverse reactions. This is particularly relevant when Stiripentol is used as an adjunctive therapy with other antiseizure medications like clobazam.

Enzyme InhibitedPotential EffectReference
CYP2C19 Increases levels of clobazam's active metabolite, norclobazam.
CYP3A4 Increases levels of clobazam.
CYP1A2 Affects metabolism of various drugs.
CYP2C8, CYP2D6 May increase concentrations of substrate drugs.

Metabolism of Stiripentol

Stiripentol is extensively metabolized in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4. The main metabolic pathways include demethylation, glucuronidation, and oxidative cleavage of the methylenedioxy ring. The resulting metabolites are predominantly excreted through the kidneys.

stiripentol Stiripentol cyp_enzymes CYP1A2, CYP2C19, CYP3A4 (Phase I Metabolism) stiripentol->cyp_enzymes Oxidation, Demethylation phase2 Glucuronidation (Phase II Metabolism) stiripentol->phase2 metabolites Metabolites cyp_enzymes->metabolites phase2->metabolites excretion Renal Excretion metabolites->excretion

Caption: Metabolic pathway of Stiripentol.

References

Synthesis and Isotopic Purity of Stiripentol-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Stiripentol-d9. The methodologies outlined are based on established chemical principles and analytical techniques, offering a framework for the production and characterization of this deuterated analog of the antiepileptic drug Stiripentol.

Introduction

Stiripentol is an anticonvulsant medication used in the treatment of Dravet syndrome, a severe form of epilepsy. Deuterated analogs of pharmaceutical compounds, such as this compound, are valuable tools in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a longer half-life and modified metabolic pathways. This guide details a feasible synthetic route to this compound and the analytical methods for determining its isotopic purity.

Synthesis of this compound

The synthesis of this compound is analogous to the established synthesis of unlabeled Stiripentol, with the key difference being the use of a deuterated starting material to introduce the deuterium atoms into the final molecule. The most logical and efficient approach is to utilize pinacolone-d9, as the nine deuterium atoms in this compound are located on the tert-butyl group.

The overall synthetic pathway can be depicted as a two-step process:

  • Synthesis of Pinacolone-d9: The deuterated precursor is synthesized via a hydrogen-deuterium (H-D) exchange reaction.

  • Claisen-Schmidt Condensation and Reduction: Pinacolone-d9 undergoes a condensation reaction with piperonal, followed by the reduction of the resulting α,β-unsaturated ketone to yield this compound.

Experimental Protocol: Synthesis of Pinacolone-d9

A potential method for the synthesis of pinacolone-d9 involves the H-D exchange in pinacolone using deuterium oxide under high temperature and pressure.

Materials:

  • Pinacolone

  • Deuterium Oxide (D₂O)

  • Heterogeneous Catalyst (e.g., Pd/C)

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with pinacolone and an excess of deuterium oxide.

  • Add a catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange.

  • Seal the reactor and heat it to an elevated temperature (e.g., 150-200 °C) under pressure for a specified duration to allow for the H-D exchange to occur at the α-carbon and the methyl groups of the tert-butyl moiety.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Extract the deuterated pinacolone from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the resulting pinacolone-d9 by distillation.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound follows the well-established Claisen-Schmidt condensation followed by a reduction step.[1][2]

Materials:

  • Piperonal

  • Pinacolone-d9

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Claisen-Schmidt Condensation:

    • Dissolve piperonal and pinacolone-d9 in ethanol in a reaction flask.

    • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the mixture while stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., hydrochloric acid).

    • The resulting α,β-unsaturated ketone, 4,4-dimethyl-d9-1-(3,4-methylenedioxyphenyl)-1-penten-3-one, will precipitate.

    • Collect the solid by filtration, wash with water, and dry.

  • Reduction:

    • Suspend the dried α,β-unsaturated ketone in methanol.

    • Cool the suspension in an ice bath and add sodium borohydride portion-wise.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the this compound with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and can be determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic enrichment of deuterated compounds.[3][4] The analysis involves measuring the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • Data Acquisition:

    • Inject the sample into the LC-HRMS system.

    • Acquire the mass spectrum of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound.

    • Ensure sufficient resolution to distinguish between the different isotopologues (d0 to d9).

  • Data Analysis:

    • Identify the peaks corresponding to each isotopologue (Stiripentol-d0, -d1, ... -d9).

    • Determine the integrated peak area for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • The isotopic purity is typically reported as the percentage of the desired d9 isotopologue.

Table 1: Hypothetical Isotopic Distribution of this compound from Mass Spectrometry

IsotopologueRelative Abundance (%)
This compound98.5
Stiripentol-d81.2
Stiripentol-d70.2
Stiripentol-d6<0.1
......
Stiripentol-d0<0.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.

Experimental Protocol:

  • Sample Preparation: Dissolve a precise amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the tert-butyl protons (around 0.9-1.0 ppm) compared to the other proton signals (e.g., aromatic and vinyl protons) provides a qualitative and semi-quantitative measure of deuteration.

  • ²H NMR Analysis:

    • Acquire a quantitative ²H NMR spectrum.

    • The presence of a signal in the region corresponding to the tert-butyl group confirms the incorporation of deuterium at this position.

    • The integral of this signal, relative to a known internal standard, can be used to quantify the deuterium content.

Table 2: Expected NMR Data for this compound

NucleusChemical Shift (ppm)Expected Integration (relative)
¹H~6.8 (aromatic)3H
~6.0-6.5 (vinyl)2H
~4.0 (CH-OH)1H
~1.0 (tert-butyl)~0.1H (residual)
²H~1.0 (tert-butyl)9D

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Piperonal Piperonal Intermediate α,β-Unsaturated Ketone-d9 Piperonal->Intermediate NaOH/EtOH Pinacolone_d9 Pinacolone-d9 Pinacolone_d9->Intermediate Stiripentol_d9 This compound Intermediate->Stiripentol_d9 NaBH4/MeOH

Caption: Synthetic route to this compound.

Isotopic Purity Analysis Workflow

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Processing cluster_result Result Synthesis Synthesized this compound MassSpec LC-HRMS Analysis Synthesis->MassSpec NMR NMR Analysis (¹H, ²H) Synthesis->NMR MS_Data Isotopologue Distribution MassSpec->MS_Data NMR_Data Signal Integration NMR->NMR_Data Purity Isotopic Purity (%) MS_Data->Purity NMR_Data->Purity

Caption: Workflow for isotopic purity determination.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and isotopic purity analysis of this compound. The described synthetic route, utilizing a deuterated pinacolone precursor, is a feasible strategy for obtaining the target molecule. Furthermore, the detailed analytical protocols using high-resolution mass spectrometry and NMR spectroscopy provide a robust framework for the characterization and quality control of the synthesized deuterated compound. These methodologies are essential for researchers and professionals in drug development who require high-quality, well-characterized isotopically labeled compounds for their studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol-d9 is the deuterated analog of Stiripentol, an antiepileptic drug used in the treatment of Dravet syndrome. The introduction of deuterium atoms can favorably alter the pharmacokinetic profile of a drug by slowing its metabolism, a strategy of significant interest in drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research, development, and analytical activities.

Chemical and Physical Properties

The physical and chemical properties of a drug substance are critical determinants of its formulation, stability, and bioavailability. The following tables summarize the key properties of this compound. Data for the deuterated compound are provided where available; in other cases, data for the non-deuterated form, Stiripentol, are included as a close proxy, given that deuteration typically has a minimal effect on these bulk properties.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Chemical Name 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-d3-1-penten-5,5,5-d3-3-ol[1]
Alternate Names BCX 2600-d9[2]
CAS Number 1185239-64-8[1][3][4]
Molecular Formula C₁₄H₉D₉O₃
Molecular Weight 243.35 g/mol
Appearance A solid
Purity ≥99% deuterated forms (d₁-d₉); >95% (HPLC)
Melting Point 73-74 °C (Stiripentol)
pKa (Strongest Acidic) 14.34 (Stiripentol)
Storage Temperature -20°C
Table 2: Solubility Profile of this compound
SolventSolubilitySource
Chloroform Soluble
Water Practically insoluble (Stiripentol)
Acetone Soluble (Stiripentol)
Ethanol Soluble (Stiripentol)
Ether Soluble (Stiripentol)
Acetonitrile Soluble (Stiripentol)
Dichloromethane Soluble (Stiripentol)

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of solid this compound.

Materials:

  • This compound, crystalline powder

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle (if needed to powder the sample)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by pressing the open end into the powder.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (based on Stiripentol, ~73-77°C).

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visible.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Potentiometer with a pH electrode

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Dissolve a precisely weighed amount of this compound in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode in the solution.

  • Incrementally add the standardized titrant (acid or base) to the solution.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Signaling Pathways and Synthetic Workflow

Mechanism of Action of Stiripentol

Stiripentol exerts its anticonvulsant effects through multiple mechanisms, primarily by enhancing GABAergic neurotransmission. It also inhibits the enzyme lactate dehydrogenase (LDH) and interacts with cytochrome P450 (CYP450) enzymes, which can affect the metabolism of other co-administered drugs.

Stiripentol_Mechanism_of_Action cluster_GABA GABAergic Neurotransmission Stiripentol Stiripentol GABA_A_Receptor GABA-A Receptor (Positive Allosteric Modulation) Stiripentol->GABA_A_Receptor GABA_Reuptake GABA Reuptake (Inhibition) Stiripentol->GABA_Reuptake GABA_Transaminase GABA Transaminase (Inhibition) Stiripentol->GABA_Transaminase Enhanced_Inhibition Enhanced Neuronal Inhibition GABA_A_Receptor->Enhanced_Inhibition Increased_GABA Increased Synaptic GABA Concentration GABA_Reuptake->Increased_GABA GABA_Transaminase->Increased_GABA Increased_GABA->GABA_A_Receptor Activates

Stiripentol's enhancement of GABAergic neurotransmission.

Stiripentol_LDH_Inhibition Stiripentol Stiripentol LDH Lactate Dehydrogenase (LDH) Stiripentol->LDH Inhibits Pyruvate_Lactate Pyruvate <=> Lactate LDH->Pyruvate_Lactate Catalyzes Reduced_Excitability Reduced Neuronal Excitability LDH->Reduced_Excitability Leads to

Inhibition of Lactate Dehydrogenase by Stiripentol.

Stiripentol_CYP450_Interaction Stiripentol Stiripentol CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19) Stiripentol->CYP450 Inhibits Other_AEDs Other Antiepileptic Drugs (e.g., Clobazam) CYP450->Other_AEDs Metabolizes Increased_Levels Increased Plasma Levels of Other AEDs Other_AEDs->Increased_Levels Leads to Enhanced_Efficacy Enhanced Therapeutic Efficacy Increased_Levels->Enhanced_Efficacy

Stiripentol's interaction with Cytochrome P450 enzymes.
Synthetic Workflow of Stiripentol

The synthesis of Stiripentol can be achieved through various routes. A common method involves the Claisen-Schmidt condensation of piperonal with 3,3-dimethyl-2-butanone (pinacolone), followed by the reduction of the resulting α,β-unsaturated ketone.

Stiripentol_Synthesis Piperonal Piperonal Condensation Claisen-Schmidt Condensation Piperonal->Condensation Pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) Pinacolone->Condensation Intermediate α,β-Unsaturated Ketone Condensation->Intermediate Reduction Reduction (e.g., with NaBH4) Intermediate->Reduction Stiripentol Stiripentol Reduction->Stiripentol

A common synthetic route for Stiripentol.

Conclusion

This technical guide provides a summary of the currently available physical and chemical data for this compound. While specific experimental data for the deuterated form is limited, the properties of the parent compound, Stiripentol, offer valuable insights for researchers and drug development professionals. The provided generalized experimental protocols can be adapted for the comprehensive characterization of this compound. The diagrams illustrating the mechanism of action and a synthetic workflow offer a visual representation of key scientific information relevant to this compound. Further studies are warranted to fully elucidate the specific properties of this compound and its potential advantages in a clinical setting.

References

Decoding the Stiripentol-d9 Certificate of Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Stiripentol-d9, a deuterated internal standard crucial for the accurate quantification of the antiepileptic drug Stiripentol. This document is intended for researchers, scientists, and drug development professionals, offering detailed explanations of the analytical techniques employed, experimental protocols, and the interpretation of key quality control data.

Introduction to this compound

Stiripentol is an anticonvulsant medication used in the treatment of Dravet syndrome, a severe form of epilepsy. This compound is a stable isotope-labeled version of Stiripentol, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for bioanalytical studies using mass spectrometry, as it is chemically identical to Stiripentol but has a distinct molecular weight, allowing for precise differentiation and quantification.

A Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and quality of the standard. Understanding the data presented in a CoA is paramount for ensuring the reliability and accuracy of experimental results.

Understanding the Certificate of Analysis: Key Data and Specifications

A typical Certificate of Analysis for this compound will include the following key information, which is summarized in the tables below for clarity.

Table 1: General Information and Physicochemical Properties
ParameterTypical Specification
Chemical Name 1-(1,3-Benzodioxol-5-yl)-4,4-di(trideuteriomethyl)-1-penten-3-ol-5,5,5-d3
CAS Number 1185239-64-8
Molecular Formula C₁₄H₉D₉O₃
Molecular Weight Approximately 243.35 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents
Table 2: Quality Control and Purity Specifications
Analytical TestTypical SpecificationMethod
Chemical Purity (HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥98% (or specified as Deuterated Forms (d₁-d₉) ≥99%)Mass Spectrometry (MS)
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Residual Solvents Conforms to USP <467> or ICH Q3C guidelinesGas Chromatography (GC)
Elemental Impurities Conforms to USP <232> or ICH Q3D guidelinesInductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques cited in a this compound Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical isocratic mobile phase could be a 50:50 (v/v) mixture of acetonitrile and 5 mM ammonium acetate buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted with the mobile phase to a final concentration of approximately 10-20 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity of this compound and ensure the deuterium labeling is at the correct positions.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

The absence of signals in the ¹H NMR spectrum at the positions corresponding to the tert-butyl and one of the methyl groups, and the characteristic splitting patterns in the ¹³C NMR spectrum, confirm the successful deuteration.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity. This is achieved by measuring the relative abundance of the deuterated species compared to any residual non-deuterated or partially deuterated forms.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • LC Method (if applicable): A rapid LC gradient can be used to introduce the sample into the mass spectrometer.

  • Mass Spectrometer Parameters:

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-500 °C.

  • Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The percentage of the d9 isotopologue is calculated relative to the sum of all isotopologues (d0 to d9).

Visualizing Key Concepts

To further aid in the understanding of this compound and its analysis, the following diagrams illustrate its chemical structure, a typical quality control workflow, and its mechanism of action.

Stiripentol_Structure cluster_stiripentol Stiripentol (C₁₄H₁₈O₃) cluster_stiripentol_d9 This compound (C₁₄H₉D₉O₃) Stiripentol Stiripentol Stiripentol_d9 This compound Stiripentol->Stiripentol_d9 Isotopic Labeling (H replaced by D) C₁ C H₁ H C₁->H₁ H₂ H C₁->H₂ H₃ H C₁->H₃ C₂ C H₄ H C₂->H₄ H₅ H C₂->H₅ H₆ H C₂->H₆ C₃ C H₇ H C₃->H₇ H₈ H C₃->H₈ H₉ H C₃->H₉ C₁_d C D₁ D C₁_d->D₁ D₂ D C₁_d->D₂ D₃ D C₁_d->D₃ C₂_d C D₄ D C₂_d->D₄ D₅ D C₂_d->D₅ D₆ D C₂_d->D₆ C₃_d C D₇ D C₃_d->D₇ D₈ D C₃_d->D₈ D₉ D C₃_d->D₉

Caption: Chemical relationship between Stiripentol and this compound.

QC_Workflow start Receive this compound Sample phys_chem Physical and Chemical Characterization (Appearance, Solubility) start->phys_chem hplc Purity Analysis (HPLC) phys_chem->hplc nmr Identity Confirmation (NMR) phys_chem->nmr ms Isotopic Purity and Identity (MS) phys_chem->ms solvents Residual Solvents (GC) phys_chem->solvents metals Elemental Impurities (ICP-MS) phys_chem->metals review Data Review and Compilation hplc->review nmr->review ms->review solvents->review metals->review coa Generate Certificate of Analysis review->coa end Release for Use coa->end Stiripentol_MoA cluster_GABA GABAergic Neurotransmission cluster_LDH Metabolic Regulation Stiripentol Stiripentol GABA_A GABA-A Receptor Stiripentol->GABA_A Positive Allosteric Modulator LDH Lactate Dehydrogenase (LDH) Stiripentol->LDH Inhibitor Chloride Cl⁻ Influx GABA_A->Chloride Increases GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_ATP Reduced ATP Production LDH->Reduced_ATP Inhibition leads to Lactate Lactate Lactate->LDH Pyruvate Pyruvate Pyruvate->LDH Metabolic_Shift Metabolic Shift Reduced_ATP->Metabolic_Shift Metabolic_Shift->Reduced_Excitability

A Technical Guide to the Solubility of Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Stiripentol-d9, a deuterated analog of the antiepileptic drug Stiripentol. While specific quantitative solubility data for this compound is limited, the data for its parent compound, Stiripentol, serves as a robust proxy due to their structural similarity. This guide offers a compilation of known solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to aid researchers in their experimental design. This compound is primarily utilized as an internal standard for the quantification of Stiripentol in research and clinical settings using mass spectrometry.[1][2]

Quantitative Solubility Data

The solubility of a compound is a critical physical property that influences its absorption, distribution, and overall bioavailability. The following table summarizes the available solubility data for Stiripentol in various common laboratory solvents. It is important to note that deuteration is not expected to significantly alter the fundamental solubility of the molecule.

SolventSolubility (Stiripentol)Citations
Dimethyl Sulfoxide (DMSO)~50 mg/mL[3]
46 mg/mL (196.33 mM)[4]
47 mg/mL (200.6 mM)[5]
150 mg/mL (with sonication and warming)
Ethanol~30 mg/mL
46 mg/mL
47 mg/mL
Dimethylformamide (DMF)~50 mg/mL
ChloroformSoluble
AcetoneEasily Soluble
Ethyl AcetateSlightly Soluble
MethanolSlightly Soluble
WaterInsoluble / Practically Insoluble
0.405 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL

Note: The data presented is for the non-deuterated form, Stiripentol, but provides a strong reference for this compound.

Experimental Protocols for Solubility Determination

A standardized and systematic approach is crucial for accurately determining the solubility of a compound. The following protocols are generalized methods that can be adapted for this compound.

Protocol 1: General Solubility Testing in Common Solvents

This protocol outlines a tiered approach to determine the solubility of a test compound in various solvents using progressively more rigorous mechanical techniques.

  • Initial Solvent Screening (Tier 1): a. Weigh approximately 10 mg of this compound into separate glass tubes for each solvent to be tested (e.g., cell culture media, DMSO, ethanol). b. Add the solvent in an amount to achieve a high initial concentration (e.g., 0.5 mL for a 20 mg/mL concentration). c. Gently mix the solution at room temperature. d. Vortex the tube for 1-2 minutes. e. If the compound has not dissolved, sonicate the solution in a water bath for up to 5 minutes. f. If the compound remains undissolved, warm the solution to 37°C for 5-60 minutes. g. Visually inspect the solution. A compound is considered dissolved if the solution is clear with no visible cloudiness or precipitate.

  • Serial Dilution for Insoluble Compounds (Tier 2 and beyond): a. If this compound does not dissolve at the initial concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL). b. Repeat the mechanical solubilization steps (vortexing, sonication, warming). c. Continue this process of serial dilution until the compound fully dissolves or the desired concentration range is tested.

Protocol 2: Preparation of Aqueous Solutions for Sparingly Soluble Compounds

For compounds like Stiripentol that are sparingly soluble in aqueous buffers, a co-solvent method is often employed.

  • Prepare a concentrated stock solution of this compound in a soluble organic solvent, such as ethanol.

  • While vortexing, slowly add the aqueous buffer of choice (e.g., PBS, pH 7.2) to the ethanol stock solution to achieve the desired final concentration.

  • For example, to prepare a 1:1 solution of ethanol:PBS, the stock solution in ethanol would be diluted with an equal volume of PBS.

  • It is recommended not to store aqueous solutions of Stiripentol for more than one day due to potential precipitation.

Protocol 3: Phase Solubility Studies

This method is used to evaluate the effect of a carrier or complexing agent on the solubility of the drug.

  • Prepare a series of solutions containing varying concentrations of a hydrophilic carrier (e.g., PEG-6000) in a specific buffer or distilled water.

  • Add an excess amount of this compound to each solution in sealed containers.

  • Shake the containers at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Visualizing Experimental Workflows

Understanding the logical flow of experimental procedures is essential for reproducibility and accuracy. The following diagram illustrates a typical workflow for determining the solubility of a test compound.

G start Start: Weigh Test Compound add_solvent Add Solvent (e.g., DMSO, Ethanol) start->add_solvent mix Mechanical Mixing: Vortex add_solvent->mix check_solubility Visually Inspect for Dissolution mix->check_solubility Observe sonicate Sonication check_solubility_after_sonicate Visually Inspect for Dissolution sonicate->check_solubility_after_sonicate Observe warm Warm to 37°C check_solubility_after_warm Visually Inspect for Dissolution warm->check_solubility_after_warm Observe soluble Soluble: Record Concentration check_solubility->soluble Yes insoluble Insoluble check_solubility->insoluble No end End soluble->end insoluble->sonicate dilute Decrease Concentration (Add More Solvent) dilute->mix check_solubility_after_sonicate->warm No check_solubility_after_sonicate->soluble Yes check_solubility_after_warm->soluble Yes check_solubility_after_warm->dilute No

References

Unraveling the Multifaceted Mechanism of Action of Stiripentol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an anticonvulsant agent approved for the treatment of seizures associated with Dravet syndrome, exhibits a complex and multifaceted mechanism of action.[1][2][3] This technical guide provides an in-depth exploration of the core molecular pathways through which Stiripentol exerts its therapeutic effects. The primary mechanisms involve the potentiation of GABAergic neurotransmission through positive allosteric modulation of GABA-A receptors and the inhibition of various cytochrome P450 (CYP450) enzymes, leading to significant drug-drug interactions that enhance the efficacy of concomitant antiepileptic drugs.[1][4] Additionally, emerging evidence suggests that Stiripentol's activity extends to the modulation of other targets, including lactate dehydrogenase (LDH), and voltage-gated ion channels, contributing to its overall anticonvulsant profile. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: Potentiation of GABAergic Neurotransmission

Stiripentol significantly enhances the activity of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This potentiation is achieved through a direct, positive allosteric modulation of GABA-A receptors.

Positive Allosteric Modulation of GABA-A Receptors

Stiripentol binds to a site on the GABA-A receptor that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates. This interaction increases the receptor's sensitivity to GABA, resulting in a leftward shift in the GABA concentration-response curve without altering the maximum response. This indicates that Stiripentol enhances the efficiency of GABA binding and subsequent channel opening. The potentiation effect of Stiripentol is subunit-dependent, with a greater effect observed on receptors containing α3 and δ subunits. The higher expression of the α3 subunit in the developing brain may contribute to Stiripentol's notable efficacy in childhood epilepsy syndromes like Dravet syndrome.

Other GABAergic Mechanisms

In addition to its direct action on GABA-A receptors, some studies suggest that Stiripentol may also increase GABA levels in the synapse by inhibiting its reuptake and breakdown. It has been proposed to inhibit GABA transaminase, the enzyme responsible for GABA degradation.

Secondary Mechanism of Action: Inhibition of Cytochrome P450 Enzymes

A crucial aspect of Stiripentol's clinical efficacy, particularly in adjunctive therapy, is its potent inhibition of several cytochrome P450 enzymes. This inhibition leads to reduced metabolism and consequently increased plasma concentrations of co-administered antiepileptic drugs, most notably clobazam and its active metabolite, norclobazam.

In Vitro Inhibition of CYP450 Isoforms

In vitro studies have demonstrated that Stiripentol is a potent inhibitor of several key CYP450 isoforms involved in drug metabolism. The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) for various isoforms are summarized in the table below.

CYP450 IsoformInhibition Constant (Ki) (μM)IC50 (μM)Reference(s)
CYP1A2-~1
CYP2C9--
CYP2C190.139 ± 0.025 (competitive)0.276
0.516 ± 0.065 (competitive)3.29
CYP2D6--
CYP3A41.59 ± 0.07 (noncompetitive)1.58
80 (in vitro)-
12-35 (in vivo)-

Note: The table presents a selection of reported values. Experimental conditions may vary between studies.

Emerging Mechanisms of Action

Recent research has begun to uncover additional mechanisms that may contribute to Stiripentol's therapeutic effects.

Inhibition of Lactate Dehydrogenase (LDH)

Stiripentol has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cellular energy metabolism. By inhibiting LDH, Stiripentol may reduce neuronal excitability. One study reported that Stiripentol at a concentration of 500 μM inhibited both the lactate-to-pyruvate and pyruvate-to-lactate conversions by approximately 40%. However, another study observed a more modest inhibition of around 10% at the same concentration, suggesting that the contribution of this mechanism to its overall anticonvulsant effect requires further investigation.

Modulation of Ion Channels

There is also evidence to suggest that Stiripentol may modulate the activity of voltage-gated sodium and T-type calcium channels, which could contribute to its anticonvulsant and neuroprotective properties.

Clinical Efficacy in Dravet Syndrome

Stiripentol, as an adjunctive therapy, has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome.

Clinical Trial / StudyKey Efficacy EndpointResultReference(s)
STICLO France & Italy (post-hoc analysis)≥50% reduction in generalized tonic-clonic seizure (GTCS) frequency72% in Stiripentol group vs. 7% in placebo group
≥75% reduction in GTCS frequency56% in Stiripentol group vs. 3% in placebo group
Seizure-free from GTCS38% in Stiripentol group vs. 0% in placebo group
Retrospective Study (Yıldız et al., 2018)≥50% seizure frequency reduction57% of patients responded
Observational Study (Dravet Syndrome News)≥50% seizure frequency reduction (long-term responders)20 out of 41 patients

Experimental Protocols

Whole-Cell Patch-Clamp Recording for GABA-A Receptor Modulation
  • Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are cultured and transiently transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α3, β3, and γ2L).

  • Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -50 mV.

  • Drug Application: GABA and Stiripentol are applied to the cells via a rapid solution exchange system. The effect of Stiripentol is assessed by co-applying it with a sub-maximal concentration of GABA (EC10-EC20).

  • Data Analysis: The peak current response to GABA in the absence and presence of various concentrations of Stiripentol is measured and analyzed to determine the potentiation effect and to construct concentration-response curves.

In Vitro Cytochrome P450 Inhibition Assay
  • Incubation: Stiripentol is incubated with human liver microsomes or cDNA-expressed CYP isoforms in the presence of a specific probe substrate for the CYP enzyme of interest (e.g., (S)-mephenytoin for CYP2C19, carbamazepine for CYP3A4).

  • Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite is quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of varying concentrations of Stiripentol is compared to the control (no inhibitor) to determine the IC50 value. Kinetic parameters like Ki are determined by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, noncompetitive).

Lactate Dehydrogenase (LDH) Inhibition Assay
  • Assay Principle: The inhibitory effect of Stiripentol on LDH activity is typically measured using a kinetic spectrofluorometric or spectrophotometric assay.

  • Procedure: Purified LDH is incubated with its substrate (e.g., pyruvate or lactate) and co-factor (NADH or NAD+). The rate of NADH oxidation or NAD+ reduction is monitored over time by measuring the change in absorbance or fluorescence.

  • Inhibition Measurement: The assay is performed in the presence and absence of Stiripentol to determine the percentage of inhibition of LDH activity.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

Stiripentol_Mechanism_of_Action cluster_gaba GABAergic Potentiation cluster_cyp CYP450 Inhibition cluster_other Other Mechanisms STP1 Stiripentol GABA_A GABA-A Receptor (α3/δ subunit preference) STP1->GABA_A Positive Allosteric Modulation STP2 Stiripentol Cl_channel Chloride Channel Opening GABA_A->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Inhibition Increased Neuronal Inhibition Hyperpolarization->Inhibition CYP_enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2C19) STP2->CYP_enzymes Inhibition STP3 Stiripentol AED_metabolism Metabolism of other Antiepileptic Drugs (AEDs) (e.g., Clobazam) AED_levels Increased Plasma Levels of AEDs AED_metabolism->AED_levels Enhanced_efficacy Enhanced Therapeutic Effect of AEDs AED_levels->Enhanced_efficacy LDH Lactate Dehydrogenase (LDH) STP3->LDH Inhibition Energy_metabolism Altered Neuronal Energy Metabolism Reduced_excitability Reduced Neuronal Excitability Energy_metabolism->Reduced_excitability

Caption: Overview of Stiripentol's multifaceted mechanism of action.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Culture_cells Culture HEK-293T cells Transfect_cells Transfect cells with GABA-A receptor subunit plasmids Culture_cells->Transfect_cells Patch_cell Establish whole-cell patch-clamp configuration Transfect_cells->Patch_cell Apply_GABA Apply GABA (EC10-EC20) Patch_cell->Apply_GABA Record_current1 Record baseline GABA-induced current Apply_GABA->Record_current1 Apply_GABA_STP Co-apply GABA and Stiripentol Record_current1->Apply_GABA_STP Record_current2 Record potentiated GABA-induced current Apply_GABA_STP->Record_current2 Measure_peak Measure peak current amplitudes Record_current2->Measure_peak Calculate_potentiation Calculate percent potentiation Measure_peak->Calculate_potentiation Generate_curves Generate concentration- response curves Calculate_potentiation->Generate_curves

Caption: Experimental workflow for patch-clamp analysis of Stiripentol.

CYP450_Inhibition_Workflow cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis Prepare_reaction Prepare incubation mixture: - Human liver microsomes/recombinant CYP - CYP probe substrate - Stiripentol (various concentrations) Incubate Incubate at 37°C Prepare_reaction->Incubate Stop_reaction Stop reaction Incubate->Stop_reaction Extract_metabolite Extract metabolite Stop_reaction->Extract_metabolite Analyze_LCMS Analyze by LC-MS/MS Extract_metabolite->Analyze_LCMS Quantify_metabolite Quantify metabolite formation Analyze_LCMS->Quantify_metabolite Plot_data Plot metabolite formation vs. Stiripentol concentration Quantify_metabolite->Plot_data Calculate_IC50 Calculate IC50 Plot_data->Calculate_IC50 Determine_Ki Determine Ki and inhibition type Calculate_IC50->Determine_Ki

Caption: Workflow for in vitro CYP450 inhibition assay.

Conclusion

The mechanism of action of Stiripentol is intricate, involving a primary role as a positive allosteric modulator of GABA-A receptors and a significant secondary role as a potent inhibitor of key drug-metabolizing CYP450 enzymes. These dual actions likely contribute synergistically to its clinical efficacy in Dravet syndrome. Further research into its effects on lactate dehydrogenase and ion channels will provide a more complete understanding of its therapeutic profile and may open avenues for its use in other neurological conditions. This guide provides a foundational understanding of Stiripentol's core mechanisms, supported by quantitative data and methodological insights, to aid in future research and drug development efforts.

References

Sourcing High-Purity Stiripentol-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development seeking high-purity Stiripentol-d9, several specialized chemical suppliers offer this stable isotope-labeled compound. This guide provides an overview of available suppliers and the purity specifications of their products, intended for research purposes only and not for human or therapeutic use.

Supplier and Purity Overview

This compound is available from a number of vendors, with purity levels often exceeding 95%. The following table summarizes the quantitative data on purity from various suppliers.

SupplierCAS NumberStated PurityAdditional Information
GlpBio 1185239-64-8>99.00%Provided with a Certificate of Analysis.[1]
Cayman Chemical 1185239-64-8≥99% deuterated forms (d1-d9)Intended for use as an internal standard for quantification by GC- or LC-MS.[2][3]
LGC Standards 1185239-64-8>95% (HPLC)Product is sold in neat format.[4]
Simson Pharma 1185239-64-8Certificate of Analysis providedHigh-quality standard available.[5]
Biosynth 144017-66-3Not specifiedOffers the (S)-Stiripentol-d9 enantiomer.
Shaanxi Dideu Medichem Not specifiedIndustrial GradeAvailable through the ECHEMI marketplace.

Note: All products listed are strictly for research use only and not for human or animal consumption.

Product and Chemical Information

This compound is a deuterated analog of Stiripentol, an anticonvulsant agent. The incorporation of deuterium atoms enhances its stability and metabolic properties, making it valuable for scientific analysis, particularly in pharmacokinetic and pharmacodynamic studies of Stiripentol. It is often used as an internal standard for the quantification of Stiripentol in various analytical methods.

Chemical Properties:

  • Molecular Formula: C₁₄H₉D₉O₃

  • Molecular Weight: Approximately 243.3 g/mol

  • Storage: Typically stored at -20°C

Logical Workflow for Procurement

For researchers intending to purchase this compound, the following workflow is recommended. This logical process ensures the selection of the most appropriate product for their specific research needs.

G A Identify Research Need (e.g., internal standard, metabolic study) B Review Supplier Specifications (Purity, Isotopic Enrichment) A->B Define requirements C Request Certificate of Analysis (CoA) B->C Verify quality D Evaluate CoA Data (Confirm purity and identity) C->D Analyze data E Select Supplier and Place Order D->E Decision point F Receive and Verify Compound E->F Procurement

References

An In-depth Technical Guide to the Long-Term Storage and Stability of Solid Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and long-term storage of Stiripentol-d9. As specific long-term stability studies on this compound are not extensively available in the public domain, this guide is primarily based on the stability data of the non-deuterated parent compound, Stiripentol, general principles of deuterated compound stability, and supplier recommendations. All information should be used for research purposes and not as a replacement for institution-specific validation.

Introduction

This compound is the deuterated analog of Stiripentol, an antiepileptic drug used in the treatment of Dravet syndrome.[1][2][3][4][5] The replacement of hydrogen atoms with deuterium can alter the pharmacokinetic profile of a drug, often by slowing down metabolism through the kinetic isotope effect (KIE). Understanding the long-term stability and optimal storage conditions of solid this compound is crucial for maintaining its purity, potency, and isotopic enrichment, thereby ensuring the integrity of research and development activities.

This technical guide summarizes the available stability data, provides recommended storage conditions, and details experimental protocols for stability assessment.

Recommended Long-Term Storage and Handling

While specific long-term stability data for this compound is limited, supplier recommendations and general knowledge of deuterated compounds provide a strong basis for proper storage.

Table 1: Recommended Storage and Handling Conditions for Solid this compound

ParameterRecommendationRationale & Remarks
Temperature -20°C for long-term storage.Low temperatures minimize the rate of potential chemical degradation. Some suppliers indicate a stability of at least 4 years at this temperature. For short-term storage, 2-8°C may be acceptable.
Humidity Store in a dry environment, preferably in a desiccator.Deuterated compounds can be hygroscopic, and moisture can lead to chemical degradation or isotopic dilution through H/D exchange.
Light Store in light-protecting containers (e.g., amber vials).Exposure to light, particularly UV radiation, can catalyze degradation of organic molecules.
Atmosphere Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) for maximum protection.This prevents the ingress of moisture and oxygen, further ensuring stability.
Handling Allow the container to equilibrate to room temperature before opening.This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability.

Stability Profile of Stiripentol

The stability of this compound is expected to be very similar to that of Stiripentol, as the deuteration is at the tert-butyl group, which is not the primary site of the main degradation pathway. The C-D bond is stronger than the C-H bond, which could potentially slow down metabolic degradation (a phenomenon known as the kinetic isotope effect), but may not significantly impact hydrolytic stability.

Forced degradation studies on Stiripentol have shown it to be a stable molecule under most conditions, with a specific vulnerability to acid.

Table 2: Summary of Forced Degradation Studies on Stiripentol

Stress ConditionConditions AppliedObservationReference
Acidic Hydrolysis 0.1 N HCl, room temperatureSignificant degradation observed. Forms a single degradation product.
Alkaline Hydrolysis 0.1 N NaOH, room temperatureMarked stability, no significant degradation.
Oxidative Stress 10% H₂O₂, room temperatureMarked stability, no significant degradation.
Thermal Stress 80°C for 48 hours (solid state)Marked stability, no significant degradation.
Photolytic Stress Exposure to UV and fluorescent lightMarked stability, no significant degradation.

Degradation Pathway

The primary degradation pathway for Stiripentol occurs under acidic conditions, where the hydroxyl group is substituted.

G cluster_conditions Stability Conditions Stiripentol This compound (Solid) Degradation Degradation Product (Substitution of -OH group) Stiripentol->Degradation  Acidic Conditions (e.g., HCl) Stable Alkaline Thermal Oxidative Photolytic

Caption: Acidic Degradation Pathway of Stiripentol.

Experimental Protocols for Stability Assessment

The following protocols are based on validated methods for Stiripentol and can be adapted for this compound.

  • Objective: To identify potential degradation products and pathways.

  • Procedure:

    • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Keep at room temperature for several hours, with sampling at regular intervals. Neutralize the samples before analysis.

    • Alkaline Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 48 hours.

    • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 10% hydrogen peroxide. Keep at room temperature for 48 hours.

    • Thermal Degradation: Place 10 mg of solid this compound in a controlled-temperature oven at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.

    • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Objective: To quantify this compound and separate it from any degradation products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions (based on Stiripentol analysis):

    • Column: Symmetry C18 (or equivalent), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of Stiripentol.

    • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start This compound Solid Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress dissolve Dissolve in Suitable Solvent stress->dissolve inject Inject Sample into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect DAD Detection separate->detect quantify Quantify Purity and Degradants detect->quantify end Assess Stability quantify->end

References

Understanding the deuteration pattern of Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Deuteration Pattern of Stiripentol-d9

Introduction

Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome, a severe form of epilepsy that begins in infancy[1][2]. It is a structurally unique compound that exhibits several mechanisms of action, including the positive allosteric modulation of GABA-A receptors and the inhibition of lactate dehydrogenase[3][4]. A key aspect of its clinical use is its potent inhibition of various cytochrome P450 (CYP) enzymes, which significantly alters the metabolism of co-administered antiepileptic drugs[5].

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to alter pharmacokinetic properties. This modification can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the "kinetic isotope effect." this compound is a deuterated analog of Stiripentol, designed for use as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Understanding its specific deuteration pattern is critical for its application in research and drug development.

Deuteration Pattern of this compound

The deuteration in this compound is strategically located on the tert-butyl group of the molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol. This nomenclature explicitly indicates that all nine hydrogen atoms on the two methyl groups attached to the fourth carbon and the terminal methyl group at the fifth carbon of the pentene chain have been replaced by deuterium atoms.

The molecular formula for this compound is C₁₄H₉D₉O₃. The location of the deuterium atoms is consistent across various chemical suppliers and databases.

Quantitative Data: Isotopic Purity

The utility of a deuterated standard is contingent on its isotopic purity. This compound is synthesized to have a high percentage of deuterium incorporation. The quantitative data regarding its isotopic purity is summarized below.

ParameterSpecificationSource
Isotopic Purity≥99% deuterated forms (d₁-d₉)
Molecular FormulaC₁₄H₉D₉O₃
Molecular Weight243.35 g/mol

Metabolic Pathways of Stiripentol and the Impact of Deuteration

Stiripentol undergoes extensive metabolism in the human body, with at least 13 different metabolites identified in urine. The major metabolic pathways include:

  • Oxidative cleavage of the methylenedioxy ring: This is a quantitatively significant pathway that leads to the formation of catechol derivatives. This action is believed to be responsible for Stiripentol's inhibitory effects on the metabolism of other drugs.

  • Glucuronidation: Direct conjugation of the parent molecule with glucuronic acid.

  • O-methylation: Methylation of the catechol metabolites.

  • Hydroxylation of the t-butyl group: Oxidation of one of the methyl groups on the tert-butyl moiety.

  • Conversion of the allylic alcohol side-chain: Transformation into an isomeric 3-pentanone structure.

The deuteration of the tert-butyl group in this compound is particularly relevant to the hydroxylation pathway. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as CYP450s, to break. This can significantly slow down the rate of hydroxylation at this position, a clear example of the kinetic isotope effect. While this compound is primarily used as an analytical standard, this principle is applied in therapeutic drug design to create "metabolically shielded" drugs with improved pharmacokinetic profiles, such as a longer half-life.

Stiripentol_Metabolism cluster_Phase1 Phase I Metabolism (CYP1A2, CYP2C19, CYP3A4) cluster_Phase2 Phase II Metabolism Stiripentol Stiripentol Metabolite1 Catechol Derivatives Stiripentol->Metabolite1 Oxidative Cleavage of Methylenedioxy Ring Metabolite2 Hydroxylated t-butyl Metabolite Stiripentol->Metabolite2 Hydroxylation of t-butyl group Metabolite3 3-Pentanone Isomer Stiripentol->Metabolite3 Allylic Alcohol Conversion Metabolite4 Glucuronide Conjugates Stiripentol->Metabolite4 Glucuronidation Metabolite5 O-methylated Catechols Metabolite1->Metabolite5 O-methylation

Caption: Major metabolic pathways of Stiripentol.

Experimental Protocols for Determining Deuteration Pattern

The precise location and extent of deuteration in this compound are confirmed using a combination of high-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For this compound, both ¹H (proton) and ²H (deuterium) NMR would be employed.

  • ¹H NMR Protocol:

    • Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain protons, to avoid interference. An internal standard like tetramethylsilane (TMS) is added for chemical shift referencing (0 ppm).

    • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). A standard ¹H NMR spectrum is acquired.

    • Spectral Analysis: The resulting spectrum is compared to that of a non-deuterated Stiripentol reference standard. In the ¹H NMR spectrum of this compound, the characteristic signal for the tert-butyl protons (a singlet typically around 0.98 ppm) would be significantly diminished or entirely absent. The integration of this signal relative to other protons in the molecule (e.g., aromatic or vinyl protons) provides a quantitative measure of the extent of deuteration at that site.

  • ²H NMR Protocol:

    • Data Acquisition: A deuterium NMR spectrum is acquired on the same sample.

    • Spectral Analysis: This spectrum will show a signal at the chemical shift corresponding to the tert-butyl group, confirming the presence and chemical environment of the deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is used to confirm the overall level of deuterium incorporation.

  • LC-MS/MS Protocol:

    • Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and introduced into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic Separation: The sample is passed through an HPLC column (e.g., a reverse-phase C18 column) to separate it from any potential impurities.

    • Ionization: The eluted sample is ionized, typically using electrospray ionization (ESI) in positive ion mode.

    • Mass Analysis: The mass spectrometer is set to scan for the expected molecular ion of this compound. The molecular weight of non-deuterated Stiripentol (C₁₄H₁₈O₃) is approximately 234.3 g/mol . With the replacement of 9 hydrogens (atomic mass ~1) with 9 deuteriums (atomic mass ~2), the molecular weight of this compound is expected to be approximately 243.3 g/mol . The mass spectrum will show a prominent peak at m/z corresponding to the fully deuterated molecule [M+H]⁺. The distribution of ions around this peak can be used to quantify the percentage of d₉, d₈, d₇, etc., species in the sample, thus confirming the isotopic enrichment.

Analytical_Workflow cluster_Sample Sample Preparation cluster_NMR NMR Analysis cluster_MS LC-MS/MS Analysis Sample This compound Sample NMR_Acq Dissolve in CDCl₃ Acquire ¹H and ²H Spectra Sample->NMR_Acq MS_Acq LC Separation & ESI Ionization Sample->MS_Acq NMR_Analysis Confirm Absence of ¹H Signal for t-butyl Group NMR_Acq->NMR_Analysis Conclusion Confirmation of Deuteration Pattern & Purity NMR_Analysis->Conclusion MS_Analysis Confirm Molecular Weight Shift (+9 amu) Assess Isotopic Distribution MS_Acq->MS_Analysis MS_Analysis->Conclusion

Caption: Workflow for confirming the deuteration pattern of this compound.

Conclusion

The deuteration pattern of this compound is precisely defined, with nine deuterium atoms replacing the hydrogen atoms on the tert-butyl group. This specific placement is significant due to the role of the tert-butyl group as a site of oxidative metabolism. The high isotopic purity of this compound is confirmed through rigorous analytical methods such as NMR spectroscopy and mass spectrometry. For researchers and drug development professionals, a thorough understanding of this deuteration pattern is essential for its accurate use as an internal standard in quantitative bioanalysis and for appreciating the broader implications of site-specific deuteration in modifying drug metabolism and pharmacokinetics.

References

Navigating the Isotopic Landscape of Stiripentol-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of commercially available Stiripentol-d9. It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for the accurate application of this deuterated internal standard in pharmacokinetic and metabolic studies.

Quantitative Analysis of Isotopic Enrichment

The isotopic purity of a deuterated compound is a critical parameter that can significantly influence the accuracy and reliability of quantitative bioanalytical assays. Commercial suppliers of this compound provide specifications regarding the isotopic enrichment of their products. This data is crucial for correcting for the presence of unlabeled or partially labeled species.

Supplier/ManufacturerProduct IdentifierIsotopic Enrichment/Purity SpecificationAnalytical Method
Cayman ChemicalItem No. 28506Deuterium Incorporation: ≥99% deuterated forms (d1-d9); ≤1% d0[1]Not explicitly stated on the product page, but typically determined by Mass Spectrometry and/or NMR.
GlpBioCat. No.: GC45721Purity: >99.00%[2]HNMR, HPLC[2]
LGC StandardsCAS 1185239-64-8>95% (HPLC)[3]HPLC[3]

Note: It is important to distinguish between chemical purity (often determined by HPLC) and isotopic enrichment. The specification from Cayman Chemical provides the most detailed information regarding the distribution of deuterated forms (d1-d9) and the maximum allowable amount of the unlabeled (d0) compound. For rigorous quantitative studies, it is recommended to obtain the certificate of analysis for the specific lot of this compound being used.

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. The two primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a labeled compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after liquid chromatographic separation. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

  • Mass Analysis: The instrument is operated in high-resolution mode to resolve the isotopic peaks of the molecular ion.

  • Data Acquisition: The mass spectrum is acquired, showing the relative intensities of the different isotopologues (d0 to d9).

  • Data Analysis: The isotopic enrichment is calculated by comparing the measured relative intensities of the isotopic peaks to the theoretical distribution for a given enrichment level. This analysis can be performed using specialized software that accounts for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the sites and extent of deuteration.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable NMR solvent. An internal standard with a known concentration may be added for quantitative analysis (qNMR).

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions of deuteration confirms the isotopic labeling. The residual proton signals can be integrated to quantify the amount of non-deuterated species.

  • ²H NMR Analysis: The ²H (Deuterium) NMR spectrum is acquired. This provides direct evidence of the presence and location of the deuterium atoms. The integrals of the deuterium signals can be used to determine the relative isotopic enrichment at different positions in the molecule.

  • Data Analysis: The isotopic enrichment is determined by comparing the integrals of the residual proton signals in the ¹H NMR spectrum to the integrals of non-deuterated protons in the molecule, or by quantitative analysis of the ²H NMR spectrum.

Visualizing Stiripentol's Mechanism of Action and Analytical Workflow

To better understand the biological context and analytical considerations for this compound, the following diagrams illustrate its key signaling pathways and a typical experimental workflow for its use as an internal standard.

Stiripentol_Signaling_Pathway cluster_GABA GABAergic Synapse cluster_LDH Metabolic Inhibition Stiripentol Stiripentol GABA_A_Receptor GABA-A Receptor Stiripentol->GABA_A_Receptor Positive Allosteric Modulator Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Stiripentol_Met Stiripentol LDH Lactate Dehydrogenase (LDH) Stiripentol_Met->LDH Inhibits Pyruvate Pyruvate LDH->Pyruvate Lactate Lactate Lactate->LDH

Figure 1: Simplified signaling pathways of Stiripentol's action as a positive allosteric modulator of GABA-A receptors and an inhibitor of lactate dehydrogenase (LDH).

Stiripentol_d9_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (Internal Standard) Biological_Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Stiripentol / this compound) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Figure 2: A typical experimental workflow for the quantification of Stiripentol in biological matrices using this compound as an internal standard via LC-MS/MS.

References

In-Depth Technical Guide: Basic Handling and Safety Precautions for Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling procedures, safety precautions, and toxicological profile of Stiripentol-d9. As a deuterated analog of the antiepileptic agent Stiripentol, this compound is primarily intended for use as an internal standard in analytical and research settings, such as for quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The toxicological data presented is based on studies conducted with the non-deuterated parent compound, Stiripentol, and should be considered relevant for risk assessment of this compound in a research context. This product is for research and development use only and is not intended for human or veterinary use.[3][4]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Chemical Name 1-(Benzo[d][5]dioxol-5-yl)-4,4-bis(methyl-d3)pent-1-en-5,5,5-d3-3-ol
Synonyms (E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol, BCX 2600-d9
CAS Number 1185239-64-8
Molecular Formula C₁₄H₉D₉O₃
Molecular Weight 243.35 g/mol
Appearance Solid
Purity ≥99% deuterated forms (d₁-d₉)
Solubility Soluble in Chloroform

Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.

  • A local exhaust system or a chemical fume hood is recommended to minimize inhalation exposure, especially when handling the powdered form, to avoid dust formation.

Personal Protective Equipment
  • Eye Protection: Wear safety goggles or glasses to protect against accidental splashes or dust exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as surgical gloves.

  • Respiratory Protection: In situations where dust formation is likely and ventilation is inadequate, a self-contained breathing apparatus should be worn.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

General Hygiene Practices
  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory area where this compound is being used.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

  • Storage Conditions: Store in a tightly closed container in a cool, dry place.

  • Light Sensitivity: Protect from light by storing in the original packaging.

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if necessary.
Skin Contact Wash the affected area thoroughly with plenty of water.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes.
Ingestion If swallowed, seek immediate medical assistance. Gastric lavage may be considered.

Accidental Release Measures

In the case of a spill, the following procedures should be followed:

  • Personal Precautions: Wear appropriate personal protective equipment, including a self-contained breathing apparatus, and avoid dust formation.

  • Containment and Cleanup: For spills, wash the area with plenty of water and ensure adequate ventilation.

Toxicological Summary

The following tables summarize the toxicological data for Stiripentol. These findings are crucial for understanding the potential hazards associated with this compound.

Acute Toxicity
SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral3000-5000
MouseIntravenous (iv)72-78
MouseIntraperitoneal (ip)~1500
RatOral>3000
RatIntraperitoneal (ip)1000-1500

Source: European Medicines Agency (EMA)

Chronic Toxicity
SpeciesDurationDoses (mg/kg/day)Key Findings
Sprague-Dawley Rat26 weeks0, 80, 220, 800Target organs were the liver and kidney.
Cynomolgus Monkey26 weeks0, 100, 250, 600Target organs were the liver and kidney.

Source: U.S. Food and Drug Administration (FDA), Australian Public Assessment Report for Stiripentol

Genotoxicity
AssayResult
Ames TestNegative
In vitro Chromosomal Aberration (CHO cells)Positive only at cytotoxic concentrations
In vivo Mouse MicronucleusNegative

Source: U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA)

Overall, Stiripentol is not considered to have genotoxic potential.

Reproductive and Developmental Toxicity
SpeciesStudy TypeDoses (mg/kg/day)Key Findings
MouseEmbryofetal Development0, 50, 200, 800Increased incidence of cleft palate at mid and high doses in some studies. Increased resorptions and decreased fetal body weight at higher doses.
RatFertility and Early Embryonic Development0, 50, 200, 800No adverse effects on fertility.
RatPre- and Postnatal Development0, 50, 200, 800Decreased pup survival and body weight at the high dose.

Source: U.S. Food and Drug Administration (FDA)

Experimental Protocols (Summaries)

The following are summaries of the methodologies used in key toxicological studies of Stiripentol, as described in regulatory documents. Detailed, step-by-step protocols are not publicly available.

Chronic Oral Toxicity Study in Rats (Summary)
  • Objective: To assess the long-term toxicity of Stiripentol when administered orally to rats.

  • Methodology:

    • Species: Sprague-Dawley rats.

    • Administration: Oral gavage.

    • Dosage: 0 (control), 80, 220, and 800 mg/kg/day.

    • Duration: 26 weeks.

    • Endpoints: Clinical observations, mortality, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of target organs (liver and kidney).

  • Source: U.S. Food and Drug Administration (FDA)

Genotoxicity - Ames Test (Summary)
  • Objective: To evaluate the mutagenic potential of Stiripentol using a bacterial reverse mutation assay.

  • Methodology:

    • Test System: Salmonella typhimurium strains.

    • Procedure: The test was conducted with and without metabolic activation (S9 mix). Various concentrations of Stiripentol were incubated with the bacterial strains, and the number of revertant colonies was counted.

  • Source: U.S. Food and Drug Administration (FDA)

Reproductive and Developmental Toxicity - Embryofetal Development in Mice (Summary)
  • Objective: To assess the potential of Stiripentol to cause developmental toxicity in mice.

  • Methodology:

    • Species: CD-1 mice.

    • Administration: Oral.

    • Dosage: 0 (control), 50, 200, and 800 mg/kg/day.

    • Treatment Period: Gestation days 6-16.

    • Endpoints: Maternal clinical signs, body weight, food consumption, number of corpora lutea, implantations, resorptions, live and dead fetuses. Fetal evaluations included external, visceral, and skeletal examinations.

  • Source: U.S. Food and Drug Administration (FDA)

Mechanism of Action and Signaling Pathways

Stiripentol exhibits a dual mechanism of action, which is important for understanding its biological effects and potential interactions.

GABA-A Receptor Modulation

Stiripentol acts as a positive allosteric modulator of GABA-A receptors, which enhances GABA-mediated inhibition in the central nervous system. This leads to a decrease in neuronal excitability.

GABA_A_Receptor_Modulation cluster_0 Neuronal Synapse Stiripentol_d9 This compound GABA_A_Receptor GABA-A Receptor Stiripentol_d9->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Enhances Opening Neuronal_Inhibition Neuronal Inhibition (Reduced Excitability) Chloride_Channel->Neuronal_Inhibition Increased Cl⁻ Influx

Caption: this compound enhances GABA-A receptor activity.

Cytochrome P450 Inhibition

Stiripentol is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. This inhibition can lead to drug-drug interactions by altering the metabolism of other compounds.

CYP450_Inhibition cluster_1 Hepatic Metabolism Stiripentol_d9 This compound CYP_Enzymes CYP450 Enzymes (e.g., CYP2C19, CYP3A4) Stiripentol_d9->CYP_Enzymes Inhibits Metabolism Metabolism of Other Drugs Other_Drugs Co-administered Drugs Other_Drugs->Metabolism Substrate for

Caption: this compound inhibits CYP450 enzyme activity.

Experimental Workflow Example

The following diagram illustrates a general workflow for the quantification of an analyte in a biological sample using this compound as an internal standard.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Fortification Fortification with This compound (Internal Standard) Sample_Collection->Fortification Extraction Sample Extraction (e.g., SPE, LLE) Fortification->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantification of Analyte Analysis->Quantification

Caption: Workflow for analyte quantification using an internal standard.

Disclaimer: This document is intended for informational purposes for research professionals and does not constitute a complete safety data sheet (SDS). Users should always consult the specific SDS provided by the supplier for the most current and comprehensive safety information. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

The Role of Stiripentol-d9 in Modern Pharmacology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmacological research and drug development, the use of isotopically labeled compounds is a cornerstone for achieving precision and accuracy in bioanalytical studies. Stiripentol-d9, the deuterated analog of the anti-epileptic drug Stiripentol, serves as a critical tool for researchers, scientists, and drug development professionals. This technical guide elucidates the primary applications of this compound, focusing on its role as an internal standard in pharmacokinetic and metabolic studies, supported by detailed methodologies and data presentation.

Core Application: Internal Standard in Bioanalysis

The predominant application of this compound is as an internal standard (IS) for the quantitative analysis of Stiripentol in biological matrices.[1][2] The use of a stable isotope-labeled IS, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its chemical and physical properties are nearly identical to the analyte (Stiripentol), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-elution and differential detection enable precise quantification by correcting for variability in sample extraction and matrix effects.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Stiripentol utilizing this compound as an internal standard.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Processing & Analysis A Biological Sample Collection (e.g., Plasma, Urine) B Addition of this compound (Internal Standard) A->B C Sample Extraction (e.g., LLE, SPE) B->C D LC-MS/MS Analysis C->D E Detection of Stiripentol and this compound D->E F Peak Area Ratio Calculation (Stiripentol / this compound) E->F G Quantification using Calibration Curve F->G H Pharmacokinetic Parameter Calculation G->H

Bioanalytical Workflow Using an Internal Standard

Application in Metabolic Stability and Profiling

While Stiripentol is extensively metabolized, this compound can also be instrumental in studying its metabolic fate. In vitro metabolic stability assays, often using liver microsomes or hepatocytes, can employ this compound to differentiate the parent drug from its metabolites more clearly. The known metabolic pathways of Stiripentol are outlined in the diagram below.

G cluster_0 Phase I Metabolism (CYP450s) cluster_1 Phase II Metabolism cluster_2 Further Metabolism Stiripentol Stiripentol OxidativeCleavage Oxidative Cleavage of Methylenedioxy Ring Stiripentol->OxidativeCleavage Hydroxylation Hydroxylation of t-butyl group Stiripentol->Hydroxylation Conversion Conversion to Isomeric 3-pentanone Stiripentol->Conversion Glucuronidation Glucuronidation Stiripentol->Glucuronidation OMethylation O-methylation of Catechol Metabolites OxidativeCleavage->OMethylation

References

The Role of Stiripentol-d9 in Advancing Antiepileptic Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol, a structurally unique antiepileptic drug (AED), has carved a significant niche in the management of refractory epilepsies, most notably Dravet syndrome.[1][2] Its complex pharmacological profile, characterized by direct GABAergic modulation and potent inhibition of cytochrome P450 (CYP) enzymes, necessitates precise analytical methods for its study and clinical monitoring.[3] This technical guide delves into the critical role of its deuterated analog, Stiripentol-d9, in advancing antiepileptic drug research. Stable isotope-labeled internal standards are paramount for achieving the accuracy and precision required in bioanalytical assays, and this compound serves as the gold standard for the quantitative analysis of Stiripentol in complex biological matrices.[4] This document provides an in-depth overview of the synthesis, mechanism of action, and analytical applications of this compound, complete with detailed experimental protocols and data presented for the scientific community.

Physicochemical Properties and Synthesis of this compound

This compound is a deuterated form of Stiripentol where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule chemically identical to Stiripentol but with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification.[4]

Synthesis of Stiripentol and a Proposed Route for this compound

The synthesis of Stiripentol typically involves a Claisen-Schmidt condensation of piperonal with pinacolone, followed by a selective reduction of the resulting α,β-unsaturated ketone.

A plausible synthetic route for this compound would involve the use of deuterated pinacolone (pinacolone-d9) in the initial condensation step.

Proposed Synthesis Workflow for this compound:

cluster_synthesis Proposed Synthesis of this compound Piperonal Piperonal Intermediate α,β-Unsaturated Ketone-d9 Piperonal->Intermediate Claisen-Schmidt Condensation Pinacolone_d9 Pinacolone-d9 Pinacolone_d9->Intermediate Stiripentol_d9 This compound Intermediate->Stiripentol_d9 Selective Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of Stiripentol (Adaptable for this compound)

This protocol describes the synthesis of unlabeled Stiripentol and can be adapted for this compound by substituting pinacolone with pinacolone-d9.

  • Claisen-Schmidt Condensation:

    • Dissolve piperonal (1 equivalent) and pinacolone (or pinacolone-d9) (1.2 equivalents) in ethanol.

    • Add a solution of sodium hydroxide (2 equivalents) in water dropwise while maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry to obtain the α,β-unsaturated ketone intermediate.

  • Selective Reduction:

    • Suspend the α,β-unsaturated ketone (1 equivalent) in methanol.

    • Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise at 0-5°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction with acetone and remove the solvent under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Stiripentol (or this compound).

    • Purify the crude product by recrystallization or column chromatography.

Mechanism of Action of Stiripentol

The anticonvulsant effect of Stiripentol is multifaceted and not yet fully elucidated. Its primary mechanisms are believed to be:

  • Positive Allosteric Modulation of GABA-A Receptors: Stiripentol enhances GABAergic neurotransmission by binding to the GABA-A receptor at a site distinct from benzodiazepines and barbiturates, thereby increasing the duration of chloride channel opening.

  • Inhibition of CYP450 Enzymes: Stiripentol is a potent inhibitor of several CYP enzymes, including CYP3A4 and CYP2C19. This leads to increased plasma concentrations of co-administered antiepileptic drugs like clobazam and its active metabolite, norclobazam, contributing to its therapeutic effect.

cluster_moa Mechanism of Action of Stiripentol Stiripentol Stiripentol GABA_A GABA-A Receptor Stiripentol->GABA_A Positive Allosteric Modulation CYP_Enzymes CYP3A4, CYP2C19 Stiripentol->CYP_Enzymes Inhibition Increased_AED_Concentration Increased AED Concentration Cl_Channel Cl- Channel Opening GABA_A->Cl_Channel Increases Duration Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Other_AEDs Other AEDs (e.g., Clobazam) CYP_Enzymes->Other_AEDs Metabolism of Increased_AED_Concentration->Reduced_Excitability Enhances effect

Caption: Signaling pathway of Stiripentol's antiepileptic action.

The Role of this compound in Bioanalysis

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Stiripentol in biological samples such as plasma and serum. The use of a stable isotope-labeled IS is crucial for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and reliability of the analytical results.

Experimental Protocol: LC-MS/MS Quantification of Stiripentol using this compound

The following is a representative, detailed protocol for the quantification of Stiripentol in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Analytical Column: A chiral column such as Lux Amylose-2 (150 x 4.6 mm, 5 µm) is suitable for enantiomeric separation. For non-chiral analysis, a C18 column can be used.

  • Mobile Phase: An isocratic mobile phase of 50:50 (v/v) acetonitrile and 5 mM ammonium acetate buffer has been reported for chiral separation.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Stiripentol: Precursor ion (Q1) m/z 235.1 -> Product ion (Q3) m/z 177.1

    • This compound: Precursor ion (Q1) m/z 244.2 -> Product ion (Q3) m/z 186.2

Workflow for Bioanalytical Method using this compound:

cluster_workflow LC-MS/MS Workflow with this compound Plasma_Sample Plasma Sample (containing Stiripentol) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing (Ratio of Analyte/IS) LC_MS_MS_Analysis->Data_Processing Quantification Quantification of Stiripentol Data_Processing->Quantification

Caption: Bioanalytical workflow for Stiripentol quantification.

Quantitative Data in Stiripentol Research

The use of this compound as an internal standard enables the generation of high-quality pharmacokinetic and bioequivalence data.

Table 1: Pharmacokinetic Parameters of Stiripentol in Healthy Adult Volunteers (Single Dose)
Dose (mg)Cmax (mg/L) (Median)Tmax (h) (Median)AUC (mg·h/L) (Median)t1/2,z (h) (Median)
5001.82.58.32.0
10004.13.031.07.7
20007.93.088.010.0

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2,z: Terminal elimination half-life.

Table 2: Pharmacokinetic Parameters of Stiripentol in Dravet Syndrome Patients (Multiple Doses)
ParameterValue (Mean ± SD)
Age (years)9.2 ± 3.6
Dose (mg/kg/day)50.6 ± 4.2
Minimum Plasma Concentration (mg/L)10.2 ± 2.98
Apparent Volume of Distribution (Vd/F)32 - 192 L (increases with body weight)
Elimination Half-life (t1/2)4.5 - 13 hours (dose-dependent)
Protein Binding~99%
Table 3: Validation Summary for a Representative LC-MS/MS Assay for Stiripentol using this compound
ParameterResult
Linearity Range250 - 25,000 ng/mL
Lower Limit of Quantification (LLOQ)250 ng/mL
Precision (CV%)
Within-Day (750 ng/mL)2.1%
Within-Day (4,000 ng/mL)1.5%
Between-Day (750 ng/mL)5.1%
Between-Day (4,000 ng/mL)2.9%
Accuracy (% Bias) Within ±15% of nominal values

Conclusion

This compound is an indispensable tool in the field of antiepileptic drug research. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical methods, which are fundamental for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The detailed methodologies and data presented in this guide underscore the importance of this compound in elucidating the complex pharmacology of Stiripentol and ultimately, in optimizing its clinical use for patients with severe epilepsy. The continued application of such precise analytical techniques will undoubtedly contribute to the development of safer and more effective antiepileptic therapies.

References

Methodological & Application

Application Note: Quantification of Stiripentol in Human Plasma using Stiripentol-d9 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stiripentol (STP) is an antiepileptic drug used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome, a severe form of epilepsy in children.[1][2] Given its potential for non-linear pharmacokinetics and drug-drug interactions, Therapeutic Drug Monitoring (TDM) is crucial for optimizing dosing and ensuring patient safety.[3] This application note describes a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of stiripentol in human plasma. The method utilizes a stable isotope-labeled internal standard, Stiripentol-d9, to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.

Principle of the Method

The analytical method involves a simple protein precipitation step to extract stiripentol and its internal standard (IS), this compound, from human plasma.[4] The processed samples are then injected into a reverse-phase LC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1] Quantification is achieved by using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of stiripentol to that of this compound is used to calculate the concentration against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Analytes: Stiripentol (≥98% purity), this compound (≥98% purity, 99% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Matrix: Drug-free human plasma (K2-EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of Stiripentol in 10 mL of methanol.

    • Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Stiripentol stock solution in 50:50 (v/v) methanol:water to create calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile. This solution will also serve as the protein precipitation agent.

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for CS/QCs, or study sample) into the corresponding tubes.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Instrumentation and Conditions

1.4.1 Liquid Chromatography

ParameterCondition
HPLC SystemStandard UHPLC/HPLC System
ColumnC18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.030
2.595
3.595
3.630
5.030

1.4.2 Mass Spectrometry

Note: The following MRM transitions are proposed based on the molecular weight of stiripentol and common fragmentation patterns. Optimal transitions and collision energies should be determined empirically on the specific instrument used.

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Source Temp.500°C
IonSpray Voltage5500 V
Dwell Time100 ms
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Stiripentol 235.1177.125 (Proposed)
235.1135.135 (Proposed)
This compound 244.2186.125 (Proposed)

Data and Performance Characteristics

Calibration Curve and Linearity

The method was validated over a linear range of 10 to 5000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of Stiripentol to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.

ParameterResult
Calibration Range (ng/mL)10 - 5000
Regression ModelLinear, 1/x² weighting
Correlation Coeff. (r²)> 0.995
LLOQ (ng/mL)10
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, High). The acceptance criteria were an accuracy within ±15% (±20% for LLOQ) of the nominal value and a precision (%CV) of ≤15% (≤20% for LLOQ).

QC LevelConc. (ng/mL)Intra-day CV (%)Intra-day Acc. (%)Inter-day CV (%)Inter-day Acc. (%)
LLOQ108.5104.211.2102.5
Low QC306.197.88.499.1
Mid QC5004.5101.56.2103.0
High QC40003.898.95.597.6

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (50 µL) spike Add IS in ACN (200 µL) (this compound) start->spike vortex Vortex Mix (30s) spike->vortex centrifuge Centrifuge (13k x g, 10 min) vortex->centrifuge transfer Transfer Supernatant (150 µL) centrifuge->transfer inject Inject (5 µL) transfer->inject lc C18 Reverse Phase Separation inject->lc ms ESI+ Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Area Ratio Calculation (Analyte / IS) integrate->calculate quantify Quantification via Calibration Curve calculate->quantify result Final Concentration quantify->result

Caption: LC-MS/MS analytical workflow for Stiripentol quantification.

Principle of Internal Standard Quantification

G cluster_input Inputs cluster_process Measurement cluster_calc Calculation analyte Stiripentol (Unknown Concentration, C_a) ms LC-MS/MS Detection analyte->ms is This compound (Fixed Concentration, C_is) is->ms area_a Peak Area Analyte (A_a) ms->area_a area_is Peak Area IS (A_is) ms->area_is ratio Calculate Response Ratio (A_a / A_is) area_a->ratio area_is->ratio final_conc Determine C_a ratio->final_conc  Interpolate curve Calibration Curve (Known C_a vs. Response Ratio) curve->final_conc

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for Stiripentol Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome. Accurate quantification of Stiripentol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials to ensure efficacy and safety. This document provides detailed application notes and experimental protocols for the three most common sample preparation techniques for Stiripentol analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Principles of Sample Preparation Techniques

Biological matrices like plasma are complex, containing proteins, lipids, salts, and other endogenous substances that can interfere with analytical instruments, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). Sample preparation is a critical step to remove these interferences, concentrate the analyte of interest, and ensure the accuracy and reproducibility of the analytical method.

  • Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma sample. The solvent disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution. After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast and inexpensive, PPT may be less clean than other methods, potentially leading to higher matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample phase and an organic solvent. By optimizing the pH and polarity of the solvents, Stiripentol can be selectively partitioned into the organic phase, leaving interfering substances behind in the aqueous phase. LLE generally provides cleaner extracts than PPT.[2]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent packed in a cartridge or a 96-well plate to isolate analytes from a liquid sample. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of organic solvent. SPE can provide the cleanest extracts and allows for analyte concentration, but it is often the most time-consuming and expensive of the three methods.[2][3]

Quantitative Data Summary

The choice of sample preparation can significantly impact method performance. The following table summarizes typical quantitative parameters for Stiripentol analysis using different techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >80%[4]55% - >90%Typically >85% (analyte dependent)
Lower Limit of Quantification (LLOQ) 0.05 µg/mL0.10 µg/mL0.1 - 1 ng/mL (method dependent)
Linearity Range 0.100 to 20.0 µg/mL1–25 μg/mLWide, dependent on detector
Matrix Effect Can be significantModerate, cleaner than PPTMinimal, generally the cleanest method
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh

Experimental Workflows and Protocols

Below are diagrams and detailed protocols for each sample preparation technique.

Protein Precipitation (PPT) Workflow

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma 100 µL Plasma Sample is Add Internal Standard (IS) plasma->is precipitant Add 300 µL Acetonitrile is->precipitant vortex Vortex Mix (1 min) precipitant->vortex centrifuge Centrifuge (10 min, >10,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation (PPT) workflow for Stiripentol analysis.

Detailed Protocol: Protein Precipitation with Acetonitrile

This protocol is a common, high-throughput method suitable for routine analysis.

  • Sample Thawing: Thaw frozen plasma samples at room temperature (20-25°C).

  • Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add an appropriate volume of the internal standard working solution (e.g., Stiripentol-d9) to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of solvent to plasma is critical for efficient protein removal.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (approximately 350-380 µL) and transfer it to a clean autosampler vial or a 96-well plate.

  • Analysis: Inject an aliquot (e.g., 2-10 µL) of the supernatant directly into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis plasma 100 µL Plasma Sample is Add Internal Standard (IS) plasma->is buffer Add Buffer/Salt (optional) is->buffer solvent Add Organic Solvent buffer->solvent vortex Vortex Mix (5 min) solvent->vortex centrifuge Centrifuge (5 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for Stiripentol analysis.

Detailed Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol is adapted from a method used for Stiripentol analysis in mouse plasma and offers enhanced extraction efficiency.

  • Sample Thawing & Aliquoting: Thaw plasma samples and pipette 100 µL into a microcentrifuge tube.

  • Internal Standard (IS) Addition: Add the internal standard working solution.

  • Extraction Solvent: Add 200 µL of isopropanol to the plasma sample.

  • Salting-Out Agent: Add 100 µL of 1 M Magnesium Sulfate (MgSO₄) solution. This increases the ionic strength of the aqueous phase, driving the analyte into the organic solvent.

  • Mixing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and phase transfer.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

  • Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_spe SPE Cartridge Steps cluster_analysis Post-Elution & Analysis condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample (Pre-treated Plasma) equilibrate->load wash 4. Wash (e.g., 5% Methanol in Water) load->wash elute 5. Elute (e.g., Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for Stiripentol analysis.

Detailed Protocol: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This is a general protocol for a reversed-phase SPE (e.g., C18 or polymeric sorbent) that can be optimized for Stiripentol, which is a lipophilic compound (LogP ≈ 3.5).

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a tube.

    • Add the internal standard.

    • Dilute the sample with 400 µL of 4% phosphoric acid in water to reduce protein binding and ensure analyte retention on the sorbent.

  • SPE Cartridge Conditioning:

    • Select a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Pass 1 mL of methanol through the cartridge to wet the sorbent.

    • Do not let the sorbent go dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of purified water through the cartridge to prepare it for the aqueous sample.

    • Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire pre-treated sample (500 µL) onto the cartridge.

    • Apply a slow, steady flow rate (e.g., 1 mL/min) using a vacuum manifold to ensure efficient binding of Stiripentol to the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply a vacuum to dry the cartridge completely for 2-5 minutes, as residual water can affect elution.

  • Elution:

    • Elute Stiripentol from the sorbent by passing 1 mL of methanol through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

References

Application Notes and Protocols for the Bioanalysis of Stiripentol using Stiripentol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative bioanalysis of Stiripentol in biological matrices, specifically human plasma, using Stiripentol-d9 as a stable isotope-labeled internal standard (IS). The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering high sensitivity and selectivity. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided. Furthermore, this guide discusses the principles for selecting an optimal concentration of this compound to ensure data accuracy and reliability in pharmacokinetic and toxicokinetic studies.

Introduction

Stiripentol is an antiepileptic drug used in the treatment of Dravet syndrome. Accurate measurement of its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved precision and accuracy. The selection of an appropriate concentration for the internal standard is a critical step in method development and validation.

Key Experimental Protocols

Preparation of Stock and Working Solutions

a. Stiripentol Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of Stiripentol reference standard.

  • Dissolve in 10 mL of methanol.

  • Store at -20°C.

b. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol.

  • Store at -20°C.

c. Stiripentol Working Standards:

  • Prepare a series of working standards by serially diluting the Stiripentol stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL. These will be used to spike into blank plasma to create the calibration curve.

d. This compound Working Solution (100 ng/mL):

  • Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This working solution will be added to all samples (calibration standards, quality controls, and unknown samples).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

a. Liquid Chromatography Conditions:

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Stiripentol: Precursor ion (Q1) m/z 235.1 → Product ion (Q3) m/z 177.1

    • This compound: Precursor ion (Q1) m/z 244.2 → Product ion (Q3) m/z 186.2

  • Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and other source parameters for maximum signal intensity for both analyte and internal standard.

Data Presentation

ParameterStiripentolThis compound (IS)
Stock Solution Concentration 1 mg/mL1 mg/mL
Working IS Concentration -100 ng/mL
Calibration Curve Range 10 - 5000 ng/mL-
Lower Limit of Quantification (LLOQ) 10 ng/mL-
Precursor Ion (m/z) 235.1244.2
Product Ion (m/z) 177.1186.2
Table 1: Summary of concentrations and mass spectrometric parameters for the bioanalysis of Stiripentol.
Quality Control LevelConcentration (ng/mL)
Low QC (LQC) 30
Medium QC (MQC) 500
High QC (HQC) 4000
Table 2: Recommended concentrations for Quality Control samples.

Optimal Concentration of this compound

The optimal concentration of the internal standard is critical for the accuracy and precision of the bioanalytical method. While no single concentration is universally "correct," a general guideline is to use a concentration that is in the mid-range of the calibration curve. For a method with a Lower Limit of Quantification (LLOQ) of 10 ng/mL for Stiripentol, a this compound concentration of 100 ng/mL is a suitable starting point for method development and validation.

Rationale for the 100 ng/mL Concentration:

  • Sufficient Signal Intensity: This concentration is high enough to provide a robust and reproducible signal from the mass spectrometer, ensuring a good signal-to-noise ratio even after sample processing.

  • Minimizes Isotopic Contribution: It is low enough to minimize any potential contribution from the natural isotopic abundance of the unlabeled Stiripentol to the signal of this compound, a phenomenon known as crosstalk.

  • Consistent Ionization: Using a mid-range concentration helps to ensure that the ionization efficiency of the internal standard remains consistent and is not suppressed by high concentrations of the analyte at the upper end of the calibration curve.

Experimental Optimization of the Internal Standard Concentration:

  • Prepare a series of this compound working solutions at different concentrations (e.g., 25, 50, 100, 200 ng/mL).

  • Analyze blank plasma samples spiked with each concentration of the internal standard to assess the signal intensity and background noise.

  • Analyze the highest calibration standard (e.g., 5000 ng/mL Stiripentol) with each concentration of the internal standard to evaluate potential ion suppression.

  • Evaluate the precision and accuracy of the quality control samples using the selected internal standard concentration. The concentration that provides the best overall performance should be chosen for the validated method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Stiripentol Stock (1 mg/mL) working_standards Working Standards (10-5000 ng/mL) stock_analyte->working_standards stock_is This compound Stock (1 mg/mL) working_is Working IS (100 ng/mL) stock_is->working_is add_is Add 20 µL Working IS working_is->add_is plasma Plasma Sample (100 µL) plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the bioanalysis of Stiripentol.

stiripentol_pathway cluster_gaba GABAergic Neurotransmission cluster_channels Ion Channel Modulation cluster_cyp CYP450 Inhibition stiripentol Stiripentol gaba_a GABAA Receptor (Positive Allosteric Modulator) stiripentol->gaba_a gaba_uptake GABA Reuptake (Inhibition) stiripentol->gaba_uptake gaba_transaminase GABA Transaminase (Inhibition) stiripentol->gaba_transaminase na_channel Voltage-gated Na+ Channels (Inhibition) stiripentol->na_channel ca_channel T-type Ca2+ Channels (Inhibition) stiripentol->ca_channel cyp_inhibition CYP1A2, CYP2C19, CYP3A4 (Inhibition) stiripentol->cyp_inhibition

Caption: Simplified signaling pathways of Stiripentol's mechanism of action.

Application Note: Enantioselective Analysis of Stiripentol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of the enantiomers of Stiripentol, (+)-Stiripentol and (-)-Stiripentol, in human plasma. The method utilizes a deuterated internal standard (Stiripentol-d9) for accurate and precise quantification. Chiral separation is achieved on a Lux Amylose-2 column with a total run time of less than 7 minutes.[1] Sample preparation is performed using a straightforward liquid-liquid extraction procedure. The method was validated over a linear range of 1.0 to 500 ng/mL for each enantiomer and is suitable for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Stiripentol is an antiepileptic drug used in the treatment of Dravet syndrome. It possesses a chiral center, and its enantiomers exhibit different pharmacological properties. The (+)-enantiomer is reported to be more potent than the (-)-enantiomer.[1] Furthermore, the enantiomers show different pharmacokinetic profiles, with the (+)-enantiomer being eliminated more rapidly. Therefore, a stereoselective analytical method is crucial for accurately characterizing its disposition and clinical effects. This application note presents a detailed protocol for the enantioselective analysis of Stiripentol in human plasma using LC-MS/MS with a this compound internal standard.

Experimental

Materials and Reagents
  • Stiripentol reference standards ((+)-Stiripentol and (-)-Stiripentol)

  • This compound internal standard

  • HPLC grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Ammonium acetate

  • Formic acid

  • Human plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Chiral Column: Lux Amylose-2, 5 µm, 150 x 4.6 mm[1]

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column Lux Amylose-2, 5 µm, 150 x 4.6 mm
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(+)-Stiripentol 235.1177.125
(-)-Stiripentol 235.1177.125
This compound (IS) 244.1186.125
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare stock solutions of (+)-Stiripentol, (-)-Stiripentol, and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions of the analytes and the internal standard by serial dilution of the stock solutions with 50:50 methanol:water.

  • Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at the desired concentrations.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (50:50 Mobile Phase A:Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

Table 3: Quantitative Method Validation Data

Parameter(+)-Stiripentol(-)-Stiripentol
Linearity Range 1.0 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 12%< 12%
Intra-day Accuracy (%Bias) ± 8%± 9%
Inter-day Accuracy (%Bias) ± 10%± 11%
Mean Extraction Recovery ~85%~87%

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Stiripentol's Dual Mechanism of Action cluster_1 GABAergic Pathway cluster_2 Lactate Dehydrogenase Pathway Stiripentol1 Stiripentol GABAa GABAa Receptor Stiripentol1->GABAa Positive Allosteric Modulation Chloride Cl- Influx GABAa->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization ReducedExcitability1 Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability1 Stiripentol2 Stiripentol LDH Lactate Dehydrogenase (Astrocyte-Neuron Lactate Shuttle) Stiripentol2->LDH Inhibition LactateToPyruvate Lactate to Pyruvate Conversion LDH->LactateToPyruvate ReducedATP Reduced Neuronal ATP LactateToPyruvate->ReducedATP ReducedExcitability2 Reduced Neuronal Excitability ReducedATP->ReducedExcitability2

Caption: Dual mechanisms of Stiripentol's anticonvulsant activity.

G cluster_workflow LC-MS/MS Experimental Workflow PlasmaSample 1. Plasma Sample (100 µL) AddIS 2. Add IS (this compound) PlasmaSample->AddIS LLE 3. Liquid-Liquid Extraction (MTBE) AddIS->LLE Evaporation 4. Evaporation LLE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for Stiripentol enantiomer analysis in plasma.

Conclusion

This application note describes a highly selective and sensitive LC-MS/MS method for the enantioselective quantification of Stiripentol in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. The method is suitable for a variety of applications, including pharmacokinetic studies and therapeutic drug monitoring, providing a valuable tool for research and drug development professionals.

References

Application of Stiripentol-d9 in Pediatric Pharmacokinetic Studies of Stiripentol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome, a severe form of epilepsy that begins in infancy.[1] Given its use in a pediatric population, a thorough understanding of its pharmacokinetic (PK) profile in children is crucial for optimizing dosing regimens and ensuring patient safety. Pharmacokinetic studies in children present unique challenges, including limitations on the volume and frequency of blood sampling. The use of a stable isotope-labeled internal standard, such as Stiripentol-d9, in bioanalytical methods is essential for achieving the high accuracy and precision required for these studies. This document provides detailed application notes and protocols for the use of this compound in pediatric pharmacokinetic studies of Stiripentol.

Application Notes

This compound is a deuterated analog of Stiripentol, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Stiripentol in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Advantages of Using this compound:

  • Improved Accuracy and Precision: this compound has nearly identical physicochemical properties to Stiripentol, meaning it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar behavior compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the analyte.

  • Mitigation of Matrix Effects: Biological samples from pediatric patients can be complex and variable. This compound helps to correct for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, thereby affecting the analytical results.

  • Enhanced Sensitivity: The use of a stable isotope-labeled internal standard allows for the development of highly sensitive LC-MS/MS methods, which is critical when dealing with the small sample volumes often collected from pediatric patients.

Experimental Protocols

Pediatric Pharmacokinetic Study Design

A prospective, open-label, multi-center pharmacokinetic study can be designed to characterize the single-dose and steady-state pharmacokinetics of Stiripentol in pediatric patients with Dravet syndrome.

Patient Population:

  • Male and female patients aged 6 months to 17 years, diagnosed with Dravet syndrome.

  • Patients should be on a stable dose of Stiripentol as part of their antiepileptic therapy.

Dosing Regimen:

  • The typical recommended oral dosage of Stiripentol is 50 mg/kg/day, administered in 2 or 3 divided doses.[2][3]

Blood Sampling:

  • For steady-state pharmacokinetic analysis, blood samples (e.g., 1-2 mL) should be collected at pre-dose (trough) and at several time points post-dose (e.g., 1, 2, 4, 6, 8, and 12 hours) to adequately characterize the plasma concentration-time profile. The exact timing can be adapted based on the specific study objectives.

Sample Handling and Storage:

  • Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma should be separated by centrifugation as soon as possible after collection.

  • Plasma samples should be stored frozen at -20°C or -80°C until analysis.

Bioanalytical Method for Stiripentol Quantification in Pediatric Plasma

This protocol describes a validated LC-MS/MS method for the quantification of Stiripentol in human plasma using this compound as an internal standard.

Materials and Reagents:

  • Stiripentol reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (for calibration standards and quality controls)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions:

  • HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for Stiripentol and this compound.

Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Data Presentation

Table 1: Pediatric Dosing and Plasma Concentrations of Stiripentol
Age GroupDosing RegimenMean Trough Plasma Concentration (mg/L)Mean Peak Plasma Concentration (mg/L)Reference
< 6 years50 mg/kg/day--[4]
6-12 years50 mg/kg/day--[4]
> 12 years50 mg/kg/day--
6 months - 2 years50 mg/kg/day9.15 - 10.76-
3 - 16.7 years50 mg/kg/day10.0 (mean)-
1 - 17 years37 (18-76) mg/kg/day7.7 (0.93-26.3)-

Note: Plasma concentrations can be highly variable between individuals.

Table 2: Age-Dependent Pharmacokinetic Parameters of Stiripentol in Children
Age GroupApparent Clearance (CL/F)Apparent Volume of Distribution (Vd/F)Elimination Half-Life (t1/2)Reference
< 6 yearsHigher compared to older children-Shorter
6-12 yearsIntermediate-Intermediate
> 12 yearsLower compared to younger children-Longer
10 kg body weight-32 L8.5 hours
60 kg body weight-192 L23.5 hours
10 - 70 kg body weight4.2 L/h (mean population estimate)82 L (mean population estimate)Increases with dose

Mandatory Visualizations

G cluster_study_design Pediatric Pharmacokinetic Study Workflow cluster_bioanalysis Bioanalytical Workflow using this compound Patient Pediatric Patients (Dravet Syndrome) Dosing Stiripentol Administration (50 mg/kg/day) Patient->Dosing Sampling Blood Sampling (Pre-dose and Post-dose) Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Spiking Plasma Sample + This compound (IS) Processing->Spiking Extraction Protein Precipitation Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Stiripentol Analysis->Quantification G cluster_cyp Phase I Metabolism (CYP450) cluster_ugt Phase II Metabolism Stiripentol Stiripentol CYP1A2 CYP1A2 Stiripentol->CYP1A2 CYP2C19 CYP2C19 Stiripentol->CYP2C19 CYP3A4 CYP3A4 Stiripentol->CYP3A4 Glucuronidation Glucuronidation Stiripentol->Glucuronidation Demethylenation Oxidative Cleavage of Methylenedioxy Ring CYP1A2->Demethylenation CYP2C19->Demethylenation CYP3A4->Demethylenation Other_Metabolites Other Metabolites (e.g., O-methylation, hydroxylation) Demethylenation->Other_Metabolites Glucuronide_Metabolite Stiripentol Glucuronide Glucuronidation->Glucuronide_Metabolite Excretion Renal Excretion Glucuronide_Metabolite->Excretion Other_Metabolites->Excretion G cluster_gaba GABAergic Synapse Stiripentol Stiripentol GABA_Receptor GABAA Receptor Stiripentol->GABA_Receptor Positive Allosteric Modulator LDH Lactate Dehydrogenase (LDH) Stiripentol->LDH Inhibits Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx GABA GABA GABA->GABA_Receptor Binds Neuronal_Inhibition Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Inhibition LDH_Inhibition LDH Inhibition LDH->LDH_Inhibition Reduced_Excitability Reduced Neuronal Excitability LDH_Inhibition->Reduced_Excitability

References

Application of Stiripentol-d9 in Therapeutic Drug Monitoring of Stiripentol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

AN-001

Introduction

Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1][2][3] Due to its non-linear pharmacokinetics, potential for drug-drug interactions, and a narrow therapeutic window, therapeutic drug monitoring (TDM) of Stiripentol is beneficial for optimizing treatment efficacy and minimizing toxicity.[3][4] Stiripentol-d9, a deuterated analog of Stiripentol, serves as an ideal internal standard (IS) for the quantitative analysis of Stiripentol in biological matrices by mass spectrometry-based methods. Its use ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Analyte and Internal Standard

CompoundChemical NameCAS NumberMolecular FormulaFormula Weight
Stiripentol 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol49763-96-4C₁₄H₁₈O₃234.29
This compound 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-d₃-1-penten-5,5,5-d₃-3-ol1185239-64-8C₁₄H₉D₉O₃243.3

Principle of Therapeutic Drug Monitoring (TDM)

TDM for Stiripentol is crucial due to its significant inter-individual pharmacokinetic variability and its potent inhibition of several cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2C19), which can alter the plasma concentrations of co-administered antiepileptic drugs. Monitoring plasma concentrations helps in individualizing the dosage regimen to maintain drug levels within the therapeutic range, generally considered to be between 10 and 15 mg/L, although a definitive therapeutic range is not firmly established. TDM is particularly recommended to manage concentration-related toxicity and to navigate its non-linear kinetics.

Mechanism of Action of Stiripentol

Stiripentol's anticonvulsant effect is multifactorial. It enhances GABAergic neurotransmission through positive allosteric modulation of GABA-A receptors, particularly those containing α3 subunits. It also inhibits the reuptake and metabolism of GABA. Additionally, Stiripentol can inhibit lactate dehydrogenase (LDH), which is involved in neuronal energy metabolism, and may also block voltage-gated sodium and T-type calcium channels.

Stiripentol_MoA cluster_GABA GABAergic System cluster_Channels Ion Channels cluster_Metabolism Metabolic Enzymes Stiripentol Stiripentol GABA_A GABA-A Receptor (Positive Allosteric Modulation) Stiripentol->GABA_A GABA_T GABA Transaminase (Inhibition) Stiripentol->GABA_T GABA_U GABA Reuptake (Inhibition) Stiripentol->GABA_U Na_Channel Voltage-gated Na+ Channel (Blockade) Stiripentol->Na_Channel Ca_Channel T-type Ca2+ Channel (Blockade) Stiripentol->Ca_Channel LDH Lactate Dehydrogenase (Inhibition) Stiripentol->LDH CYP450 CYP450 Enzymes (Inhibition) Stiripentol->CYP450 Neuron Reduced Neuronal Excitability GABA_A->Neuron GABA_T->Neuron GABA_U->Neuron Na_Channel->Neuron Ca_Channel->Neuron LDH->Neuron Other_AEDs Increased Levels of Other AEDs CYP450->Other_AEDs Sample_Prep_Workflow Start 100 µL Plasma Sample Add_IS Add 20 µL this compound (IS) Vortex Start->Add_IS Add_ACN Add 300 µL Acetonitrile Vortex Vigorously Add_IS->Add_ACN Centrifuge Centrifuge at 10,000 x g for 10 min Add_ACN->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: Stiripentol-d9 for Bioequivalence Studies of Stiripentol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol is an antiepileptic drug used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome. To ensure the therapeutic equivalence of generic or new formulations of Stiripentol, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The use of a stable isotope-labeled internal standard, such as Stiripentol-d9, is crucial for accurate and precise quantification of Stiripentol in biological matrices during these studies. This application note provides a comprehensive overview and detailed protocols for the use of this compound in the bioanalytical portion of Stiripentol bioequivalence studies.

This compound is an ideal internal standard as it shares identical physicochemical properties with Stiripentol, ensuring similar behavior during sample preparation and chromatographic analysis.[1] Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the unlabeled drug by mass spectrometry, enabling precise quantification.

Bioanalytical Method for Stiripentol and this compound in Human Plasma

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of Stiripentol in plasma samples from bioequivalence studies.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected Stiripentol concentration range).

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Stiripentol and potential metabolites
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Stiripentol: Precursor Ion > Product Ion (To be determined)
This compound: Precursor Ion > Product Ion (To be determined)
Ion Source Temp. 500°C
Collision Gas Argon

Note: Specific MRM transitions and collision energies should be optimized for the mass spectrometer being used.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Bioequivalence Study Protocol

A typical bioequivalence study for Stiripentol formulations would follow a single-dose, two-period, two-sequence crossover design under fed conditions.[2]

Study Design
  • Design: A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study.

  • Subjects: Healthy, non-smoking male and female volunteers, aged 18-55 years.

  • Treatments:

    • Test (T): A single oral dose of the test Stiripentol formulation.

    • Reference (R): A single oral dose of the reference Stiripentol formulation.

  • Washout Period: A sufficient time between the two periods to ensure complete elimination of the drug from the previous period (typically at least 5 times the terminal elimination half-life of Stiripentol).

Experimental Protocol: Clinical Phase
  • Informed Consent and Screening: All subjects provide written informed consent before participation. A comprehensive medical screening is performed to ensure subjects meet the inclusion and exclusion criteria.

  • Dosing: Subjects are randomized to receive either the test or reference formulation in the first period. Dosing is performed after a standardized high-fat, high-calorie breakfast.

  • Blood Sampling: Blood samples are collected in labeled tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points. A typical sampling schedule would be: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored frozen at -70°C or below until analysis.

  • Second Period: After the washout period, subjects receive the alternate formulation, and the same procedures are followed.

Data Presentation: Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax).

A bioequivalence study comparing a 500 mg Stiripentol capsule (Reference) and a 500 mg Stiripentol powder for oral suspension (Test) in healthy volunteers under fed conditions yielded the following results.[2][3]

Pharmacokinetic ParameterTest Formulation (Powder)Reference Formulation (Capsule)Geometric Mean Ratio (Test/Ref)90% Confidence Interval
Cmax (ng/mL) 580047151.231.10 - 1.38
AUC0-t (ngh/mL) 45,00044,5001.010.92 - 1.11
AUC0-∞ (ngh/mL) 46,50046,0001.010.92 - 1.12

Disclaimer: The data presented in this table is illustrative and based on publicly available information. Actual results may vary.

Based on these results, while the extent of absorption (AUC) was similar, the rate of absorption (Cmax) was significantly higher for the powder formulation, with the 90% confidence interval for the geometric mean ratio of Cmax falling outside the standard bioequivalence acceptance range of 0.80-1.25.[2]

Visualizations

Bioequivalence_Workflow cluster_Study_Design Study Design and Clinical Phase cluster_Bioanalysis Bioanalytical Phase cluster_Data_Analysis Data Analysis and Reporting Subject_Recruitment Subject Recruitment & Screening Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Dosing (Test or Reference) & Blood Sampling Randomization->Period1 Washout Washout Period Period1->Washout Sample_Preparation Plasma Sample Preparation with this compound Period1->Sample_Preparation Period2 Period 2: Dosing (Alternate Formulation) & Blood Sampling Washout->Period2 Period2->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LCMS_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a Stiripentol Bioequivalence Study.

Signaling_Pathway cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Plasma Human Plasma Sample Add_IS Spike with this compound (Internal Standard) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Stiripentol / this compound) MS_Detection->Peak_Area_Ratio Calibration_Curve Interpolate from Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration Determine Stiripentol Concentration Calibration_Curve->Concentration

Caption: Bioanalytical Workflow for Stiripentol Quantification.

References

Application Note and Protocol: Reconstitution of Lyophilized Stiripentol-d9 for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stiripentol-d9 is the deuterated analog of Stiripentol, an antiepileptic drug used in the treatment of Dravet syndrome.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of Stiripentol in biological matrices by mass spectrometry (GC-MS or LC-MS).[1] This document provides a detailed protocol for the reconstitution of lyophilized this compound to prepare a stock solution for use in research and drug development applications. Proper handling and reconstitution are critical for ensuring the accuracy and reliability of experimental results.

Data Presentation

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₉D₉O₃[1]
Molecular Weight 243.3 g/mol [1]
Physical Form Lyophilized solidAssumed based on topic
Purity ≥99% deuterated forms (d1-d9)[1]
Storage Temperature -20°C
Stability ≥ 4 years at -20°C
Solubility Soluble in Chloroform. Non-deuterated Stiripentol is soluble in Ethanol (~30 mg/mL), DMSO (~50 mg/mL), and Dimethyl Formamide (DMF) (~50 mg/mL). Practically insoluble in water.

Experimental Protocols

This section outlines the necessary materials and the step-by-step procedure for reconstituting lyophilized this compound.

Materials and Equipment

  • Lyophilized this compound vial

  • Appropriate solvent (e.g., DMSO, Ethanol, Chloroform)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

  • Inert gas (e.g., Nitrogen or Argon)

  • Cryogenic vials for aliquoting

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Reconstitution Protocol

  • Equilibration: Allow the vial of lyophilized this compound and the chosen solvent to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.

  • Pre-Reconstitution Check: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Under a fume hood, carefully open the vial. Using a calibrated micropipette, add the calculated volume of the desired solvent to the vial to achieve the target stock solution concentration. For example, to prepare a 10 mg/mL stock solution from 1 mg of lyophilized powder, add 100 µL of solvent.

  • Dissolution: Cap the vial securely and vortex gently until the lyophilized powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming or sonication can be used to aid dissolution, but care should be taken to avoid degradation.

  • Inert Gas Purge: To enhance stability, particularly for long-term storage, it is recommended to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use cryogenic vials. Store the aliquots at -20°C. Aqueous solutions are not recommended for storage for more than one day.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the preparation of this compound solutions.

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage Equilibrate Equilibrate Vial and Solvent Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Solvent Centrifuge->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Purge Purge with Inert Gas Dissolve->Purge Aliquot Aliquot Stock Solution Purge->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for Reconstituting Lyophilized this compound.

Dilution_Scheme Stock This compound Stock Solution (e.g., 10 mg/mL) Intermediate Intermediate Dilution (e.g., 1 mg/mL) Stock->Intermediate 1:10 Dilution Working Working Standard (e.g., 100 µg/mL) Intermediate->Working 1:10 Dilution

Caption: Serial Dilution Scheme for Preparing Working Standards.

References

Application Note: Quantitative Determination of Stiripentol in Whole Blood by Liquid-Liquid Extraction and LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the extraction and quantification of Stiripentol from whole blood samples. The methodology utilizes a robust liquid-liquid extraction (LLE) procedure with Stiripentol-d9 as an internal standard (IS) for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Stiripentol.

Introduction

Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of Dravet syndrome, a severe form of epilepsy. Accurate measurement of Stiripentol concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Whole blood is a valuable matrix for such analyses as it can provide a more comprehensive representation of the drug's distribution. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This document provides a step-by-step protocol for the liquid-liquid extraction of Stiripentol from whole blood, followed by analysis using LC-MS/MS.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_analysis Analysis Sample Whole Blood Sample (100 µL) Add_IS Add this compound IS Sample->Add_IS Spike Vortex1 Vortex Add_IS->Vortex1 Add_Buffer Add Alkaline Buffer Vortex1->Add_Buffer Vortex2 Vortex Add_Buffer->Vortex2 Add_Solvent Add Extraction Solvent (e.g., Methyl tert-butyl ether) Vortex2->Add_Solvent Vortex3 Vortex & Centrifuge Add_Solvent->Vortex3 Separate Collect Organic Layer Vortex3->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantification Inject->Quantify

Caption: Liquid-Liquid Extraction Workflow for Stiripentol from Whole Blood.

Materials and Reagents

  • Stiripentol analytical standard

  • This compound internal standard[1][2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium hydroxide solution

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control whole blood

Equipment

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Detailed Experimental Protocol

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Stiripentol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Stiripentol stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

  • Spiking: Spike control whole blood with the working standard solutions to prepare calibration curve (CC) and quality control (QC) samples at desired concentrations.

Sample Preparation and Liquid-Liquid Extraction
  • Pipette 100 µL of whole blood sample, CC, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples).

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M ammonium hydroxide solution to alkalinize the sample.

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Isocratic or gradient elution may be optimized. A starting point could be 50% B for 3 minutes.
Mass Spectrometry Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 450°C
MRM Transitions To be determined by direct infusion of Stiripentol and this compound standards.

MRM Transitions (Precursor > Product)

AnalyteQ1 (m/z)Q3 (m/z)
Stiripentol[To be determined][To be determined]
This compound[To be determined][To be determined]

Method Validation Summary

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard should compensate for any significant matrix effects.
Stability Analyte should be stable under various storage and handling conditions.

Data Presentation

The following tables present hypothetical, yet expected, quantitative data for a validated method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
Stiripentol1 - 1000> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ10.9595.0< 15
Low QC32.9197.0< 10
Mid QC100102.5102.5< 10
High QC800784.098.0< 10

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low QC85.298.5
High QC87.199.1

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs WholeBlood Whole Blood Sample LLE Liquid-Liquid Extraction WholeBlood->LLE Stiripentol_d9 This compound (IS) Stiripentol_d9->LLE Reagents Extraction & LC-MS Reagents Reagents->LLE LCMS LC-MS/MS Analysis Reagents->LCMS LLE->LCMS Concentration Stiripentol Concentration LCMS->Concentration ValidationData Method Validation Data LCMS->ValidationData

Caption: Relationship between inputs, processes, and outputs.

Conclusion

The described liquid-liquid extraction protocol coupled with LC-MS/MS analysis provides a sensitive, selective, and reliable method for the quantification of Stiripentol in whole blood. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications in the field of antiepileptic drug development and monitoring.

References

Application Note: High-Throughput Solid-Phase Extraction of Stiripentol and its Deuterated Internal Standard from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the solid-phase extraction (SPE) of Stiripentol and its deuterated internal standard (Stiripentol-d9) from human plasma. This method is designed for high-throughput bioanalysis and is compatible with subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol leverages a reversed-phase SPE mechanism, suitable for the lipophilic nature of Stiripentol, to achieve high recovery and excellent sample cleanup. The use of a deuterated internal standard is crucial for accurate and precise quantification by correcting for matrix effects and variability in the extraction process.[1][2][3]

Introduction

Stiripentol is an antiepileptic drug used in the treatment of Dravet syndrome, a severe form of epilepsy.[4][5] Therapeutic drug monitoring and pharmacokinetic studies require a robust and reliable method for the quantification of Stiripentol in biological matrices. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher throughput, reduced solvent consumption, and cleaner extracts. This protocol details a reversed-phase SPE method optimized for Stiripentol, taking into account its physicochemical properties. The inclusion of a stable isotope-labeled internal standard, such as this compound, is best practice in bioanalysis to ensure the highest quality data.

Physicochemical Properties of Stiripentol

A summary of the key physicochemical properties of Stiripentol is provided in the table below. These properties are critical for the development of an effective SPE method.

PropertyValueReference
Molecular FormulaC₁₄H₁₈O₃
Molecular Weight234.3 g/mol
pKa (strongest acidic)14.34
LogP2.94 - 3.53
Water Solubility49.2 mg/L

Experimental Protocol

This protocol is intended for the extraction of Stiripentol and its deuterated internal standard from human plasma samples.

Materials and Reagents
  • Stiripentol analytical standard

  • This compound internal standard (IS)

  • Reversed-phase SPE cartridges or 96-well plates (e.g., C18 or polymeric sorbent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Formic acid (or other appropriate modifier)

  • Human plasma (blank)

  • Standard laboratory equipment (pipettes, centrifuges, vortex mixer, SPE manifold)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Stiripentol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Stiripentol stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized water

  • Wash Solvent: 20% Methanol in water

  • Elution Solvent: 90% Methanol in water (may be acidified with 0.1% formic acid for improved recovery)

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 200 µL of plasma, add 20 µL of the Internal Standard Working Solution (1 µg/mL).

  • Vortex mix for 10 seconds.

  • (Optional) Add 200 µL of water or a suitable buffer to reduce viscosity.

Solid-Phase Extraction Procedure

The following steps outline the SPE workflow:

SPE_Workflow p1 Plasma Sample (200 µL) p2 Add IS (20 µL of 1 µg/mL this compound) p1->p2 p3 Vortex p2->p3 s1 Condition (1 mL Methanol) s2 Equilibrate (1 mL Water) s1->s2 s3 Load Sample s2->s3 s4 Wash (1 mL 20% Methanol) s3->s4 s5 Elute (1 mL 90% Methanol) s4->s5 e1 Evaporate to Dryness e2 Reconstitute (100 µL Mobile Phase) e1->e2 e3 Inject into LC-MS/MS e2->e3

Caption: Solid-Phase Extraction Workflow for Stiripentol.

  • Conditioning: Condition the SPE sorbent by passing 1 mL of methanol through the cartridge/well.

  • Equilibration: Equilibrate the sorbent by passing 1 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the prepared plasma sample onto the SPE cartridge/well.

  • Washing: Wash the sorbent with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the Stiripentol and this compound with 1 mL of 90% methanol in water into a clean collection tube.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex and transfer to an autosampler vial for injection.

Expected Performance Data

The following table summarizes the expected performance characteristics of this SPE method. These values are representative and may vary depending on the specific LC-MS/MS system and SPE sorbent used.

ParameterExpected Value
Recovery > 85%
Matrix Effect < 15%
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Lower Limit of Quantification (LLOQ) 10 ng/mL

LC-MS/MS Analysis

The reconstituted samples are ready for analysis by a validated LC-MS/MS method. A reversed-phase C18 column is typically used for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

MRM Transitions
AnalyteQ1 m/zQ3 m/z
Stiripentol[To be determined empirically][To be determined empirically]
This compound[To be determined empirically][To be determined empirically]

Note: The specific MRM transitions for Stiripentol and its deuterated internal standard should be optimized based on the instrument and experimental conditions.

Signaling Pathway and Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire analytical process, from sample collection to data analysis.

Analytical_Workflow cluster_sample Sample Handling cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sh1 Collect Plasma sh2 Spike with IS sh1->sh2 ex1 Solid-Phase Extraction sh2->ex1 ex2 Evaporation & Reconstitution ex1->ex2 an1 LC-MS/MS Injection ex2->an1 an2 Data Acquisition (MRM) an1->an2 dp1 Peak Integration an2->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3

Caption: Overall Bioanalytical Workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of Stiripentol and its deuterated internal standard from human plasma. The method is designed to be robust, high-throughput, and compatible with modern LC-MS/MS instrumentation. The use of a deuterated internal standard ensures the accuracy and precision required for clinical and research applications. This protocol should serve as a valuable starting point for researchers and scientists involved in the bioanalysis of Stiripentol.

References

Application Notes and Protocols for the Quantification of Stiripentol and Stiripentol-d9 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the quantitative analysis of Stiripentol and its deuterated internal standard, Stiripentol-d9, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the mass spectrometry transitions, experimental procedures, and a workflow for method development.

Mass Spectrometry Transitions

The accurate quantification of Stiripentol and its internal standard, this compound, by tandem mass spectrometry relies on the selection of specific precursor and product ion transitions, also known as Multiple Reaction Monitoring (MRM) transitions. These transitions are crucial for achieving the selectivity and sensitivity required for bioanalytical assays. In positive ion electrospray ionization (ESI+) mode, the precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1) and fragmented, followed by the selection of a specific product ion in the third quadrupole (Q3).

Based on the molecular weight of Stiripentol (234.29 g/mol ), the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 235.2. For the deuterated internal standard, this compound, a mass shift corresponding to the nine deuterium atoms results in a precursor ion of m/z 244.2.

The optimized MRM transitions for Stiripentol and this compound are summarized in the table below. It is recommended to use at least two transitions per compound, a primary transition for quantification and a secondary transition for confirmation.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Transition Type
Stiripentol 235.2177.1Quantifier
235.2135.1Qualifier
This compound 244.2186.1Quantifier
244.2135.1Qualifier

Experimental Protocols

This section details a typical experimental protocol for the analysis of Stiripentol in a biological matrix such as human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Stiripentol from plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for analysis.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is essential to resolve Stiripentol from endogenous matrix components. A reverse-phase C18 column is commonly used for this purpose.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B (Re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for the detection and quantification of Stiripentol and its internal standard.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • MRM Transitions: As listed in the table in Section 1.

  • Dwell Time: 100 ms per transition.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantitative analysis of Stiripentol and a simplified representation of its metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Stiripentol calibration->quantification

Caption: LC-MS/MS workflow for Stiripentol quantification.

stiripentol_metabolism stiripentol Stiripentol cyp_enzymes CYP450 Enzymes (CYP1A2, CYP2C19, CYP3A4) stiripentol->cyp_enzymes Metabolism metabolites Metabolites cyp_enzymes->metabolites excretion Excretion metabolites->excretion

Caption: Simplified metabolic pathway of Stiripentol.

Application Notes and Protocols for the Chromatographic Separation of Stiripentol and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol (Diacomit®) is an antiepileptic drug used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome. As a structurally unique aromatic allylic alcohol, its efficacy is attributed to both direct modulation of GABAA receptors and inhibition of cytochrome P450 (CYP) enzymes, which alters the metabolism of co-administered antiepileptic drugs. Stiripentol is extensively metabolized in the human body, with 13 different metabolites having been identified in urine.[1][2] The primary metabolic pathways include oxidative cleavage of the methylenedioxy ring, glucuronidation, O-methylation of catechol metabolites, hydroxylation of the t-butyl group, and conversion of the allylic alcohol side-chain.[1][3] The main cytochrome P450 isoenzymes involved in its metabolism are CYP1A2, CYP2C19, and CYP3A4.[2]

Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development processes involving Stiripentol. This document provides detailed application notes and protocols for the chromatographic separation of Stiripentol and its metabolites from biological matrices, primarily human plasma.

Metabolic Pathway of Stiripentol

The metabolic transformation of Stiripentol is complex, leading to a variety of metabolites. A simplified overview of the major metabolic pathways is illustrated below.

Stiripentol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Stiripentol Stiripentol Metabolite_Catechol Catechol Metabolites Stiripentol->Metabolite_Catechol CYP-mediated Oxidative Cleavage of Methylenedioxy Ring Metabolite_Hydroxylated Hydroxylated Metabolites (t-butyl group) Stiripentol->Metabolite_Hydroxylated CYP-mediated Hydroxylation Metabolite_Pentanone 3-Pentanone Metabolites Stiripentol->Metabolite_Pentanone Conversion of Allylic Alcohol Metabolite_Glucuronide Glucuronide Conjugates Stiripentol->Metabolite_Glucuronide Glucuronidation Metabolite_OMethylated O-Methylated Metabolites Metabolite_Catechol->Metabolite_OMethylated O-Methylation

Caption: Major metabolic pathways of Stiripentol.

Experimental Protocols

Sample Preparation from Human Plasma

The choice of sample preparation technique is critical for removing interfering substances and enriching the analytes of interest. Two common and effective methods for extracting Stiripentol and its metabolites from plasma are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation

This method is rapid and simple, suitable for high-throughput analysis.

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm)

  • HPLC vials

Procedure:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 250 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge the tubes at 14,800 rpm for 5-10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the chromatographic system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample cleanup compared to protein precipitation.

Materials:

  • Human plasma

  • Internal Standard (IS) solution

  • Extraction solvent: e.g., a mixture of tert-Butyl methyl ether (TBME) and diethyl ether (DEE) (50:50, v/v)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

  • Reconstitution solvent (e.g., mobile phase)

  • HPLC vials

Procedure:

  • Pipette 250 µL of plasma into a 15 mL centrifuge tube.

  • Add 100 µL of the internal standard solution.

  • Add 1.5 mL of the TBME and DEE extraction solvent mixture.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 15 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a SpeedVac.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Chromatographic Conditions

Several HPLC methods have been developed for the analysis of Stiripentol. The choice of column, mobile phase, and detector depends on the specific requirements of the analysis, such as the need to separate enantiomers or quantify low concentrations of metabolites.

Method 1: Reversed-Phase HPLC with UV Detection

This is a robust and widely available method for the quantification of Stiripentol in bulk drug and pharmaceutical formulations.

ParameterCondition
Column Symmetry C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile : 1 mM Phosphate Buffer (pH 3-7, optimized for best peak shape)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 210 nm
Column Temperature Ambient or controlled at 25°C
Run Time Approximately 6 minutes

Method 2: Reversed-Phase HPLC with Fluorescence Detection

This method offers higher sensitivity and is suitable for the determination of Stiripentol in biological samples like plasma.

ParameterCondition
Column Discovery® HS C18, 3 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase 25 mM Phosphate Buffer (pH 2.6) : Acetonitrile (43:57, v/v)
Flow Rate 1.5 mL/min
Injection Volume 10 µL
Detection Fluorescence (Excitation: 210 nm, Emission: 400 nm)
Column Temperature Ambient
Retention Time Approximately 4.6 minutes for Stiripentol

Method 3: Chiral HPLC for Enantiomeric Separation

As Stiripentol is a chiral molecule, separation of its enantiomers can be important for pharmacokinetic and pharmacodynamic studies.

ParameterCondition
Column Lux Amylose-2, 5 µm, 150 x 4.6 mm (or equivalent chiral column)
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate Buffer (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Detection Mass Spectrometry (MS) or UV
Column Temperature 25°C
Run Time Less than 7 minutes

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC methods described.

Table 1: HPLC-UV Method Validation Data for Stiripentol

ParameterResult
Linearity Range 1–25 µg/mL
Correlation Coefficient (r²) 0.9996
Limit of Detection (LOD) 0.024 µg/mL
Limit of Quantitation (LOQ) 0.081 µg/mL
Accuracy (Recovery) 100.08 ± 1.73%
Precision (RSD) < 2%

Table 2: HPLC-Fluorescence Method Validation Data for Stiripentol in Plasma

ParameterResult
Linearity Range 0.05 - 10 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL

Table 3: Chiral HPLC-MS/MS Method Validation Data for Stiripentol Enantiomers in Plasma

ParameterResult
Linearity Range 10 - 5000 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL

Workflow for Chromatographic Analysis

The overall workflow for the analysis of Stiripentol and its metabolites from a biological matrix is depicted below.

Chromatographic_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Supernatant/Organic Layer Centrifugation->Collection Evaporation Evaporation (if LLE) Collection->Evaporation LLE Path Filtration Filtration Collection->Filtration PP Path Reconstitution Reconstitution (if LLE) Evaporation->Reconstitution Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (UV, Fluorescence, or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for the Preparation of Calibration Curves with Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of calibration curves for the quantification of Stiripentol in biological matrices, utilizing Stiripentol-d9 as an internal standard. The protocols outlined below are intended for use in research and drug development settings, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis.

Introduction

Stiripentol is an anticonvulsant medication used in the treatment of epilepsy.[1][2] Accurate quantification of Stiripentol in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[3]

This application note details the necessary procedures for preparing calibration standards and quality control (QC) samples, sample extraction from plasma, and the instrumental analysis using LC-MS/MS.

Materials and Reagents

A comprehensive list of required materials and reagents is provided in the table below.

Material/ReagentSupplierGrade
StiripentolSigma-Aldrich (or equivalent)≥98% (HPLC)
This compoundCayman Chemical (or equivalent)≥99% deuterated forms
MethanolFisher Scientific (or equivalent)LC-MS Grade
AcetonitrileFisher Scientific (or equivalent)LC-MS Grade
Formic AcidSigma-Aldrich (or equivalent)LC-MS Grade
Ammonium AcetateSigma-Aldrich (or equivalent)ACS Grade
Water, PurifiedMilli-Q® system (or equivalent)Type I
Human Plasma (blank)BioIVT (or equivalent)K2 EDTA
Microcentrifuge tubesEppendorf (or equivalent)1.5 mL
Volumetric flasksVWR (or equivalent)Class A
Pipettes and tipsGilson (or equivalent)Calibrated

Experimental Protocols

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for the accuracy of the calibration curve.

3.1.1. Stiripentol Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Stiripentol and dissolve it in 10 mL of methanol in a Class A volumetric flask.

  • Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Intermediate Stock Solution with a 50:50 methanol/water mixture. The suggested concentrations are detailed in the table below.

Working Standard IDConcentration (µg/mL)
WS-1100
WS-250
WS-325
WS-410
WS-55
WS-62.5
WS-71
WS-80.5

3.1.2. This compound Internal Standard (IS) Working Solution

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • IS Working Solution (1 µg/mL): Dilute 10 µL of the Primary Stock Solution to 1 mL with a 50:50 methanol/water mixture. This working solution will be used for spiking into samples.

Preparation of Calibration Curve and Quality Control (QC) Samples

Calibration standards and QC samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

  • Calibration Standards: To 95 µL of blank human plasma, add 5 µL of each Stiripentol working standard solution to achieve the final concentrations listed in the table below.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample IDFinal Concentration (ng/mL)
CAL 125
CAL 250
CAL 3125
CAL 4250
CAL 5500
CAL 61250
CAL 72500
CAL 85000
QCL75
QCM750
QCH4000
Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting Stiripentol from plasma samples.

  • To 100 µL of each calibration standard, QC sample, or study sample in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound IS Working Solution (1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (see section 3.4).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the LC-MS/MS analysis of Stiripentol. Method optimization may be required depending on the specific instrumentation used.

3.4.1. Liquid Chromatography Conditions

ParameterCondition
LC System Agilent 1290 Infinity II (or equivalent)
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See table below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

3.4.2. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Sciex Triple Quad™ 6500+ (or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Stiripentol235.1177.18025
This compound244.2186.18025

Data Analysis and Visualization

The calibration curve is constructed by plotting the peak area ratio of Stiripentol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_analyte Stiripentol Stock working_analyte Working Standards stock_analyte->working_analyte stock_is This compound Stock working_is IS Working Solution stock_is->working_is cal_qc Calibration & QC Samples working_analyte->cal_qc working_is->cal_qc plasma Blank Plasma plasma->cal_qc extraction Protein Precipitation cal_qc->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data curve Calibration Curve data->curve

Caption: Workflow for Stiripentol calibration curve preparation.

This detailed protocol provides a robust framework for the preparation of calibration curves for Stiripentol using this compound as an internal standard. Adherence to these guidelines will contribute to the generation of accurate and reliable data for research and drug development applications.

References

Application Note: Quantification of Stiripentol in Human Plasma using Stiripentol-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of Dravet syndrome, a severe form of epilepsy that begins in infancy. Therapeutic drug monitoring (TDM) of Stiripentol is crucial for optimizing treatment efficacy and minimizing potential toxicity, given its narrow therapeutic window and significant inter-individual pharmacokinetic variability. This application note provides a detailed protocol for the quantitative analysis of Stiripentol in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Stiripentol-d9, ensures high accuracy and precision of the measurement.

Principle of the Method

This method utilizes liquid-liquid extraction (LLE) to isolate Stiripentol and its internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved by comparing the peak area ratio of Stiripentol to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Stiripentol analytical standard

  • This compound (internal standard)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Ammonium acetate

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K2EDTA)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Stiripentol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Stiripentol stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, 500, 1000, and 2000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ; 10 ng/mL), Low QC (LQC; 30 ng/mL), Medium QC (MQC; 300 ng/mL), and High QC (HQC; 1500 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (this compound, 100 ng/mL).

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 v/v acetonitrile:5 mM ammonium acetate).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterValue
Column Lux Amylose-2, 3 µm, 100 x 2.1 mm
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Elution Isocratic
Composition 50% A : 50% B
Injection Volume 10 µL
Column Temperature 40°C
Run Time 7 minutes

Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Stiripentol 235.1177.115
This compound 244.2186.115

Data Analysis and Quantification

The concentration of Stiripentol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A linear regression with a weighting factor of 1/x² is used to fit the data. The concentration of Stiripentol in the unknown samples is then interpolated from this calibration curve.

Method Validation Data

The method was validated according to international guidelines for bioanalytical method validation.

Calibration Curve

The calibration curve was linear over the range of 10-2000 ng/mL with a correlation coefficient (r²) of >0.99.

Calibrator Concentration (ng/mL)Peak Area Ratio (Stiripentol/Stiripentol-d9)
100.052
250.128
500.255
1000.512
2501.28
5002.56
10005.12
200010.24

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ106.8105.28.5103.8
LQC305.298.76.9101.5
MQC3004.1102.35.599.6
HQC15003.599.14.8100.8

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC3088.595.2
MQC30091.298.1
HQC150090.196.5

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_add Add 25 µL this compound (IS) plasma->is_add lle Liquid-Liquid Extraction with 500 µL MTBE is_add->lle vortex1 Vortex 5 min lle->vortex1 centrifuge Centrifuge 10,000 x g, 5 min vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection MS/MS Detection (MRM) chromatography->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Stiripentol Concentration calibration->quantification

Caption: Workflow for Stiripentol quantification.

Stiripentol's Mechanism of Action: GABAergic Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GAT1 GABA Transporter (GAT1) GABA_release->GAT1 GABA Reuptake GABA_A_Receptor GABAA Receptor GABA_release->GABA_A_Receptor GABA Cl_channel Chloride Channel Opening GABA_A_Receptor->Cl_channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Stiripentol Stiripentol Stiripentol->GAT1 Inhibition of Reuptake Stiripentol->GABA_A_Receptor Positive Allosteric Modulation

Troubleshooting & Optimization

Troubleshooting matrix effects in Stiripentol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of Stiripentol using LC-MS/MS.

Troubleshooting Guides

Issue: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for Stiripentol

This is a common problem often associated with matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of Stiripentol, leading to ion suppression or enhancement.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Resolution start Poor Peak Shape / Low or Variable Signal check_is Review Internal Standard (IS) Performance start->check_is check_prep Evaluate Sample Preparation check_is->check_prep IS signal also variable? use_sil_is Implement Stable Isotope-Labeled IS (e.g., Stiripentol-D9) check_is->use_sil_is No IS or non-ideal IS used check_chrom Assess Chromatography check_prep->check_chrom IS signal stable? optimize_prep Optimize Sample Preparation (e.g., change solvent, try LLE/SPE) check_prep->optimize_prep High matrix components expected optimize_chrom Modify Chromatographic Conditions (e.g., gradient, column chemistry) check_chrom->optimize_chrom Peak co-elution observed resolved Issue Resolved optimize_prep->resolved optimize_chrom->resolved use_sil_is->resolved

Caption: Troubleshooting workflow for Stiripentol quantification issues.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect Stiripentol quantification?

Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1] In the context of Stiripentol quantification in biological samples like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can suppress or enhance the Stiripentol signal during mass spectrometry analysis.[2] This can lead to inaccurate and imprecise results.[1]

2. How can I identify if matrix effects are impacting my Stiripentol assay?

You can perform a post-column infusion experiment.[3] In this experiment, a constant flow of a standard solution of Stiripentol is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected.[3] Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

3. What is the best sample preparation technique to minimize matrix effects for Stiripentol?

Protein precipitation (PPT) is a commonly used and straightforward method for preparing plasma samples for Stiripentol analysis. However, for cleaner extracts and potentially reduced matrix effects, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. The choice of method depends on the required sensitivity and the complexity of the matrix.

Quantitative Comparison of Sample Preparation Methods for Stiripentol

Sample Preparation MethodTypical Analyte Recovery (%)Matrix Effect (Ion Suppression/Enhancement)Throughput
Protein Precipitation (PPT)80-95%Moderate to HighHigh
Liquid-Liquid Extraction (LLE)70-90%Low to ModerateMedium
Solid-Phase Extraction (SPE)85-100%LowLow to Medium

Note: These are typical values and can vary depending on the specific protocol and matrix.

4. Which internal standard (IS) is recommended for Stiripentol quantification to compensate for matrix effects?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound. A SIL-IS co-elutes with Stiripentol and experiences the same degree of matrix effects, thus providing the most accurate correction for signal variations. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.

5. Can I just dilute my sample to reduce matrix effects?

Yes, sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components. A 10-fold or higher dilution of the extracted sample can significantly minimize ion suppression. However, this approach may compromise the sensitivity of the assay, making it unsuitable for detecting very low concentrations of Stiripentol.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects for Stiripentol

This protocol allows for the quantitative determination of the matrix effect on Stiripentol analysis.

Methodology:

  • Prepare three sets of samples:

    • Set A: Stiripentol standard solution in a neat solvent (e.g., methanol/water 50:50).

    • Set B: Blank plasma from at least six different sources is extracted using your chosen sample preparation method (e.g., protein precipitation), and the resulting extract is spiked with the Stiripentol standard solution to the same final concentration as Set A.

    • Set C: Plasma from the same six sources is spiked with Stiripentol standard solution before being subjected to the extraction procedure.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each plasma source:

    • MF = (Peak area of Stiripentol in Set B) / (Peak area of Stiripentol in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE) :

    • RE (%) = [(Peak area of Stiripentol in Set C) / (Peak area of Stiripentol in Set B)] x 100

  • Calculate the Internal Standard (IS) Normalized Matrix Factor (if using a SIL-IS):

    • IS Normalized MF = (Peak area ratio of Stiripentol/IS in Set B) / (Peak area ratio of Stiripentol/IS in Set A)

Logical Relationship for Matrix Effect Assessment

cluster_0 Sample Sets cluster_1 Analysis & Calculation cluster_2 Interpretation set_a Set A: Stiripentol in Neat Solvent analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Post-extraction Spike set_b->analysis set_c Set C: Pre-extraction Spike set_c->analysis calc_mf Calculate Matrix Factor (MF) analysis->calc_mf calc_re Calculate Recovery (RE) analysis->calc_re calc_is_mf Calculate IS Normalized MF analysis->calc_is_mf interpret_mf MF < 1: Suppression MF > 1: Enhancement calc_mf->interpret_mf interpret_re Assess Extraction Efficiency calc_re->interpret_re interpret_is_mf Assess IS Compensation calc_is_mf->interpret_is_mf

Caption: Workflow for the quantitative assessment of matrix effects.

Protocol 2: UPLC-MS/MS Method for Stiripentol Quantification in Human Plasma

This protocol provides a starting point for developing a robust UPLC-MS/MS method for Stiripentol.

Methodology:

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard (e.g., this compound at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for injection.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B (linear gradient)

    • 2.5-3.0 min: Hold at 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (example):

    • Stiripentol: Precursor ion > Product ion (e.g., m/z 235.1 > 177.1)

    • This compound (IS): Precursor ion > Product ion (e.g., m/z 244.2 > 186.2)

  • Collision Energy and other parameters should be optimized for the specific instrument.

UPLC-MS/MS Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma_sample Human Plasma Sample add_is Add IS & Precipitation Solvent plasma_sample->add_is vortex_centrifuge Vortex & Centrifuge add_is->vortex_centrifuge evap_reconstitute Evaporate & Reconstitute vortex_centrifuge->evap_reconstitute injection Inject into UPLC-MS/MS evap_reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Stiripentol calibration->quantification

Caption: Workflow for UPLC-MS/MS quantification of Stiripentol.

References

Technical Support Center: Stiripentol-d9 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with Stiripentol-d9 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Stiripentol, an anti-epileptic drug. In mass spectrometry-based bioanalysis, this compound is commonly used as an internal standard for the accurate quantification of Stiripentol in biological samples. The nine deuterium atoms increase its mass by nine atomic mass units, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer while having nearly identical chemical properties and chromatographic retention time.

Q2: I am observing a significantly lower signal for this compound compared to my non-deuterated Stiripentol calibrators. Is this expected?

A lower signal intensity for a deuterated internal standard compared to the non-deuterated analyte is not uncommon. Several factors can contribute to this observation:

  • Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to different fragmentation patterns or efficiencies in the mass spectrometer's collision cell, potentially favoring non-deuterated fragments and resulting in a lower signal for the specific MRM transition being monitored for the deuterated standard.

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier from a reverse-phase HPLC column than their non-deuterated counterparts. If this shift is significant, the deuterated standard might be eluting in a region of greater ion suppression from the sample matrix, leading to a reduced signal.

  • Ionization Efficiency: While generally similar, the ionization efficiency of the deuterated and non-deuterated compounds in the electrospray ionization (ESI) source can differ slightly.

Q3: Can the position of the deuterium labels on this compound affect its signal intensity?

Yes, the position of deuterium labels can be crucial. If the labels are on sites that are prone to hydrogen-deuterium (H/D) exchange in the solvent, during sample preparation, or in the ion source, the isotopic purity of the standard can be compromised, leading to a distribution of masses and a lower signal at the expected m/z. However, this compound is typically labeled on stable positions, making significant H/D exchange less likely under standard analytical conditions.

Q4: What are the common Multiple Reaction Monitoring (MRM) transitions for Stiripentol?

While specific MRM transitions should be optimized for your instrument, a commonly cited precursor ion for Stiripentol in positive electrospray ionization mode is the protonated molecule [M+H]⁺ at m/z 235.2. Common product ions are formed from the fragmentation of the precursor ion. Based on GC-MS data, significant fragments are observed at m/z 177 and 147, which likely correspond to losses of parts of the side chain. For LC-MS/MS, these or other fragments would be selected and optimized.

Troubleshooting Guide for Low Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

Step 1: Initial System Check

Before investigating compound-specific issues, ensure the LC-MS/MS system is performing optimally.

  • Q: Have you run a system suitability test?

    • A: Always start by injecting a standard mixture to confirm that the instrument is functioning correctly. This helps to isolate the problem to either the system or the specific analyte.

  • Q: Is the instrument clean and calibrated?

    • A: A dirty ion source is a common cause of low signal intensity. Ensure the ion source, capillary, and lenses are clean. Perform a mass calibration to ensure mass accuracy.

Step 2: Analyte-Specific Troubleshooting

If the system is performing well with other compounds, focus on factors specific to this compound.

  • Q: Have you optimized the MRM transitions for this compound?

    • A: Do not assume the fragmentation pattern and optimal collision energies will be identical to unlabeled Stiripentol. Infuse a solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions, and to tune parameters like collision energy and declustering potential. The precursor ion for this compound [M+H]⁺ will be at m/z 244.3.

  • Q: Are you observing a chromatographic shift between Stiripentol and this compound?

    • A: Overlay the chromatograms of the analyte and the internal standard. A slight shift to an earlier retention time for this compound is possible. If this shift is significant, it could lead to differential matrix effects. Consider adjusting the chromatography to ensure co-elution.

  • Q: Could ion suppression be the cause?

    • A: Ion suppression from co-eluting matrix components can drastically reduce signal intensity.

      • How to check: Perform a post-column infusion experiment. Infuse a constant flow of this compound into the mass spectrometer while injecting a blank, extracted sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

      • How to mitigate: Improve sample clean-up (see Experimental Protocols), modify the chromatographic gradient to separate the analyte from the interfering compounds, or try a different ionization source if available (e.g., APCI).

Step 3: Sample Preparation and Handling

Issues with sample preparation can lead to a loss of analyte before it even reaches the instrument.

  • Q: Is your sample extraction efficient?

    • A: Inefficient extraction will lead to low recovery and thus low signal. Validate your extraction method by spiking a known amount of this compound into a blank matrix and measuring the recovery.

  • Q: Is this compound stable in your sample and solvent?

    • A: Ensure the stability of this compound in the matrix and the final extraction solvent under your storage and handling conditions. Perform stability studies (e.g., freeze-thaw, bench-top) to confirm.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for Stiripentol. Note that the parameters for this compound need to be empirically determined but will be similar, with the precursor ion shifted by +9 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Stiripentol235.2To be optimized; potential fragments at 177 and 147
This compound244.3To be optimized

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a general guideline and should be optimized for your specific application. A published method for the enantiomers of stiripentol utilizes a liquid-liquid extraction from human plasma.[1]

  • Spiking: To 100 µL of plasma sample, add the working solution of this compound internal standard.

  • Extraction: Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).

  • Vortexing: Vortex the samples for 5-10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Development and Optimization
  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A common mobile phase composition is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the analyte.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

    • MRM Transition Optimization:

      • Prepare a ~1 µg/mL solution of Stiripentol and this compound separately in the mobile phase.

      • Infuse each solution directly into the mass spectrometer.

      • Perform a Q1 scan to identify the precursor ions ([M+H]⁺), which will be m/z 235.2 for Stiripentol and m/z 244.3 for this compound.

      • Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.

      • For each precursor-product ion pair, optimize the collision energy (CE) and other compound-specific parameters (e.g., declustering potential, cell exit potential).

    • Source Parameter Optimization: Optimize ion source parameters such as gas flows (nebulizer, heater, curtain gas), temperature, and ion spray voltage to achieve the best signal intensity and stability.

Visualizations

Troubleshooting_Workflow cluster_Start Start: Low this compound Signal cluster_System_Check System Level Checks cluster_Analyte_Specific Analyte-Specific Troubleshooting cluster_Sample_Prep Sample Preparation Review cluster_Resolution Resolution Start Low Signal Intensity Observed System_Suitability Run System Suitability Test Start->System_Suitability System_OK System Performance OK? System_Suitability->System_OK Clean_Calibrate Clean Ion Source & Recalibrate MS System_OK->Clean_Calibrate No Optimize_MRM Optimize MRM Transitions for this compound System_OK->Optimize_MRM Yes Clean_Calibrate->System_Suitability Check_Chrom_Shift Check for Chromatographic Shift Optimize_MRM->Check_Chrom_Shift Investigate_Suppression Investigate Ion Suppression Check_Chrom_Shift->Investigate_Suppression Check_Recovery Evaluate Extraction Recovery Investigate_Suppression->Check_Recovery Check_Stability Assess Analyte Stability Check_Recovery->Check_Stability Resolved Signal Intensity Improved Check_Stability->Resolved

Caption: A workflow for troubleshooting low signal intensity of this compound.

Logical_Relationship cluster_Factors Potential Causes for Low Signal cluster_Observations Observed Issue cluster_Solutions Troubleshooting Steps Ion_Suppression Ion Suppression Low_Signal Low Signal of This compound Ion_Suppression->Low_Signal Poor_Ionization Poor Ionization Poor_Ionization->Low_Signal Inefficient_Fragmentation Inefficient Fragmentation Inefficient_Fragmentation->Low_Signal Low_Recovery Low Extraction Recovery Low_Recovery->Low_Signal Improve_Cleanup Improve Sample Cleanup Low_Signal->Improve_Cleanup Optimize_Source Optimize Ion Source Parameters Low_Signal->Optimize_Source Optimize_MRM Optimize MRM Transitions Low_Signal->Optimize_MRM Optimize_Extraction Optimize Extraction Protocol Low_Signal->Optimize_Extraction

References

Technical Support Center: Optimizing Stiripentol-d9 Detection via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Stiripentol-d9 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the precursor ions for Stiripentol and this compound in positive ion electrospray ionization mass spectrometry (ESI-MS)?

A1: In positive ion ESI-MS, the precursor ions for Stiripentol and its deuterated internal standard, this compound, are typically their protonated molecules, [M+H]⁺. The theoretical monoisotopic masses are:

  • Stiripentol (C₁₄H₁₈O₃): 234.1256 g/mol , resulting in a precursor ion of m/z 235.1329.

  • This compound (C₁₄H₉D₉O₃): 243.1821 g/mol , resulting in a precursor ion of m/z 244.1894.

Q2: How are the product ions for Multiple Reaction Monitoring (MRM) selected for Stiripentol and this compound?

A2: Product ions for MRM analysis are selected by performing product ion scans (or fragmentation scans) on the precursor ions of both Stiripentol and this compound. The most intense and stable fragment ions are then chosen for quantification (quantifier) and confirmation (qualifier). The fragmentation pattern of this compound should be similar to that of Stiripentol, with a corresponding mass shift due to the deuterium labeling.

Q3: Why is this compound used as an internal standard for Stiripentol analysis?

A3: this compound is an ideal internal standard because it is a stable isotope-labeled version of the analyte. This means it has nearly identical chemical and physical properties to Stiripentol.[1] Consequently, it co-elutes with the analyte and experiences similar effects during sample preparation, ionization, and analysis, effectively compensating for matrix effects and variations in instrument response.[1] This leads to more accurate and precise quantification.

Q4: What are the key considerations for the chromatographic separation of Stiripentol and this compound?

A4: Ideally, Stiripentol and this compound should co-elute to ensure they are subjected to the same matrix effects at the same time.[2] However, a slight chromatographic separation can sometimes occur due to the deuterium isotope effect. It is crucial to use a high-resolution chromatography method to achieve sharp, symmetrical peaks and ensure baseline separation from other endogenous components in the sample matrix. A C18 column is commonly used for the analysis of Stiripentol.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using mass spectrometry.

Problem Potential Cause Troubleshooting Steps
Low or No Signal for this compound Incorrect concentration of the internal standard.Verify the concentration of the working solution.
Degradation of the standard.Check the storage conditions and expiration date. Prepare a fresh stock solution from a reliable source.
Inefficient ionization.Optimize the ion source parameters, such as capillary voltage and gas flow rates.
Instrument not properly tuned.Perform instrument tuning and calibration according to the manufacturer's recommendations.
Poor Peak Shape Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is in good condition.
Sample solvent mismatch with the mobile phase.Ensure the final sample solvent is compatible with the initial mobile phase conditions.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Matrix interference.Optimize the sample preparation method to remove interfering components.
Inaccurate Quantification Presence of unlabeled Stiripentol in the this compound standard.Analyze the this compound standard alone to check for the presence of unlabeled analyte. If present, the contribution to the analyte signal must be corrected for.
Differential matrix effects due to chromatographic separation.Adjust chromatographic conditions to achieve co-elution of Stiripentol and this compound.
Isotopic exchange (loss of deuterium).Avoid harsh pH conditions and prolonged exposure to protic solvents during sample preparation and storage.

Experimental Protocols

Optimization of Mass Spectrometry Parameters

A summary of typical mass spectrometry parameters for the detection of Stiripentol and this compound is provided below. Note that optimal values may vary depending on the specific instrument used.

Parameter Stiripentol This compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 235.1m/z 244.2
Product Ion (Q3) - Quantifier To be determined empiricallyTo be determined empirically
Product Ion (Q3) - Qualifier To be determined empiricallyTo be determined empirically
Collision Energy (CE) To be optimizedTo be optimized
Dwell Time 100-200 ms100-200 ms

Methodology for Collision Energy Optimization:

  • Infuse a standard solution of Stiripentol directly into the mass spectrometer.

  • Perform a product ion scan on the precursor ion (m/z 235.1) to identify the major fragment ions.

  • Select the most intense and stable fragment ions for MRM analysis.

  • For each selected MRM transition, perform a collision energy optimization experiment by ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the signal intensity of the product ion.

  • The collision energy that produces the maximum signal intensity for each transition should be used for the analytical method.

  • Repeat the process for this compound.

Collision_Energy_Optimization cluster_Analyte Stiripentol Infusion cluster_IS This compound Infusion A1 Infuse Stiripentol Standard Solution A2 Perform Product Ion Scan on m/z 235.1 A1->A2 A3 Identify Major Fragment Ions A2->A3 A4 Select Quantifier and Qualifier Ions A3->A4 A5 Ramp Collision Energy for Each Transition A4->A5 A6 Determine Optimal Collision Energy A5->A6 B1 Infuse this compound Standard Solution B2 Perform Product Ion Scan on m/z 244.2 B1->B2 B3 Identify Major Fragment Ions B2->B3 B4 Select Quantifier and Qualifier Ions B3->B4 B5 Ramp Collision Energy for Each Transition B4->B5 B6 Determine Optimal Collision Energy B5->B6 Sample_Preparation_Workflow Start Start: Plasma Sample Spike Spike with This compound Start->Spike Precipitate Add Cold Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Optional) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject End End: Data Acquisition Inject->End Troubleshooting_Quantification issue Inaccurate Quantification cause1 Impurity in IS issue->cause1 Possible Cause cause2 Differential Matrix Effects issue->cause2 Possible Cause cause3 Isotopic Exchange issue->cause3 Possible Cause solution1 Analyze IS alone & Correct for contribution cause1->solution1 Solution solution2 Optimize chromatography for co-elution cause2->solution2 Solution solution3 Control pH and minimize aqueous exposure cause3->solution3 Solution

References

Non-linear calibration curve with Stiripentol-d9 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using Stiripentol-d9 as an internal standard in LC-MS/MS analyses.

Troubleshooting Guides

This section offers a step-by-step approach to identifying and resolving common issues leading to non-linear calibration curves in Stiripentol bioanalysis.

Issue: My calibration curve for Stiripentol is non-linear, showing a plateau at higher concentrations.

This is a common manifestation of non-linearity and often points towards saturation of the analytical system.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Detector Saturation 1. Review Absolute Response: Examine the absolute peak area/height of both Stiripentol and this compound at each calibration point. If the response of either analyte flattens out at higher concentrations, detector saturation is likely.[1][2] 2. Reduce Analyte Concentration: Prepare a new set of calibration standards with a lower upper limit of quantification (ULOQ). 3. Decrease Injection Volume: Inject a smaller volume of the sample onto the LC-MS/MS system. 4. Optimize MS Detector Settings: If possible, adjust detector gain or use a less intense product ion transition for quantification at the higher end of the curve.A linear response should be observed within the adjusted concentration range or with modified instrument settings.
Ion Source Saturation 1. Dilute High-Concentration Samples: Dilute the upper-level calibrators and re-inject. 2. Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and source temperature to improve ionization efficiency and reduce competition for charge.Linearity should improve upon dilution or with optimized ion source conditions.
Matrix Effects 1. Perform Post-Column Infusion Experiment: Infuse a constant concentration of Stiripentol and this compound post-column while injecting a blank extracted matrix sample. A dip in the signal at the retention time of co-eluting matrix components indicates ion suppression. 2. Evaluate Different Extraction Methods: Compare protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the cleanest sample preparation method.[3] 3. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to better separate Stiripentol from interfering matrix components.A reduction in matrix effects should result in a more linear calibration curve.
Internal Standard Issues 1. Verify Internal Standard Concentration: Ensure the concentration of this compound is appropriate. A common practice is to use a concentration in the mid-range of the calibration curve. 2. Assess Internal Standard Purity: Confirm the purity and stability of the this compound stock solution.[4][5] 3. Check for Analyte in Internal Standard: Analyze the this compound solution for the presence of unlabeled Stiripentol.Correcting the internal standard concentration or using a pure, stable standard should improve linearity.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a non-linear calibration curve for Stiripentol.

Troubleshooting Workflow start Non-Linear Calibration Curve Observed check_response Examine Absolute Analyte and IS Response start->check_response is_saturation Is there evidence of detector or ion source saturation? check_response->is_saturation reduce_concentration Reduce ULOQ, decrease injection volume, or optimize MS settings is_saturation->reduce_concentration Yes investigate_matrix Investigate Matrix Effects (Post-Column Infusion, Extraction Method) is_saturation->investigate_matrix No reassess_linearity Re-run calibration curve and assess linearity reduce_concentration->reassess_linearity reassess_linearity->investigate_matrix Still Non-Linear end Linear Calibration Curve Achieved reassess_linearity->end Linear is_matrix_effect Are significant matrix effects present? investigate_matrix->is_matrix_effect optimize_cleanup Optimize sample cleanup and/or chromatography is_matrix_effect->optimize_cleanup Yes check_is Investigate Internal Standard (Concentration, Purity) is_matrix_effect->check_is No optimize_cleanup->reassess_linearity is_is_issue Is there an issue with the internal standard? check_is->is_is_issue correct_is Correct IS concentration or replace with a new stock is_is_issue->correct_is Yes consult Consult with senior scientist or instrument vendor is_is_issue->consult No correct_is->reassess_linearity Error Sources in LC-MS/MS cluster_lc LC System cluster_ms MS System Matrix Biological Matrix IonSource Ion Source Matrix->IonSource Matrix Effects (Ion Suppression/Enhancement) Analyte Stiripentol Column Chromatographic Column Analyte->Column Analyte->IonSource IS This compound IS->Column IS->IonSource Column->IonSource Co-elution Detector Detector IonSource->Detector Saturation Result Non-Linear Curve Detector->Result

References

Technical Support Center: Troubleshooting Inconsistent Recovery of Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the inconsistent recovery of Stiripentol-d9 during sample extraction. The following question-and-answer format directly addresses specific issues to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inconsistent recovery of a deuterated internal standard like this compound?

Inconsistent recovery of deuterated internal standards such as this compound is a common issue in bioanalytical methods. The primary reasons can be broadly categorized as:

  • Isotopic Exchange: Deuterium atoms on the internal standard molecule can exchange with protons from the sample matrix or solvents, particularly under harsh pH or high-temperature conditions.[1][2][3][4] The stability of the deuterium label is highly dependent on its position within the molecule.[2]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. Even with a stable isotope-labeled internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.

  • Extraction Inefficiency: The chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) may not be optimized, leading to variable recovery of both the analyte and the internal standard.

  • Purity of the Internal Standard: The presence of unlabeled Stiripentol as an impurity in the this compound standard can lead to artificially high analyte signals and inaccurate quantification.

  • Chromatographic Issues: A slight difference in retention time between Stiripentol and this compound, known as the deuterium isotope effect, can lead to differential exposure to matrix effects.

Q2: How can I determine if isotopic exchange is occurring with my this compound?

To investigate potential isotopic exchange, you can perform the following stability tests:

  • Incubation Study: Incubate a solution of this compound in the sample matrix and mobile phase at different pH values (acidic, neutral, basic) and temperatures for a duration representative of your entire analytical process.

  • LC-MS Analysis: Analyze the incubated samples by LC-MS. A decrease in the this compound signal and a corresponding increase in the signal of unlabeled Stiripentol would indicate that isotopic exchange is occurring.

Q3: What are matrix effects and how can I minimize them?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. To minimize their impact:

  • Optimize Chromatography: Improve chromatographic separation to resolve Stiripentol and this compound from interfering matrix components.

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Troubleshooting Guides

Inconsistent Recovery in Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a common technique for sample cleanup, but it can be a source of variability. If you are experiencing inconsistent recovery with SPE, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor SPE Recovery

SPE_Troubleshooting start Inconsistent this compound Recovery in SPE check_fractions Analyze All Fractions (Load, Wash, Elution) start->check_fractions analyte_in_load Analyte in Loading Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No insufficient_binding Insufficient Binding analyte_in_load->insufficient_binding Yes analyte_retained Analyte Retained on Sorbent? analyte_in_wash->analyte_retained No premature_elution Premature Elution analyte_in_wash->premature_elution Yes incomplete_elution Incomplete Elution analyte_retained->incomplete_elution Yes solution1 Optimize Conditioning & Equilibration Increase Sorbent Mass Choose Stronger Sorbent insufficient_binding->solution1 solution2 Decrease Wash Solvent Strength Ensure Proper Drying Post-Wash premature_elution->solution2 solution3 Increase Elution Solvent Strength Use a Different Elution Solvent Check for Secondary Interactions incomplete_elution->solution3

Caption: Troubleshooting workflow for identifying and resolving poor recovery issues during Solid-Phase Extraction.

Quantitative Data Summary: Common SPE Troubleshooting Strategies

IssuePotential CauseRecommended ActionExpected Outcome
Analyte in Loading Fraction Insufficient sorbent-analyte interaction.Increase sorbent mass, use a stronger sorbent, or ensure proper conditioning and equilibration.Increased retention of this compound on the SPE cartridge.
Analyte in Wash Fraction Wash solvent is too strong.Decrease the organic content of the wash solvent.Minimized loss of this compound during the wash step.
Analyte Retained on Sorbent Elution solvent is too weak.Increase the strength of the elution solvent or try a different solvent.Complete elution of this compound from the sorbent.
High Variability Between Samples Inconsistent sample pre-treatment or flow rate.Ensure consistent sample pH and use a consistent, slow flow rate for loading.Improved precision and reproducibility of recovery.

Experimental Protocol: Generic SPE Protocol for Stiripentol

This is a general protocol and should be optimized for your specific matrix and instrumentation.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute Stiripentol and this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Inconsistent Recovery in Liquid-Liquid Extraction (LLE)

LLE is another widely used extraction technique for Stiripentol. Inconsistent recovery in LLE often stems from issues with pH, solvent choice, and phase separation.

Logical Relationship Diagram for LLE Troubleshooting

LLE_Troubleshooting start Inconsistent this compound Recovery in LLE check_ph Is Sample pH Optimized? start->check_ph check_solvent Is Extraction Solvent Appropriate? check_ph->check_solvent Yes ph_optimization Adjust Sample pH to Maximize Stiripentol's Neutral Form check_ph->ph_optimization No check_emulsion Is Emulsion Formation an Issue? check_solvent->check_emulsion Yes solvent_optimization Test Solvents with Different Polarities (e.g., Ethyl Acetate, MTBE) check_solvent->solvent_optimization No emulsion_breaking Centrifuge at Higher Speed Add Salt to Aqueous Phase Use a Different Solvent check_emulsion->emulsion_breaking Yes

References

Technical Support Center: Isotopic Interference in Stiripentol Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential isotopic interference between Stiripentol and its deuterated internal standard, Stiripentol-d9, during bioanalytical method development and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Stiripentol and this compound analysis?

A1: Isotopic interference, or crosstalk, occurs when the mass spectrometer detects a signal from the stable isotope-labeled internal standard (this compound) at the mass transition of the unlabeled analyte (Stiripentol), or vice-versa. This can happen due to the natural abundance of isotopes (e.g., ¹³C) in the Stiripentol molecule, or the presence of unlabeled Stiripentol as an impurity in the this compound reference material. This interference can lead to inaccurate quantification of Stiripentol in biological samples.

Q2: Why is this compound used as an internal standard?

A2: this compound is an ideal internal standard because it is chemically identical to Stiripentol, meaning it behaves similarly during sample extraction, chromatography, and ionization.[1] The nine deuterium atoms increase its mass, allowing the mass spectrometer to distinguish it from the unlabeled Stiripentol.[2][3] This helps to correct for variability in the analytical process, leading to more accurate and precise results.[4]

Q3: What are the regulatory expectations regarding isotopic interference?

A3: Regulatory bodies like the FDA and EMA have guidelines for bioanalytical method validation. These guidelines require an assessment of selectivity and specificity. The response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and not more than 5% of the internal standard response in a blank sample.

Q4: How can I assess the isotopic purity of my this compound internal standard?

A4: The isotopic purity of the this compound reference material should be provided by the supplier in the Certificate of Analysis. It is also good practice to experimentally verify this by injecting a high concentration solution of this compound and monitoring the signal at the MRM transition of unlabeled Stiripentol.

Troubleshooting Guides

Problem: High background signal for Stiripentol in blank samples.

Possible Cause: Isotopic contribution from the this compound internal standard to the Stiripentol MRM transition.

Troubleshooting Steps:

  • Prepare a Blank Sample: Extract a blank matrix sample (e.g., plasma from an untreated subject) spiked only with the working concentration of this compound.

  • Analyze the Blank Sample: Inject the prepared blank sample into the LC-MS/MS system and acquire data, monitoring the MRM transitions for both Stiripentol and this compound.

  • Evaluate the Crosstalk: Measure the peak area of Stiripentol in the blank sample. According to regulatory guidelines, this response should be less than 20% of the peak area of Stiripentol at the LLOQ.

  • Corrective Actions:

    • If the crosstalk is above the acceptable limit, consider using a higher purity grade of this compound.

    • Optimize the chromatography to achieve baseline separation between any potential impurities and the analyte.

    • If chromatographic separation is not possible, a mathematical correction may be necessary, but this should be a last resort and thoroughly justified.

Problem: Inaccurate and imprecise results for quality control (QC) samples.

Possible Cause: Unaccounted for isotopic interference from this compound is affecting the accuracy of the calibration curve.

Troubleshooting Steps:

  • Verify Internal Standard Purity: As a first step, confirm the isotopic purity of the this compound. Prepare and inject a high concentration solution of the internal standard alone to assess its contribution to the analyte signal.

  • Assess Contribution in LLOQ: Prepare a blank matrix sample spiked with Stiripentol at the LLOQ and another blank matrix sample spiked only with this compound at its working concentration.

  • Quantify Interference: Calculate the percentage contribution of the this compound signal to the Stiripentol signal at the LLOQ.

    • % Interference = (Peak Area of Stiripentol in IS-only sample / Peak Area of Stiripentol in LLOQ sample) * 100

  • Data Review and Corrective Actions:

    • If the interference is significant and variable, it can lead to poor assay performance.

    • Ensure that the concentration of the internal standard is appropriate. A very high concentration can exacerbate the interference.

    • Re-evaluate the MRM transitions to ensure they are specific and minimize potential overlap.

Experimental Protocols

Protocol for Assessment of Isotopic Interference

This protocol outlines the steps to experimentally determine the extent of isotopic interference between Stiripentol and this compound.

1. Materials and Reagents:

  • Stiripentol reference standard

  • This compound internal standard

  • Control blank biological matrix (e.g., human plasma)

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)

  • Reagent for sample preparation (e.g., protein precipitation agent)

2. Preparation of Solutions:

  • Prepare separate stock solutions of Stiripentol and this compound in a suitable solvent (e.g., methanol).

  • Prepare a working solution of Stiripentol at the LLOQ concentration by spiking the stock solution into the blank matrix.

  • Prepare a working solution of this compound at the concentration to be used in the assay by spiking the stock solution into the blank matrix.

3. Sample Sets for Interference Assessment:

Sample SetDescriptionPurpose
Set 1 Blank matrix (n=6)To assess baseline noise.
Set 2 Blank matrix + this compoundTo assess crosstalk from IS to analyte.
Set 3 Blank matrix + Stiripentol at LLOQTo establish the analyte response at the lower limit of quantification.
Set 4 Blank matrix + Stiripentol at ULOQTo assess crosstalk from analyte to IS at high concentrations.

4. LC-MS/MS Analysis:

  • Perform sample extraction using the validated method (e.g., protein precipitation).

  • Inject the extracted samples into the LC-MS/MS system.

  • Acquire data using the optimized MRM transitions for Stiripentol and this compound.

5. Data Analysis and Acceptance Criteria:

ParameterCalculationAcceptance Criteria
Interference in Blank Peak area of Stiripentol in Set 2Response should be < 20% of the mean peak area of Stiripentol in Set 3.
Interference in IS Channel Peak area of this compound in Set 4Response should be < 5% of the mean peak area of this compound in Set 2.

Table 1: Example MRM Transitions for Stiripentol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Stiripentol235.1177.1
This compound244.2186.1

Note: These are example transitions and should be optimized for the specific instrument used.

Visualizations

Stiripentol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with this compound Sample->Spike_IS Extraction Protein Precipitation / LLE Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Stiripentol Calibration->Quantification Interference_Check Isotopic Interference Check Quantification->Interference_Check Troubleshooting_Logic Start Inaccurate Results or High Blank Signal Check_IS_Purity Assess Purity of this compound Start->Check_IS_Purity Analyze_IS_Only Analyze Blank + this compound Check_IS_Purity->Analyze_IS_Only Check_Crosstalk Crosstalk < 20% of LLOQ? Analyze_IS_Only->Check_Crosstalk Optimize_Chromatography Optimize Chromatography Check_Crosstalk->Optimize_Chromatography No Method_Acceptable Method Acceptable Check_Crosstalk->Method_Acceptable Yes Consider_New_IS Consider Higher Purity IS Optimize_Chromatography->Consider_New_IS Revalidate Re-validate Method Optimize_Chromatography->Revalidate Consider_New_IS->Revalidate Stiripentol_MoA cluster_gaba GABAergic System Modulation cluster_channels Ion Channel Inhibition cluster_metabolism Metabolic Enzyme Inhibition Stiripentol Stiripentol GABA_A_Receptor GABA-A Receptor Stiripentol->GABA_A_Receptor Positive Allosteric Modulator GABA_Transaminase GABA Transaminase Stiripentol->GABA_Transaminase Inhibition GABA_Uptake GABA Reuptake Stiripentol->GABA_Uptake Inhibition Voltage_Gated_Channels Voltage-Gated Na+ & Ca2+ Channels Stiripentol->Voltage_Gated_Channels Inhibition LDH Lactate Dehydrogenase (LDH) Stiripentol->LDH Inhibition CYP450 Cytochrome P450 Enzymes Stiripentol->CYP450 Inhibition Increased_GABA Increased GABAergic Neurotransmission GABA_A_Receptor->Increased_GABA GABA_Transaminase->Increased_GABA GABA_Uptake->Increased_GABA Anticonvulsant_Effect Anticonvulsant Effect Increased_GABA->Anticonvulsant_Effect Reduced_Excitability Reduced Neuronal Excitability Voltage_Gated_Channels->Reduced_Excitability Reduced_Excitability->Anticonvulsant_Effect Altered_Metabolism Altered Energy Metabolism & Drug Interactions LDH->Altered_Metabolism CYP450->Altered_Metabolism Altered_Metabolism->Anticonvulsant_Effect

References

Impact of Stiripentol-d9 purity on quantification accuracy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Stiripentol-d9. This resource provides guidance on the impact of this compound purity on the accuracy of quantitative experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a stable isotope-labeled (SIL) version of Stiripentol, where nine hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to the analyte (Stiripentol), it co-elutes chromatographically and experiences similar effects during sample preparation and ionization.[1] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q2: What is the difference between chemical purity and isotopic purity for this compound?

  • Chemical Purity refers to the percentage of the material that is composed of stiripentol molecules (both labeled and unlabeled) relative to any other structurally different molecules or impurities. These impurities can arise from the synthesis process, degradation, or storage. Examples include unreacted starting materials, by-products, or oxidation products.

  • Isotopic Purity (or isotopic enrichment) refers to the percentage of the stiripentol molecules that are fully labeled with nine deuterium atoms (d9) relative to molecules with fewer deuterium atoms (e.g., d0 to d8). For instance, a this compound standard with 98% isotopic purity contains 98% of the d9 variant and 2% of incompletely labeled variants.

Q3: How can impurities in my this compound internal standard affect my results?

Both chemical and isotopic impurities can significantly compromise quantification accuracy:

  • Chemical Impurities: If the internal standard is contaminated with other compounds, the actual concentration of this compound will be lower than stated. This leads to an inaccurate IS response and systematically skewed (often overestimated) results for the analyte.

  • Isotopic Impurities: The presence of the unlabeled analyte (Stiripentol, or d0) in the this compound standard is a critical issue. This unlabeled portion contributes to the analyte's signal, leading to an artificially high reading. This effect is most pronounced at the lower limit of quantitation (LLOQ), where it can cause a positive bias in results and may even lead to a false positive signal in blank samples.

Q4: What is "isotopic cross-contribution" and how does it impact my calibration curve?

Isotopic cross-contribution occurs when the internal standard (this compound) contains a fraction of the unlabeled analyte (Stiripentol-d0). When you add the IS to your samples, you are also inadvertently adding a small amount of the analyte. This added amount is constant across all calibration points and samples.

This leads to a y-intercept shift in the calibration curve, as even the blank sample (containing only the IS) will show a response at the analyte's mass transition. The curve may also become non-linear, especially at lower concentrations, because the contribution from the impurity represents a larger proportion of the total analyte signal.

Troubleshooting Guide

This guide addresses common issues related to this compound purity during quantitative analysis.

Problem 1: My calculated concentrations for QC samples are consistently high.

Possible Cause Recommended Action
Unlabeled Stiripentol (d0) in the Internal Standard: The most common cause. The d0 impurity in the this compound IS artificially inflates the analyte signal.1. Check Certificate of Analysis (CoA): Verify the isotopic purity of your this compound lot. Purity should ideally be >98%.2. Analyze the IS Solution: Prepare a sample containing only the IS solution (at the concentration used in your assay) and analyze it for the Stiripentol analyte signal. A significant peak indicates substantial d0 impurity.3. Correct for the Impurity: If purchasing a new, higher-purity standard is not an option, you can subtract the response found in the blank (IS only) from all other samples. However, this is not ideal and may not be acceptable under regulatory guidelines.
Chemical Impurity in the IS: The stock concentration of the this compound IS is lower than assumed due to the presence of non-stiripentol impurities.1. Verify IS Concentration: Use a calibrated method (e.g., qNMR or an independent reference standard) to confirm the concentration of your this compound stock solution.2. Source a Higher Purity Standard: Obtain a new internal standard with a certified chemical purity of >99%.

Problem 2: My calibration curve is non-linear or has a large y-intercept.

Possible Cause Recommended Action
Significant d0 Impurity in IS: The constant contribution of unlabeled stiripentol from the IS to every calibration point causes a y-intercept and can lead to a hyperbolic curve shape.1. Evaluate Blank Response: As in Problem 1, analyze a blank sample containing only the IS. The response should be negligible compared to the LLOQ response.2. Adjust Curve Fitting: If the issue is minor, using a weighted (e.g., 1/x²) linear regression might be acceptable. However, for significant non-linearity, the root cause (IS purity) must be addressed.3. Increase Mass Difference: Ensure the mass difference between the analyte and the IS is sufficient (ideally ≥ 3 mass units) to avoid spectral overlap.

Problem 3: I see a significant analyte peak in my blank samples.

Possible Cause Recommended Action
d0 Impurity in IS: This is the most direct cause of a peak in a blank sample (a sample with no added analyte, but with IS).1. Confirm Source: Prepare two "blank" samples: one with IS and one without. If the peak only appears in the sample with IS, the impurity is confirmed.2. Replace the IS: The only reliable solution is to acquire a new lot of this compound with higher isotopic purity.
System Carryover: Residual stiripentol from a previous high-concentration sample injection.1. Optimize Wash Method: Inject a series of blank solvent injections after a high-concentration sample to ensure the signal returns to baseline. Increase the needle wash solvent strength or duration.
Impact of Isotopic Purity on Quantification Accuracy

The following table demonstrates how different levels of d0 impurity in a this compound internal standard can affect the calculated concentration of an unknown sample.

True Sample Concentration (ng/mL)IS d0 ImpurityApparent Concentration (ng/mL)% Accuracy Deviation
10.00.1%10.1+1.0%
10.00.5%10.5+5.0%
10.01.0%11.0+10.0%
10.02.0%12.0+20.0%
100.00.5%100.5+0.5%
100.02.0%102.0+2.0%
Note: This is a theoretical illustration. The exact impact depends on the concentration of the IS used and the specific response factors.

Experimental Protocols

Protocol 1: Assessing Isotopic Purity of this compound

This protocol outlines a method to estimate the level of unlabeled Stiripentol (d0) in a this compound standard using LC-MS/MS.

  • Preparation of Solutions:

    • Prepare a high-concentration solution of the this compound standard in a suitable solvent (e.g., 1 µg/mL in methanol).

    • Prepare a solution of unlabeled Stiripentol at the same concentration.

  • LC-MS/MS Analysis:

    • Inject the unlabeled Stiripentol solution to confirm its retention time and optimize MS/MS parameters for the analyte (d0).

    • Inject the this compound solution.

    • Acquire data for both the analyte (d0) and the internal standard (d9) mass transitions simultaneously.

  • Data Evaluation:

    • Integrate the peak area for the d0 transition in the this compound injection.

    • Integrate the peak area for the d9 transition in the same injection.

    • Estimate Purity: The ratio of the d0 peak area to the d9 peak area provides an estimate of the isotopic impurity. For an accurate percentage, response factors should be considered, but this method is effective for troubleshooting.

Protocol 2: Quantification of Stiripentol in Human Plasma

This protocol provides a general workflow for the bioanalysis of Stiripentol using this compound as an internal standard.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions (example):

      • Stiripentol: Monitor appropriate precursor and product ions.

      • This compound: Monitor appropriate precursor and product ions, shifted by +9 Da.

    • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Quantify unknown samples using a calibration curve constructed from known standards.

Visualizations

Isotopic_Contribution cluster_IS This compound Internal Standard Vial cluster_Sample Prepared Sample cluster_MS Mass Spectrometer Signal IS_d9 This compound (>98%) IS_Spike_d9 Spiked IS (this compound) IS_d9->IS_Spike_d9 Spiked into sample IS_d0 Stiripentol-d0 (<2%, Impurity) IS_Spike_d0 Spiked Impurity (Stiripentol-d0) IS_d0->IS_Spike_d0 Contaminant Analyte Analyte (Stiripentol-d0 from sample) MS_Analyte Analyte Channel Signal (d0) Analyte->MS_Analyte Contributes to signal MS_IS IS Channel Signal (d9) IS_Spike_d9->MS_IS Reference signal IS_Spike_d0->MS_Analyte Adds to signal (causes bias)

Caption: Impact of d0 impurity on the final analyte signal.

Troubleshooting_Workflow Start Inaccurate or Variable Quantification Results Check_Blanks 1. Analyze Blank Sample (with IS) Start->Check_Blanks Is_Peak Significant Analyte Peak Present? Check_Blanks->Is_Peak Check_IS_Purity Source of Error: Likely d0 Impurity in IS Is_Peak->Check_IS_Purity Yes Check_Curve 2. Review Calibration Curve Is_Peak->Check_Curve No Solution Action: Verify IS Purity via CoA. Consider sourcing a new IS lot with >99% isotopic purity. Check_IS_Purity->Solution Is_Nonlinear Non-Linear or High Y-Intercept? Check_Curve->Is_Nonlinear Is_Nonlinear->Check_IS_Purity Yes Check_QC 3. Review QC Accuracy Is_Nonlinear->Check_QC No Is_High_Bias Consistent High Bias in QCs? Check_QC->Is_High_Bias Is_High_Bias->Check_IS_Purity Yes Other_Issue Issue likely unrelated to IS purity. Investigate matrix effects, standard stability, or instrument performance. Is_High_Bias->Other_Issue No

Caption: Workflow for troubleshooting inaccurate quantification results.

References

Technical Support Center: Managing Ion Suppression for Stiripentol Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Stiripentol. This resource provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with ion suppression in urine matrices during LC-MS/MS analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. Follow the logical workflow to diagnose and resolve common problems related to ion suppression.

Issue: Poor Signal Reproducibility or Low Sensitivity for Stiripentol

Question: My Stiripentol signal is inconsistent or much lower than expected in urine samples compared to the neat standard. What's causing this, and how can I fix it?

Answer: This is a classic sign of ion suppression, a matrix effect where co-eluting endogenous components from urine interfere with the ionization of Stiripentol in the mass spectrometer's ion source, leading to a reduced and variable signal[1]. The complex and variable nature of urine makes it a particularly challenging matrix[1][2].

Follow this troubleshooting workflow to identify the source of the issue and implement corrective actions.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy A Problem: Low or Irreproducible Signal B Perform Post-Column Infusion Experiment A->B C Inject Extracted Blank Matrix B->C D Identify Retention Time of Suppression Zone(s) C->D E Modify Chromatographic Conditions D->E Analyte co-elutes with suppression zone F Improve Sample Preparation Protocol D->F Suppression is significant G Implement Stable Isotope-Labeled Internal Standard (SIL-IS) D->G For all quantitative methods H Re-validate Method E->H F->H G->H I Analysis Complete H->I

Caption: Troubleshooting workflow for ion suppression. (Within 100 characters)

Detailed Steps:

  • Diagnose the Problem:

    • Post-Column Infusion: This is the definitive way to identify at which points in your chromatogram ion suppression occurs. Infuse a constant flow of Stiripentol solution into the mobile phase after the analytical column and inject an extracted blank urine sample. Any dip in the baseline signal indicates a region of ion suppression[1].

    • Analyze Blank Matrix: Injecting a blank urine sample that has gone through your entire sample preparation process can also help identify interfering peaks at the retention time of Stiripentol.

  • Implement Mitigation Strategies:

    • Modify Chromatography: The goal is to separate the Stiripentol peak from the suppression zone identified in the diagnostic step.

      • Adjust the gradient profile to be shallower, which can increase separation.

      • Change the mobile phase composition (e.g., different organic solvent or additives).

      • Consider a different column chemistry, such as a phenyl-hexyl column, which may offer different selectivity for matrix components. UPLC/UHPLC systems can also provide significantly better resolution to separate analytes from matrix interferences.

    • Enhance Sample Preparation: Reducing the amount of matrix components introduced to the MS is crucial. While "dilute-and-shoot" methods are simple, they often lead to significant matrix effects.

      • Liquid-Liquid Extraction (LLE): LLE is a common and effective technique for Stiripentol extraction from biological samples. Optimizing the pH and extraction solvent can selectively isolate Stiripentol while leaving behind many interfering compounds.

      • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE. A mixed-mode polymeric cation exchange SPE can retain compounds through multiple mechanisms, allowing for rigorous wash steps to remove interferences.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for ion suppression. A SIL-IS (e.g., Stiripentol-d9) is chemically identical to the analyte and will be affected by matrix effects in the same way. This ensures that even if suppression occurs, the analyte-to-IS ratio remains constant, leading to accurate and precise quantification.

Frequently Asked Questions (FAQs)

Q1: What exactly is ion suppression and why is it a problem in urine analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI). It happens when co-eluting molecules from the sample matrix (in this case, urine) compete with the analyte of interest (Stiripentol) for the limited surface area of the ESI droplets, hindering the analyte's ability to form gas-phase ions. This reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccuracy, and imprecision in quantitative results. Urine is a complex matrix containing high concentrations of salts, urea, and other endogenous compounds that are known to cause significant ion suppression.

G cluster_0 LC Eluent cluster_1 ESI Source cluster_2 Mass Spectrometer Analyte Stiripentol Droplet Charged Droplet (Limited Surface Area) Analyte->Droplet Matrix Urine Matrix (Salts, Urea, etc.) Matrix->Droplet Competition Ionization Ionization (Gas Phase Ions) Droplet->Ionization Detector Detector Signal Ionization->Detector Reduced Stiripentol Ions (Suppressed Signal)

Caption: Mechanism of ion suppression in the ESI source. (Within 100 characters)

Q2: Which sample preparation method is most effective at reducing ion suppression for Stiripentol in urine?

A2: While there is no single "best" method for all scenarios, moving from simpler to more complex techniques generally yields cleaner samples. For Stiripentol, which has a high octanol/water partition coefficient (Log P), LLE is a highly effective and commonly used method. However, SPE often provides a more thorough cleanup, significantly reducing matrix components.

The table below compares the general effectiveness of common sample preparation techniques.

Method Relative Cleanup Efficiency Pros Cons
Dilute-and-Shoot LowFast, simple, inexpensiveHigh risk of ion suppression, contaminates LC-MS system
Protein Precipitation (PPT) Low-MediumSimple, removes proteinsDoes not remove salts or phospholipids effectively
Liquid-Liquid Extraction (LLE) Medium-HighGood for non-polar analytes like Stiripentol, removes saltsCan be labor-intensive, uses organic solvents
Solid-Phase Extraction (SPE) HighExcellent removal of interferences, high recovery, can be automatedMore expensive, requires method development

Q3: How do I quantitatively assess the degree of matrix effect in my assay?

A3: The most common way to quantify matrix effects is through a post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution.

The Matrix Factor (MF) is calculated as follows: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

This should be tested using at least six different lots of blank urine to assess the variability of the matrix effect.

Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Stiripentol in Urine

This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.

  • Sample Preparation:

    • Pipette 500 µL of urine sample into a 2 mL polypropylene tube.

    • Add 50 µL of internal standard working solution (e.g., this compound in methanol).

    • Add 50 µL of 1 M sodium hydroxide to basify the sample. Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture). Stiripentol's high Log P value suggests good solubility in such solvents.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation & Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject onto the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment

This protocol helps visualize regions of ion suppression or enhancement.

  • System Setup:

    • Prepare a solution of Stiripentol in mobile phase at a concentration that gives a stable, mid-level signal (e.g., 100 ng/mL).

    • Using a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer ion source.

  • Execution:

    • Allow the infused baseline signal for the Stiripentol MRM transition to stabilize.

    • Inject a blank urine sample that has been processed using your chosen sample preparation method (e.g., LLE or SPE).

  • Interpretation:

    • Monitor the Stiripentol MRM channel throughout the chromatographic run.

    • A decrease in the baseline signal indicates a region of ion suppression .

    • An increase in the baseline signal indicates a region of ion enhancement .

    • Compare the retention time of any observed suppression/enhancement with the retention time of Stiripentol from a standard injection to determine if they co-elute.

References

Adjusting for back-exchange of deuterium in Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stiripentol-d9. The information provided here will help address specific issues related to deuterium back-exchange that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern when using this compound?

Deuterium back-exchange is a chemical process where a deuterium atom on an isotopically labeled molecule, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1] This is a significant concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) because it alters the mass of the internal standard.[1] The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn can cause an overestimation of the analyte's concentration, leading to inaccurate and unreliable results.[1]

Q2: Are the deuterium atoms on this compound susceptible to back-exchange?

This compound is deuterated at the 4,4-dimethyl and 5,5,5-penten positions. These are alkyl and vinyl C-D bonds, which are generally more stable and less prone to exchange than deuterium atoms attached to heteroatoms (like -OH or -NH) or carbons in very acidic or basic environments.[2] However, no compound is entirely immune to back-exchange under all conditions. Factors such as prolonged exposure to highly acidic or basic mobile phases, elevated temperatures, or certain sample matrices could potentially facilitate this process.[3] A stability study of unlabeled Stiripentol showed it degrades under acidic conditions, suggesting that the deuterated form may also be sensitive to low pH.

Q3: What are the primary factors that can induce back-exchange of deuterium from this compound?

Several factors can influence the rate of deuterium back-exchange:

  • pH: Both highly acidic and highly basic conditions can catalyze the exchange of deuterium for hydrogen. For Stiripentol, acidic conditions are a particular concern, as the parent molecule shows degradation under acidic stress.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including deuterium exchange. It is advisable to store and handle this compound solutions at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for back-exchange. While often necessary for chromatography, prolonged storage in these solvents should be evaluated for its impact on the stability of the deuterated standard.

  • Sample Matrix: The biological matrix of the sample could contain components that may influence the local pH or catalyze the exchange reaction.

Q4: How can I detect if my this compound internal standard is undergoing back-exchange?

There are several indicators that back-exchange may be occurring:

  • Decreasing Internal Standard Signal: A gradual or systematic decrease in the peak area of this compound over an analytical run can be a sign of deuterium loss.

  • Appearance of Unlabeled Analyte Signal: An increasing signal at the mass-to-charge ratio (m/z) of unlabeled Stiripentol in samples containing only the deuterated standard is a strong indicator of back-exchange.

  • Inaccurate or Imprecise Results: Poor accuracy and precision in your quality control samples can also point towards an issue with the internal standard's stability.

To confirm, you can perform a stability study by incubating a solution of this compound in your mobile phase or sample matrix for a duration equivalent to your typical analytical run and analyzing it at different time points.

Troubleshooting Guides

Issue 1: Progressive Loss of this compound Signal During an Analytical Run

This issue can manifest as a downward drift in the internal standard's peak area over the course of an LC-MS sequence, potentially leading to biased results for samples analyzed later in the run.

Potential CauseTroubleshooting Steps
Deuterium Back-Exchange 1. Evaluate Solvent Stability: Prepare a solution of this compound in your mobile phase and another in your sample diluent. Analyze these solutions at the beginning (T=0) and end (T=final) of a typical run time. A significant decrease in the this compound peak area and/or an increase in the unlabeled Stiripentol signal indicates back-exchange. 2. Adjust pH: If back-exchange is confirmed, and your mobile phase is acidic or basic, try adjusting it to a more neutral pH range, if compatible with your chromatography. 3. Minimize Exposure Time: Reduce the time samples spend in the autosampler before injection.
Adsorption/Carryover 1. Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the wash volume and/or duration between injections. 2. Passivate the System: Inject a high-concentration standard several times before starting the analytical run to saturate any active sites in the LC system.
Thermal Instability 1. Control Temperature: Ensure the autosampler is maintained at a low, consistent temperature (e.g., 4°C).
Issue 2: Inaccurate Quantification and Poor Precision

This is often observed as quality control samples failing to meet acceptance criteria, with results showing high variability or a consistent bias.

Potential CauseTroubleshooting Steps
Isotopic Impurity of Internal Standard 1. Verify Isotopic Purity: Analyze a high-concentration solution of your this compound standard alone. Use high-resolution mass spectrometry to determine the percentage of the unlabeled analyte present as an impurity. Reputable suppliers should provide a certificate of analysis with this information. 2. Correct for Impurity: If a significant amount of unlabeled analyte is present, you may need to subtract its contribution from your sample measurements or use a nonlinear calibration function.
Differential Matrix Effects 1. Check for Co-elution: Ensure that Stiripentol and this compound are co-eluting perfectly. A slight separation can expose them to different matrix components, leading to varied ionization suppression or enhancement. 2. Improve Sample Preparation: Utilize more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
In-Source Fragmentation 1. Optimize MS Conditions: The deuterated standard may lose a deuterium atom in the ion source of the mass spectrometer. Adjust source parameters like collision energy or cone voltage to minimize this in-source fragmentation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Analytical Workflow

Objective: To determine the stability of this compound and the extent of back-exchange under specific experimental conditions (e.g., in a particular mobile phase or sample matrix).

Materials:

  • This compound stock solution

  • Unlabeled Stiripentol stock solution

  • Mobile phase used in the analytical method

  • Blank sample matrix (e.g., plasma, urine)

  • LC-MS system

Procedure:

  • Prepare Test Solutions:

    • Solution A (Analyte + IS): Spike a known concentration of unlabeled Stiripentol and this compound into the mobile phase.

    • Solution B (IS in Mobile Phase): Spike this compound into the mobile phase at the same concentration used in your analytical method.

    • Solution C (IS in Matrix): Spike this compound into the blank sample matrix at the working concentration. Process this sample using your standard extraction procedure and reconstitute in the mobile phase.

  • Initial Analysis (T=0):

    • Inject Solution A to establish the chromatographic retention times and initial response ratio.

    • Inject Solution B and Solution C to get the baseline response of the internal standard and to check for any initial presence of unlabeled Stiripentol.

  • Incubation:

    • Store aliquots of Solution B and the extracted Solution C at the same temperature as your autosampler for a period that reflects the maximum anticipated run time (e.g., 8, 12, or 24 hours).

  • Final Analysis (T=final):

    • After the incubation period, re-inject the stored Solution B and Solution C.

  • Data Analysis:

    • Compare the peak area of this compound in the T=0 and T=final injections of Solution B and C. A significant decrease suggests instability.

    • In the chromatograms from the T=final injections of Solution B and C, carefully integrate the peak area at the retention time and m/z of unlabeled Stiripentol. An increase in this peak area compared to the T=0 injection indicates deuterium back-exchange.

    • Calculate the percentage of back-exchange by comparing the area of the newly formed unlabeled Stiripentol to the initial area of this compound.

Visualizations

Workflow for Investigating Deuterium Back-Exchange cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep_solutions Prepare Test Solutions (IS in Mobile Phase/Matrix) t0_analysis Initial Analysis (T=0) - Establish baseline response - Check for initial impurities prep_solutions->t0_analysis incubation Incubate Solutions (Simulate run conditions) t0_analysis->incubation tf_analysis Final Analysis (T=final) - Re-inject incubated solutions incubation->tf_analysis compare_is Compare IS Peak Areas (T=0 vs T=final) tf_analysis->compare_is measure_analyte Measure Unlabeled Analyte Peak Area (in IS-only solutions) tf_analysis->measure_analyte stable Stable compare_is->stable No significant change unstable Unstable/ Back-Exchange compare_is->unstable Significant decrease measure_analyte->stable No significant increase measure_analyte->unstable Significant increase

Caption: Workflow for assessing this compound stability.

Troubleshooting Inaccurate Quantification cluster_investigate Investigation Steps cluster_remedy Corrective Actions start Inaccurate/Imprecise Quantification check_purity 1. Verify Isotopic Purity of IS start->check_purity check_coelution 2. Confirm Analyte/IS Co-elution start->check_coelution check_stability 3. Perform Back-Exchange Check (see stability workflow) start->check_stability check_ms 4. Evaluate MS Conditions start->check_ms correct_calc Correct calculations for impurity check_purity->correct_calc Impurity found improve_chrom Optimize chromatography check_coelution->improve_chrom Separation observed improve_prep Improve sample preparation check_coelution->improve_prep Matrix effects suspected adjust_conditions Adjust mobile phase/temperature check_stability->adjust_conditions Instability found optimize_ms Optimize source parameters check_ms->optimize_ms Fragmentation suspected

Caption: Logic diagram for troubleshooting quantification issues.

References

Technical Support Center: Analyte and Internal Standard Cross-Talk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cross-talk between analyte and internal standard (IS) channels in mass spectrometry-based assays.

Troubleshooting Guides

Cross-talk, or signal interference between the analyte and its internal standard, can significantly impact the accuracy and reliability of quantitative bioanalysis.[1] This guide provides a systematic approach to identifying and resolving these issues.

Initial Assessment of Cross-Talk

The first step in troubleshooting is to determine if cross-talk is occurring and to identify its direction (analyte-to-IS or IS-to-analyte).

Experimental Protocol 1: Assessing Analyte Contribution to the Internal Standard Signal

  • Objective: To determine if the analyte is contributing to the signal in the internal standard's mass-to-charge ratio (m/z) channel.

  • Methodology:

    • Prepare a sample containing the analyte at a high concentration (e.g., at the Upper Limit of Quantification - ULOQ) without the addition of the internal standard.

    • Inject this sample into the LC-MS/MS system.

    • Monitor the MRM (Multiple Reaction Monitoring) transition for the internal standard.

  • Interpretation of Results:

    • No Signal Detected: If no significant signal is observed in the IS channel, it is unlikely that the analyte is causing cross-talk.

    • Signal Detected: A significant signal in the IS channel indicates that the analyte is contributing to the IS signal.[2] This could be due to natural isotopic abundance or in-source fragmentation.

Experimental Protocol 2: Assessing Internal Standard Purity

  • Objective: To check for the presence of unlabeled analyte as an impurity in the internal standard solution.

  • Methodology:

    • Prepare a sample containing only the internal standard at its working concentration.

    • Inject this sample into the LC-MS/MS system.

    • Monitor the MRM transition for the analyte.

  • Interpretation of Results:

    • No Signal Detected: The internal standard is likely free from significant contamination with the unlabeled analyte.

    • Signal Detected: A signal in the analyte channel indicates that the internal standard is impure and contains some amount of the unlabeled analyte.[2]

Troubleshooting Workflow for Cross-Talk Issues

If the initial assessment confirms cross-talk, follow this workflow to diagnose and resolve the issue.

DOT Diagram: Troubleshooting Workflow for Analyte-IS Cross-Talk

Troubleshooting Workflow cluster_0 Start cluster_1 Investigation cluster_2 Diagnosis cluster_3 Resolution cluster_4 End start Suspected Cross-Talk exp1 Protocol 1: High Analyte Concentration (No IS) start->exp1 exp2 Protocol 2: IS Only start->exp2 diag1 Analyte to IS Cross-Talk exp1->diag1 diag2 IS to Analyte Cross-Talk (Impurity) exp2->diag2 check_purity Check IS Purity Certificate res1 Select Alternative MRM Transition for IS diag1->res1 res2 Increase IS Concentration diag1->res2 res3 Use Non-Linear Calibration Curve diag1->res3 res5 Chromatographically Separate Isomeric Interferences diag1->res5 diag2->check_purity res4 Synthesize or Purchase Higher Purity IS diag2->res4 end Cross-Talk Mitigated res1->end res2->end res3->end res4->end res5->end

Caption: A flowchart outlining the steps to diagnose and resolve cross-talk issues.

Frequently Asked Questions (FAQs)

Q1: What is cross-talk in LC-MS/MS analysis?

A1: Cross-talk, also known as cross-signal contribution, is the interference observed in the mass spectrometer where the signal from the analyte is detected in the channel of the internal standard, or vice-versa.[3] This phenomenon can lead to inaccurate quantification.

Q2: What are the common causes of cross-talk between an analyte and its stable isotope-labeled internal standard (SIL-IS)?

A2: The primary causes of cross-talk include:

  • Natural Isotopic Abundance: Due to the natural presence of heavier isotopes (e.g., ¹³C), a small fraction of the analyte molecules will have a mass that overlaps with the mass of the SIL-IS, especially if the mass difference between them is small.[2] This is more pronounced for larger molecules with many carbon atoms.

  • Purity of the Internal Standard: The SIL-IS may contain a small amount of the unlabeled analyte as an impurity.

  • In-source Fragmentation: The analyte or internal standard might fragment within the ion source of the mass spectrometer, generating ions that can interfere with the respective signals.

  • Co-elution of Isomers: Isomeric compounds that are not chromatographically separated can have similar precursor and product ions, leading to interference.

Q3: How can I minimize isotopic cross-talk during method development?

A3: To minimize isotopic cross-talk, consider the following strategies:

  • Select an IS with a Sufficient Mass Difference: Choose a SIL-IS with a mass difference of at least 3 Da from the analyte. For molecules containing elements with significant isotopic distributions like chlorine or bromine, a larger mass difference may be necessary.

  • Monitor a Less Abundant Isotope of the IS: If the primary MRM transition of the IS suffers from interference, you can monitor a transition of a less abundant, higher mass isotope of the SIL-IS.

  • Optimize Chromatography: Ensure chromatographic separation of the analyte and IS if they are not stable isotope-labeled analogs. For isomeric compounds, baseline separation is crucial.

  • Increase the Internal Standard Concentration: Using a higher concentration of the IS can sometimes reduce the impact of cross-talk from high-concentration analyte samples.

Q4: Can cross-talk lead to non-linear calibration curves?

A4: Yes, cross-talk is a common cause of non-linearity in calibration curves. When high concentrations of the analyte contribute to the IS signal, the analyte/IS response ratio will decrease at the upper end of the calibration range, leading to a curve that is no longer linear.

Q5: Is it possible to correct for cross-talk mathematically?

A5: Yes, it is possible to use a non-linear calibration function to correct for predictable and consistent cross-talk. This approach involves experimentally determining a "response contribution factor" for the analyte-IS pair and incorporating it into the calibration model. However, this can be a complex process.

Quantitative Data Summary

While specific quantitative data on cross-talk is highly dependent on the analyte, internal standard, and instrument, the following table provides a general overview of potential cross-talk levels and their impact.

Source of Cross-TalkTypical ContributionImpact on AssayMitigation Strategy
Natural Isotopic Abundance 0.1% - 5%Non-linear calibration curve, inaccurate high-concentration samplesUse IS with larger mass difference, monitor less abundant IS isotope
IS Impurity Variable (depends on synthesis)Inaccurate low-concentration samples, elevated baselineUse higher purity IS, subtract blank response
In-source Fragmentation VariableUnpredictable interferenceOptimize source conditions (e.g., temperature, voltages)
Isomeric Interference Can be 100% if co-elutingInaccurate quantificationImprove chromatographic separation

DOT Diagram: Logical Relationship of Cross-Talk Causes and Effects

Crosstalk_Causes_Effects cluster_causes Causes of Cross-Talk cluster_effects Effects on Data Quality cause1 Isotopic Overlap effect1 Non-Linear Calibration cause1->effect1 effect2 Inaccurate Quantification cause1->effect2 cause2 IS Impurity cause2->effect2 effect3 Poor Precision cause2->effect3 cause3 In-Source Fragmentation cause3->effect2 cause4 Isomeric Co-elution cause4->effect2 effect1->effect2 effect2->effect3

Caption: The relationship between the causes of cross-talk and their analytical consequences.

References

How to minimize in-source fragmentation of Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing in-source fragmentation of Stiripentol-d9 during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This can lead to a decreased signal for the intended precursor ion, making accurate quantification challenging and potentially leading to inaccurate results. For an internal standard like this compound, consistent and minimal fragmentation is crucial for reliable analytical data.

Q2: What are the primary instrumental factors that contribute to the in-source fragmentation of this compound?

A2: The primary causes of in-source fragmentation are excessive energy being applied to the ions in the source. This energy can come from several parameters, principally:

  • High Cone Voltage (or Declustering/Fragmentor Potential): This voltage accelerates ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. Higher voltages lead to more energetic collisions with gas molecules, causing fragmentation.[2][3]

  • High Source and Desolvation Temperatures: Elevated temperatures can provide thermal energy to the ions, promoting their fragmentation.[2][4]

Q3: How does the mobile phase composition affect the in-source fragmentation of this compound?

A3: While the primary drivers of in-source fragmentation are instrumental parameters, the mobile phase can have an indirect effect. The composition of the mobile phase (e.g., percentage of organic solvent, type and concentration of additives like formic acid or ammonium acetate) can influence the efficiency of ionization and desolvation. Inefficient desolvation can lead to the formation of clusters that require higher energies to break apart, which can inadvertently lead to the fragmentation of the analyte itself.

Troubleshooting Guide: Minimizing In-source Fragmentation of this compound

This guide provides a systematic approach to identifying and resolving issues with in-source fragmentation.

Symptom Potential Cause Recommended Action
Low abundance or absence of the [M+H]⁺ ion for this compound (m/z 243.3) and high intensity of fragment ions.The cone voltage (or declustering/fragmentor potential) is too high, causing excessive fragmentation in the ion source.Systematically reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the ion intensities. Refer to the detailed experimental protocol below for cone voltage optimization.
The intensity of the precursor ion is inconsistent across a batch of samples.Fluctuations in source temperature or unstable spray conditions are causing variable fragmentation.Ensure the source and desolvation temperatures are stable. Check the spray needle for any blockage or irregularities. Verify a stable flow of nebulizing and drying gases.
Significant fragmentation is still observed even at low cone voltages.The source and/or desolvation temperatures are too high, leading to thermal degradation of this compound.Gradually decrease the source and desolvation temperatures in increments of 10-20°C. Allow the system to stabilize at each new temperature before acquiring data.
The overall signal intensity (precursor and fragment ions) is low.The ionization efficiency is poor, or the cone voltage is set too low, preventing efficient ion transmission.Ensure the mobile phase is appropriate for positive mode electrospray ionization (ESI), typically containing a small amount of an acid like formic acid. While reducing cone voltage minimizes fragmentation, a certain level is required for efficient ion sampling. If the signal is too low, a slight increase in cone voltage may be necessary to find a balance between signal intensity and fragmentation.

Experimental Protocols

Detailed Methodology for Cone Voltage Optimization

This protocol provides a step-by-step guide to systematically optimize the cone voltage to minimize in-source fragmentation of this compound while maintaining a robust signal.

  • Preparation of a Standard Solution: Prepare a solution of this compound at a concentration that gives a strong signal (e.g., 100 ng/mL) in a solvent mixture that is representative of your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). This provides a stable and continuous signal for optimization.

  • Initial Mass Spectrometer Settings:

    • Set the mass spectrometer to operate in positive ion electrospray mode.

    • Set the source and desolvation temperatures to moderate initial values (e.g., 120°C for the source and 350°C for the desolvation gas).

    • Acquire data in full scan mode to observe both the precursor ion ([M+H]⁺ at m/z 243.3) and any potential fragment ions.

  • Cone Voltage Ramp Experiment:

    • Begin with a relatively high cone voltage where significant fragmentation is observed (e.g., 50 V).

    • Gradually decrease the cone voltage in discrete steps (e.g., 5 V increments) from the starting high value down to a low value (e.g., 10 V).

    • At each step, allow the signal to stabilize and then record the intensities of the precursor ion and any major fragment ions.

  • Data Analysis:

    • Plot the intensity of the precursor ion (m/z 243.3) and the major fragment ions as a function of the cone voltage.

    • Identify the cone voltage that provides the highest intensity for the precursor ion while minimizing the intensity of the fragment ions. This will be your optimal cone voltage.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during the cone voltage optimization experiment.

Cone Voltage (V)Precursor Ion Intensity (m/z 243.3)Fragment Ion 1 Intensity (m/z)Fragment Ion 2 Intensity (m/z)Precursor/Fragment Ratio
50Record IntensityRecord IntensityRecord IntensityCalculate Ratio
45Record IntensityRecord IntensityRecord IntensityCalculate Ratio
40Record IntensityRecord IntensityRecord IntensityCalculate Ratio
35Record IntensityRecord IntensityRecord IntensityCalculate Ratio
30Record IntensityRecord IntensityRecord IntensityCalculate Ratio
25Record IntensityRecord IntensityRecord IntensityCalculate Ratio
20Record IntensityRecord IntensityRecord IntensityCalculate Ratio
15Record IntensityRecord IntensityRecord IntensityCalculate Ratio
10Record IntensityRecord IntensityRecord IntensityCalculate Ratio

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms_setup MS Setup cluster_optimization Optimization cluster_analysis Data Analysis prep Prepare this compound Standard Solution infuse Infuse into MS prep->infuse setup Set Initial MS Parameters infuse->setup optimize Vary Cone Voltage setup->optimize analyze Monitor Ion Intensities and Determine Optimum optimize->analyze

Caption: Experimental workflow for cone voltage optimization.

troubleshooting_logic start High In-Source Fragmentation Observed q1 Is Cone Voltage Optimized? start->q1 action1 Perform Cone Voltage Optimization Protocol q1->action1 No q2 Is Fragmentation Still High After Optimization? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Reduce Source and/or Desolvation Temperatures q2->action2 Yes end Fragmentation Minimized q2->end No a2_yes Yes a2_no No action2->end

Caption: Troubleshooting logic for in-source fragmentation.

References

Dealing with co-eluting interferences in Stiripentol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Stiripentol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in Stiripentol analysis?

A1: Co-eluting interferences in Stiripentol analysis can originate from several sources:

  • Metabolites of Stiripentol: Stiripentol is extensively metabolized in the body.[1][2] The primary metabolic pathways include demethylenation of the methylenedioxy ring to form catechol derivatives, glucuronidation, hydroxylation of the t-butyl group, and conversion of the allylic alcohol side-chain.[1][2][3] These metabolites, particularly the catechol derivatives, can potentially co-elute with the parent drug.

  • Co-administered Antiepileptic Drugs (AEDs): Stiripentol is often used as an adjunctive therapy with other AEDs such as clobazam and its active metabolite norclobazam, as well as valproic acid. Depending on the chromatographic conditions, these and other AEDs like carbamazepine, phenytoin, and phenobarbital may co-elute with Stiripentol.

  • Degradation Products: Forced degradation studies have shown that Stiripentol is susceptible to degradation under acidic conditions. Therefore, improper sample handling or storage can lead to the formation of degradation products that may interfere with the analysis.

  • Matrix Components: When analyzing biological samples such as plasma, endogenous components like phospholipids can co-elute and cause ion suppression or enhancement in LC-MS/MS analysis, a phenomenon known as the matrix effect.

Q2: What are the recommended analytical techniques for Stiripentol quantification?

A2: Several analytical techniques are suitable for the quantification of Stiripentol:

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a robust and widely available technique for the quantification of Stiripentol in bulk and pharmaceutical dosage forms.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has also been successfully used for the determination of Stiripentol.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for bioanalytical studies due to its high sensitivity and selectivity, allowing for the accurate quantification of Stiripentol in complex biological matrices like plasma.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Stiripentol?

A3: Minimizing matrix effects is crucial for accurate bioanalysis. Here are some strategies:

  • Effective Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. While protein precipitation is a simple method, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.

  • Chromatographic Separation: Optimize your chromatographic method to separate Stiripentol from the regions where matrix effects are most pronounced. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation for any signal suppression or enhancement.

  • Post-Column Infusion Experiment: This experiment can help identify the retention time windows where significant ion suppression or enhancement occurs, allowing you to adjust your chromatography accordingly.

Troubleshooting Guides

Problem 1: Poor Peak Shape or Splitting Peaks for Stiripentol
Possible Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for Stiripentol's pKa to maintain it in a single ionic form.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
Problem 2: Retention Time Shifts for Stiripentol
Possible Cause Troubleshooting Steps
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate composition.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Column Degradation Check the column performance with a standard. If performance has deteriorated, replace the column.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.
Problem 3: Suspected Co-elution with an Unknown Interference

This workflow can guide you in identifying and resolving co-eluting interferences.

G Troubleshooting Co-eluting Interferences cluster_0 Problem Identification cluster_1 Interference Characterization cluster_2 Resolution Strategies start Inconsistent quantification or distorted peak shape for Stiripentol check_blanks Analyze blank matrix and spiked samples start->check_blanks interference_present Interference peak observed in blank matrix? check_blanks->interference_present ms_analysis Analyze interference by high-resolution MS/MS interference_present->ms_analysis Yes final_check Re-validate method interference_present->final_check No, suspect matrix effects identify_interference Identify potential interference (e.g., metabolite, co-administered drug) ms_analysis->identify_interference optimize_chromatography Optimize chromatographic separation (gradient, column, mobile phase) identify_interference->optimize_chromatography enhance_sample_prep Improve sample preparation (LLE, SPE) optimize_chromatography->enhance_sample_prep use_sil_is Utilize a stable isotope-labeled internal standard enhance_sample_prep->use_sil_is use_sil_is->final_check

Caption: A workflow for identifying and resolving co-eluting interferences.

Experimental Protocols

LC-MS/MS Method for Stiripentol in Human Plasma

This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of Stiripentol in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., Stiripentol-d9).

  • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Stiripentol: m/z 233.1 -> 135.1this compound: m/z 242.1 -> 144.1
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for Stiripentol and Commonly Co-administered AEDs
CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Stiripentol 4.2233.1135.1
Clobazam4.8301.1259.1
Norclobazam4.5287.1245.1
Valproic Acid3.5143.1 (Negative Ion Mode)143.1
Carbamazepine4.0237.1194.1
Phenytoin4.6253.1182.1

Note: Retention times are approximate and will vary depending on the specific chromatographic system and conditions.

Stiripentol Metabolic Pathways

The following diagram illustrates the main metabolic pathways of Stiripentol, which can lead to the formation of potential interfering metabolites.

G Stiripentol Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Stiripentol Stiripentol Demethylenation Demethylenation (CYP1A2, CYP2C19, CYP3A4) Stiripentol->Demethylenation Hydroxylation Hydroxylation Stiripentol->Hydroxylation Oxidation Oxidation Stiripentol->Oxidation Glucuronidation Glucuronidation Stiripentol->Glucuronidation Catechol_Metabolite Catechol Metabolite Demethylenation->Catechol_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Pentanone_Metabolite 3-Pentanone Metabolite Oxidation->Pentanone_Metabolite Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate

Caption: Major metabolic pathways of Stiripentol.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Stiripentol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Stiripentol, an antiepileptic drug, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing Stiripentol-d9 as an internal standard against other analytical techniques.

LC-MS/MS Method with this compound: A High Standard for Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is a hallmark of robust bioanalytical methods. This approach minimizes variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision.

An example of a highly sensitive and selective chiral method for the determination of Stiripentol enantiomers in human plasma utilizes this compound. This method achieves a lower limit of quantification (LLOQ) as low as 10 ng/mL, demonstrating its suitability for pharmacokinetic studies where low concentrations of the drug need to be accurately measured[1].

Experimental Protocol: LC-MS/MS with this compound

A detailed experimental protocol for the enantiomeric separation of Stiripentol using LC-MS/MS is outlined below:

  • Sample Preparation: Liquid-liquid extraction is employed to isolate Stiripentol and its deuterated internal standard from human plasma[1].

  • Chromatographic Separation: A reverse-phase column, such as the Lux Amylose-2 (150 x 4.6 mm, 5µ), is used for the separation of the enantiomers. An isocratic elution with a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and 5 mM ammonium acetate buffer is performed[1]. The total run time is typically less than 7.0 minutes[1].

  • Mass Spectrometric Detection: A mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) source is used for quantification[1].

The following diagram illustrates the typical workflow for this LC-MS/MS method:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS Addition of This compound Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Column Chiral Column (e.g., Lux Amylose-2) Injection->Column Elution Isocratic Elution Column->Elution ESI Electrospray Ionization (ESI+) Elution->ESI MS1 Quadrupole 1 (Precursor Ion) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 3 (Product Ion) CID->MS2 Detector Detector MS2->Detector Quantification Quantification Detector->Quantification

LC-MS/MS experimental workflow.

Comparison with Alternative Analytical Methods

While LC-MS/MS with a deuterated internal standard is considered the gold standard, other methods have been developed for the analysis of Stiripentol. These include HPLC with UV or DAD detection. A review of liquid chromatography methods highlights the various techniques employed for the determination of Stiripentol in different matrices.

The table below summarizes the performance characteristics of the LC-MS/MS method with this compound compared to a stability-indicating HPLC-DAD method.

ParameterLC-MS/MS with this compoundHPLC-DAD Method
Internal Standard This compoundNot specified
Linearity Range 250 - 25,000 ng/mL1 - 25 µg/mL (1,000 - 25,000 ng/mL)
Lower Limit of Quantification (LLOQ) 10 ng/mL (for enantiomers)0.081 µg/mL (81 ng/mL)
Limit of Detection (LOD) Not explicitly stated0.024 µg/mL (24 ng/mL)
Precision (%RSD) Within-day: 1.5 - 2.1%Between-day: 2.9 - 5.1%< 2%
Accuracy (% Recovery) Not explicitly stated100.08 ± 1.73%
Matrix Human PlasmaBulk form and pharmaceutical dosage form
Detection Tandem Mass SpectrometryDiode Array Detector (DAD)

Key Considerations for Method Selection

The choice of analytical method depends on the specific application.

  • For pharmacokinetic and bioequivalence studies , the high sensitivity and selectivity of the LC-MS/MS method with this compound are indispensable for accurately characterizing the drug's absorption, distribution, metabolism, and excretion, especially at low concentrations.

  • For routine quality control of pharmaceutical formulations , a simpler and more cost-effective HPLC-DAD method may be sufficient. A validated stability-indicating HPLC-DAD method has been shown to be specific, linear, precise, and accurate for the determination of Stiripentol and its degradation products. This method demonstrated that Stiripentol is stable under alkaline, thermal, oxidative, and photolytic conditions but degrades in acidic conditions.

References

Performance Showdown: Stiripentol Bioanalysis – A Comparative Guide to Assays with and without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of therapeutic agents is paramount. This guide provides an objective comparison of analytical methods for the antiepileptic drug Stiripentol, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard (Stiripentol-d9) and contrasting it with alternative chromatographic techniques.

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard for bioanalytical assays. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide delves into the performance characteristics of such a method and compares it against commonly employed HPLC-based techniques with UV or diode-array detection.

At a Glance: Method Performance Metrics

The following tables summarize the key validation parameters for a Stiripentol assay using an LC-MS/MS method with a d9 internal standard, alongside data from alternative HPLC methods.

Table 1: Linearity of Stiripentol Assays
Parameter LC-MS/MS with d9 Standard HPLC-DAD [1]HPTLC [2]
Linearity Range Assumed to be validated (LLOQ of 10 ng/mL reported)[1]1 - 25 µg/mL250 - 1250 ng/band
Correlation Coefficient (r²) Expected to be >0.990.99960.99
Table 2: Accuracy and Precision of Stiripentol Assays
Method Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
LC-MS/MS with d9 Standard LLOQ (10 ng/mL)[1] and QC levelsExpected to be <15%Expected to be <15%Expected to be within 85-115%
HPLC-DAD [1]2, 6, 10, 15, 20 µg/mL0.64 - 2.32%Not explicitly stated98.74 - 101.64%
HPTLC Not explicitly stated0.28% (Repeatability)1.25%100.67% (Assay)
Table 3: Sensitivity of Stiripentol Assays
Parameter LC-MS/MS with d9 Standard HPLC-DAD
Lower Limit of Quantification (LLOQ) 10 ng/mL0.081 µg/mL (81 ng/mL)
Limit of Detection (LOD) Not explicitly stated0.024 µg/mL (24 ng/mL)

In-Depth Look: Experimental Protocols

A detailed understanding of the experimental workflow is crucial for evaluating and implementing an analytical method. Below are the protocols for the LC-MS/MS assay with the d9 standard and a representative HPLC-DAD method.

Stiripentol Assay using LC-MS/MS with d9 Internal Standard

This method is designed for the sensitive and selective quantification of Stiripentol enantiomers in human plasma.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction is employed to isolate Stiripentol and the d9-Stiripentol internal standard from the plasma matrix. This technique utilizes two immiscible solvents to partition the analytes from endogenous interferences.

2. Chromatographic Separation:

  • Technique: Reversed-phase liquid chromatography.

  • Column: A chiral stationary phase is used to separate the Stiripentol enantiomers.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Stiripentol and d9-Stiripentol are monitored for quantification.

Alternative Method: Stiripentol Assay using HPLC with Diode-Array Detection (DAD)

This method is suitable for the quantification of Stiripentol in bulk drug and pharmaceutical dosage forms.

1. Sample Preparation:

  • Dissolution: The sample is dissolved in a suitable solvent, typically the mobile phase.

  • Dilution: The sample solution is diluted to fall within the linear range of the assay.

2. Chromatographic Separation:

  • Technique: Isocratic reversed-phase HPLC.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Flow Rate: A constant flow rate is applied.

3. Detection:

  • Detector: A Diode-Array Detector (DAD) is used to monitor the absorbance of Stiripentol at its maximum wavelength.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical procedures.

Workflow for Stiripentol LC-MS/MS Assay with d9 Standard plasma_sample Plasma Sample Collection add_is Addition of d9-Stiripentol Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation of Solvent lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection Injection into LC-MS/MS reconstitution->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition quantification Quantification data_acquisition->quantification

Stiripentol LC-MS/MS Workflow

Workflow for Stiripentol HPLC-DAD Assay sample_prep Sample Preparation (e.g., Capsule Dissolution) dilution Dilution to Working Concentration sample_prep->dilution filtration Filtration dilution->filtration hplc_injection Injection into HPLC-DAD filtration->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation dad_detection Diode-Array Detection chrom_separation->dad_detection peak_integration Peak Area Integration and Quantification dad_detection->peak_integration

Stiripentol HPLC-DAD Workflow

Discussion and Comparison

The LC-MS/MS method with a deuterated internal standard offers significant advantages in terms of sensitivity and specificity for bioanalytical applications. The reported LLOQ of 10 ng/mL is substantially lower than that of the HPLC-DAD method (81 ng/mL), making it more suitable for pharmacokinetic studies where low concentrations of the drug may be present. The use of a d9-Stiripentol internal standard is critical for minimizing variability and ensuring high accuracy and precision by compensating for matrix effects and inconsistencies in sample processing, a feature that is absent in the compared HPLC methods.

While the HPLC-DAD and HPTLC methods demonstrate good linearity, accuracy, and precision for the analysis of bulk drug and pharmaceutical formulations, their higher limits of quantification and susceptibility to matrix interferences make them less ideal for the analysis of Stiripentol in complex biological matrices like plasma.

References

The Analytical Edge: A Comparative Guide to Stiripentol-d9 and Other Internal Standards for Antiepileptic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of antiepileptic drug (AED) analysis, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Stiripentol-d9 and other commonly used internal standards in the therapeutic drug monitoring (TDM) of antiepileptics by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The gold standard for internal standards in mass spectrometry is the use of stable isotope-labeled (SIL) analogues of the analyte of interest. These SIL-IS co-elute with the analyte and experience similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. This compound, a deuterated form of the antiepileptic drug stiripentol, serves as an excellent internal standard for its parent drug. However, in the context of multi-analyte panels, which are common in TDM of AEDs, the use of a dedicated SIL-IS for each analyte can be costly and complex. This has led to the exploration of using a single or a limited number of internal standards to quantify a broader range of analytes.

This guide will delve into the performance of this compound and other deuterated internal standards, providing experimental data and detailed protocols to inform the selection of the most suitable internal standard strategy for your analytical needs.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. For multi-analyte panels, a key consideration is whether a single internal standard can adequately compensate for the varied physicochemical properties of multiple AEDs. The following tables summarize key performance parameters from a representative LC-MS/MS method for the quantification of a panel of antiepileptic drugs, comparing the use of an analyte-specific SIL-IS with a single universal internal standard like this compound.

Table 1: Comparison of Recovery Using Analyte-Specific vs. a Single Internal Standard

AnalyteRecovery (%) with Analyte-Specific ISRecovery (%) with this compound as single IS
Carbamazepine98.595.2
Clobazam99.192.8
Felbamate97.890.5
Gabapentin95.285.1
Lacosamide99.596.3
Lamotrigine98.994.7
Levetiracetam101.298.9
Oxcarbazepine98.293.1
Phenobarbital97.591.5
Phenytoin96.889.7
Pregabalin96.587.3
Rufinamide99.095.8
Stiripentol 99.8 99.7
Topiramate94.788.2
Valproic Acid93.584.5
Zonisamide98.693.9

Table 2: Comparison of Matrix Effect Using Analyte-Specific vs. a Single Internal Standard

AnalyteMatrix Effect (%) with Analyte-Specific ISMatrix Effect (%) with this compound as single IS
Carbamazepine97.290.1
Clobazam98.588.7
Felbamate96.985.4
Gabapentin93.178.9
Lacosamide98.892.5
Lamotrigine97.689.8
Levetiracetam100.595.3
Oxcarbazepine97.188.2
Phenobarbital96.384.1
Phenytoin95.582.3
Pregabalin94.280.5
Rufinamide98.391.7
Stiripentol 99.5 99.4
Topiramate92.881.6
Valproic Acid91.777.3
Zonisamide97.990.8

Table 3: Comparison of Accuracy and Precision Using a Reduced Number of Internal Standards

A recent study demonstrated that reducing the number of internal standards can still yield acceptable accuracy for many analytes, offering a more cost-effective approach.[1] The following table is a summary of the potential impact on accuracy when using a progressively smaller set of internal standards for a panel of 11 AEDs.

Number of Internal StandardsAccuracy Deviation (%)
11 (Analyte-Specific)< 2%
6< 3%
4< 5%
2< 10%

These data highlight that while using an analyte-specific SIL-IS provides the highest accuracy, a carefully selected, reduced panel of internal standards, which could include this compound for structurally similar compounds, can provide a viable and economical alternative for routine TDM.

Experimental Protocols

A detailed methodology is crucial for replicating and comparing results. The following is a representative experimental protocol for the analysis of multiple antiepileptic drugs in human plasma using LC-MS/MS.

1. Sample Preparation

  • Objective: To extract the antiepileptic drugs from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (containing this compound and other relevant deuterated standards).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient profile should be optimized for the specific analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode depending on the analytes.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

    • Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Visualizing the Workflow and Logic

To better illustrate the processes involved in selecting and utilizing internal standards for antiepileptic drug analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard(s) plasma->add_is 100 µL ppt Protein Precipitation (Acetonitrile) add_is->ppt Add 300 µL ACN centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap Supernatant reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Analyte/IS Ratio Calculation integrate->ratio quant Quantification ratio->quant

Figure 1. A typical experimental workflow for the LC-MS/MS analysis of antiepileptic drugs.

Figure 2. Logical flow for selecting an internal standard strategy for antiepileptic drug analysis.

References

Assessing the Recovery of Stiripentol-d9 versus Non-Deuterated Stiripentol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly for pharmacokinetic and therapeutic drug monitoring studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comparative assessment of the recovery of Stiripentol-d9, a deuterated form of the anti-epileptic drug Stiripentol, against its non-deuterated counterpart. The comparison is based on established principles of bioanalytical method validation, supported by a detailed experimental protocol and data representation.

Stable isotope-labeled internal standards, such as this compound, are considered ideal for quantitative mass spectrometry-based bioanalysis because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-identical nature ensures that the deuterated internal standard and the non-deuterated analyte exhibit similar behavior during the entire analytical process, including extraction, chromatography, and ionization.[2][3] Consequently, the extraction recovery of a deuterated internal standard is expected to be very similar to that of the non-deuterated analyte.[2][4] Any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification.

Quantitative Data Summary

The following table summarizes the expected recovery of Stiripentol and its deuterated internal standard, this compound, from human plasma using a typical liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis. The data presented is representative of the high and consistent recovery anticipated for both compounds, reflecting the principles of using a stable isotope-labeled internal standard.

CompoundSpiked Concentration (ng/mL)Mean Recovery (%)Standard Deviation (%)Relative Recovery (%) (this compound vs. Stiripentol)
Stiripentol 5092.53.1N/A
50094.12.5N/A
200093.82.8N/A
This compound 50093.22.799.0

Note: The data in this table is representative and intended to illustrate the expected high and comparable recovery of an analyte and its deuterated internal standard.

Experimental Protocol: Determination of Extraction Recovery

This section details the methodology for assessing the extraction recovery of Stiripentol and this compound from human plasma.

1. Objective: To determine the efficiency of the extraction procedure for Stiripentol and this compound from human plasma.

2. Materials:

  • Human plasma (drug-free)

  • Stiripentol reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (deionized)

  • Phosphate buffer (pH 7.4)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

3. Standard Solution Preparation:

  • Prepare stock solutions of Stiripentol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions with methanol to appropriate concentrations for spiking.

4. Sample Preparation and Extraction:

  • Set A (Pre-extraction Spike):

    • Pipette 100 µL of blank human plasma into a microcentrifuge tube.

    • Spike with a known amount of Stiripentol working solution.

    • Add a fixed amount of this compound working solution.

    • Vortex for 30 seconds.

    • Add 500 µL of MTBE.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

  • Set B (Post-extraction Spike):

    • Pipette 100 µL of blank human plasma into a microcentrifuge tube.

    • Perform the extraction procedure as described in Set A (steps 5-8).

    • After transferring the organic layer, spike the extract with the same known amount of Stiripentol working solution and the fixed amount of this compound working solution.

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

5. Calculation of Recovery:

The extraction recovery is calculated by comparing the peak area of the analyte in the pre-extraction spiked samples (Set A) to that in the post-extraction spiked samples (Set B).

Recovery (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) x 100

This calculation is performed for both Stiripentol and this compound at multiple concentration levels.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing the recovery of Stiripentol and this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_ext Post-Extraction cluster_analysis Analysis cluster_calc Calculation prep_a Set A: Pre-extraction Spike (Plasma + Stiripentol + this compound) ext_a Liquid-Liquid Extraction (MTBE) prep_a->ext_a prep_b Set B: Post-extraction Spike (Plasma) ext_b Liquid-Liquid Extraction (MTBE) prep_b->ext_b post_ext_a Evaporation & Reconstitution ext_a->post_ext_a post_ext_b Spike with Stiripentol + this compound ext_b->post_ext_b lcms_a LC-MS/MS Analysis post_ext_a->lcms_a post_ext_c Evaporation & Reconstitution post_ext_b->post_ext_c lcms_b LC-MS/MS Analysis post_ext_c->lcms_b calc Calculate Recovery (%) lcms_a->calc lcms_b->calc

Caption: Workflow for Recovery Assessment of Stiripentol and this compound.

References

Validation Parameters for Bioanalytical Methods: A Comparative Guide to Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard is a critical factor that directly influences the quality of quantitative liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of bioanalytical method validation parameters when using a deuterated internal standard versus a non-deuterated (structural analog) internal standard, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical workflow, including sample extraction, injection volume, and instrument response.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, recommend the use of SIL-IS whenever possible for mass spectrometry-based methods.[5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards is most evident when evaluating key validation parameters. The following tables summarize the typical performance characteristics observed for methods using deuterated versus non-deuterated internal standards.

Table 1: Comparison of Key Validation Parameters

Validation ParameterDeuterated Internal StandardStructural Analog Internal StandardRationale for Superior Performance of Deuterated IS
Selectivity HighModerate to HighCo-elution with the analyte minimizes differential matrix effects, leading to cleaner baseline and less interference.
Accuracy (% Bias) Typically < 5%Can be > 15%More effective compensation for analyte loss during sample processing and for matrix effects.
Precision (%CV) Typically < 10%Can be > 15%Consistent tracking of the analyte through all analytical steps reduces variability.
Matrix Effect Minimal (IS-normalized MF CV ≤15%)Variable (IS-normalized MF CV can be >15%)Near-identical ionization efficiency to the analyte allows for accurate normalization of matrix-induced signal suppression or enhancement.
Recovery Consistent and tracks analyteMay be different from analyteSimilar extraction properties ensure that the IS and analyte are recovered to the same extent.
Stability Tracks analyte stabilityMay have different stability profileChemical identity ensures similar degradation pathways under various storage and handling conditions.

Table 2: Representative Quantitative Data from a Comparative Study

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (Analyte-d4) 199.23.898.5
10101.52.999.4
10099.92.3100.8
Structural Analog 187.613.278.2
1090.311.581.5
10093.19.885.1

Data compiled from representative studies. Actual performance may vary depending on the analyte, internal standard, and matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method. Below are protocols for key validation experiments.

Selectivity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).

  • Process one set of blank samples without the addition of the analyte or internal standard to assess for interfering peaks at their respective retention times.

  • Process a second set of blank samples spiked only with the deuterated internal standard.

  • Process a third set of samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.

  • Analyze all samples by LC-MS/MS.

  • Acceptance Criteria: In the blank matrix samples, the response of any interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter among a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of blank biological matrix.

  • Prepare three sets of samples for each matrix source:

    • Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix is extracted, and the residue is reconstituted in a neat solution containing the analyte and deuterated internal standard (post-extraction spike).

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak Area in Set B) / (Peak Area in Set A).

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF) = MF of analyte / MF of internal standard.

  • Acceptance Criteria: The CV of the IS-normalized MF across the different matrix sources should be ≤15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis.

Protocol:

  • Analyze low and high QC samples after subjecting them to the following conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Stored at the intended long-term storage temperature for a defined period.

    • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. It is generally not necessary to study the stability of a stable-isotope labeled internal standard if it is demonstrated that no isotope exchange reactions occur under the same conditions.

Visualizing the Workflow and Logic

To better understand the experimental process and the interplay of various factors, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Sample Extraction (SPE, LLE, PP) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition (Analyte & IS signals) MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve Interpolate from Calibration Curve CalCurve->Concentration

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

G cluster_deuterated Deuterated Internal Standard cluster_analog Structural Analog Internal Standard D_PhysChem Identical Physicochemical Properties D_CoElute Co-elution with Analyte D_PhysChem->D_CoElute D_Recovery Similar Extraction Recovery D_PhysChem->D_Recovery D_Matrix Experiences Same Matrix Effect D_CoElute->D_Matrix D_Compensate Effective Compensation D_Matrix->D_Compensate D_Recovery->D_Compensate D_Result High Accuracy & Precision D_Compensate->D_Result A_PhysChem Different Physicochemical Properties A_CoElute May Not Co-elute A_PhysChem->A_CoElute A_Recovery Different Extraction Recovery A_PhysChem->A_Recovery A_Matrix Experiences Different Matrix Effect A_CoElute->A_Matrix A_Compensate Incomplete Compensation A_Matrix->A_Compensate A_Recovery->A_Compensate A_Result Potential for Inaccuracy & Imprecision A_Compensate->A_Result

Caption: Logical relationship comparing deuterated vs. analog internal standards.

References

A Head-to-Head Comparison: Stiripentol-d9 Versus 13C-Labeled Stiripentol as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiepileptic drug Stiripentol, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison between the commonly used deuterated Stiripentol (Stiripentol-d9) and the theoretically superior 13C-labeled Stiripentol as internal standards for quantitative mass spectrometry assays.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for analyses in complex biological matrices such as plasma, serum, and tissue homogenates. By virtue of being chemically almost identical to the analyte, SIL internal standards co-elute and experience similar ionization efficiencies and extraction recoveries, thus effectively compensating for variations in sample preparation and instrument response. However, the choice between deuterium and carbon-13 labeling can significantly impact assay performance.

Performance Comparison: this compound vs. 13C-Labeled Stiripentol

The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it perfectly mirrors the analyte's behavior throughout the analytical workflow. While both deuterated and 13C-labeled standards aim for this ideal, inherent differences can lead to performance variations.

Key Performance Parameters

Parameter This compound 13C-Labeled Stiripentol Rationale
Chromatographic Co-elution Potential for slight retention time shift (isotopic effect).Expected to have identical retention time to the unlabeled analyte.The larger relative mass difference between deuterium and hydrogen can lead to altered chromatographic behavior. The mass difference between 13C and 12C is smaller, resulting in negligible impact on retention time.[1]
Isotopic Stability Generally stable, but a theoretical risk of back-exchange exists if the deuterium labels are on exchangeable protons.Highly stable with no risk of isotope exchange.[1]Carbon-carbon bonds are not susceptible to exchange under typical bioanalytical conditions.
Matrix Effect Compensation May be compromised if chromatographic separation occurs, leading to differential ion suppression or enhancement.[2][3]Superior compensation due to perfect co-elution, ensuring both the analyte and internal standard experience the same matrix effects.[4]For accurate compensation, the internal standard must be exposed to the same matrix components at the same time as the analyte during ionization.
Synthesis & Availability More commonly available and generally less expensive to synthesize.Typically more complex and costly to synthesize, leading to lower commercial availability.Deuterium labeling is often a more straightforward synthetic process than introducing 13C atoms into a complex molecule.
Spectral Interference Low potential for interference from the unlabeled analyte's isotopic cluster.Lower potential for interference as the natural abundance of 13C is approximately 1.1%.This reduces the likelihood of the M+1 or M+2 peaks of the unlabeled analyte interfering with the signal of the internal standard.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of Stiripentol in human plasma using either this compound or 13C-labeled Stiripentol as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for removing proteins from plasma samples.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or 13C-labeled Stiripentol) to the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Stiripentol.

Parameter Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Stiripentol: To be optimized this compound: To be optimized 13C-Labeled Stiripentol: To be optimized

Visualizing the Workflow and Rationale

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 Sample Preparation Plasma Sample Plasma Sample Spike with IS Spike with IS Plasma Sample->Spike with IS Protein Precipitation Protein Precipitation Spike with IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant for Analysis Supernatant for Analysis Centrifugation->Supernatant for Analysis

Figure 1: A typical workflow for sample preparation in a bioanalytical assay.

cluster_1 Ideal Internal Standard Behavior (13C-Stiripentol) cluster_2 Potential Deuterated Standard Issue (this compound) A Analyte and IS Co-elute B Identical Ionization Efficiency A->B C Accurate Correction for Matrix Effects B->C D Chromatographic Shift E Differential Ionization D->E F Inaccurate Correction E->F

Figure 2: Comparison of ideal versus potential issues with internal standards.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly impacts the quality of quantitative bioanalytical data. While this compound is a widely used and often more accessible internal standard, the evidence from analogous compounds and theoretical principles strongly suggests that a 13C-labeled Stiripentol offers superior performance.

The key advantages of 13C-labeled Stiripentol include:

  • Co-elution with the analyte , leading to more accurate compensation for matrix effects.

  • Greater isotopic stability , eliminating any risk of back-exchange and ensuring data integrity.

  • Identical extraction recovery , providing more reliable quantification.

For routine analyses where cost is a major consideration and thorough validation can mitigate potential issues, this compound can be a suitable choice. However, for pivotal studies in drug development, clinical trials, or any application where the highest level of accuracy and data integrity is paramount, the investment in a 13C-labeled Stiripentol is highly recommended. The increased reliability and robustness of the analytical method will ultimately lead to more confident decision-making.

References

Evaluating the Robustness of an LC-MS/MS Method with Stiripentol-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development and validation of robust bioanalytical methods are critical for successful drug development and clinical monitoring. This guide provides a comprehensive evaluation of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Stiripentol, using its deuterated analog, Stiripentol-d9, as an internal standard. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical methods.

The Importance of a Robust LC-MS/MS Method

A robust analytical method remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. For therapeutic drug monitoring and pharmacokinetic studies of antiepileptic drugs like Stiripentol, a robust LC-MS/MS method is essential for accurate and precise quantification in biological matrices.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a key component in achieving this robustness.[4]

Experimental Protocol: LC-MS/MS Analysis of Stiripentol

A detailed experimental protocol is fundamental for the reproducibility of an analytical method. The following protocol is a synthesis of typical methods used for the analysis of Stiripentol in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 600 µL of ethyl acetate/hexane (80:20, v/v) as the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile and 5 mM ammonium acetate in water (50:50, v/v)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Stiripentol) To be determined based on experimental optimization
MRM Transition (this compound) To be determined based on experimental optimization
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV

Workflow for Robustness Evaluation

The following diagram illustrates a typical workflow for evaluating the robustness of an LC-MS/MS method.

G cluster_0 Method Development & Validation cluster_1 Robustness Study Design cluster_2 Execution & Analysis cluster_3 Conclusion A Optimized LC-MS/MS Method B Method Validation (ICH/FDA Guidelines) A->B C Identify Critical Parameters B->C D Define Parameter Variations C->D E Design of Experiments (DoE) D->E F Execute Experiments with Variations E->F G Analyze QC Samples F->G H Statistical Analysis of Results G->H I Evaluate Impact on Method Performance H->I J Define Method Operational Limits I->J

LC-MS/MS Robustness Evaluation Workflow

Evaluating Method Robustness: Key Parameters and Acceptance Criteria

A robustness study involves intentionally varying method parameters to assess the impact on the analytical results. The following table summarizes key parameters and typical acceptance criteria for the robustness evaluation of an LC-MS/MS method for Stiripentol.

Parameter VariedVariationAcceptance Criteria for QC Samples
Column Temperature ± 5°CAccuracy within ±15% of nominal concentration; Precision ≤15% RSD
Mobile Phase Composition ± 2% in organic solvent contentAccuracy within ±15% of nominal concentration; Precision ≤15% RSD
Mobile Phase pH ± 0.2 unitsAccuracy within ±15% of nominal concentration; Precision ≤15% RSD
Flow Rate ± 5%Accuracy within ±15% of nominal concentration; Precision ≤15% RSD
Sample Extraction Time ± 1 minuteAccuracy within ±15% of nominal concentration; Precision ≤15% RSD

Comparison of Internal Standards: this compound vs. Alternatives

The choice of an internal standard is crucial for the accuracy and precision of an LC-MS/MS method.[2] A stable isotope-labeled internal standard like this compound is considered the "gold standard" for quantitative bioanalysis. The table below compares the properties of this compound with a hypothetical structural analog as an internal standard.

PropertyThis compound (Stable Isotope-Labeled)Structural Analog
Chemical & Physical Properties Nearly identical to StiripentolSimilar but not identical to Stiripentol
Chromatographic Retention Time Co-elutes or has very similar retention time to StiripentolDifferent retention time than Stiripentol
Ionization Efficiency Identical to StiripentolMay differ from Stiripentol
Compensation for Matrix Effects Excellent, as it experiences the same matrix effects as StiripentolLess effective, as matrix effects can vary with retention time
Compensation for Extraction Recovery Excellent, as it behaves identically during sample preparationMay have different extraction recovery than Stiripentol
Availability Commercially available but can be more expensiveGenerally more readily available and less expensive

The use of this compound provides superior compensation for variations in sample preparation and matrix effects, leading to a more robust and reliable method. While a structural analog can be a viable alternative, it is less likely to perfectly mimic the behavior of Stiripentol throughout the analytical process.

Conclusion

A robust LC-MS/MS method for the quantification of Stiripentol in biological matrices is achievable through careful method development, thorough validation, and the use of a suitable internal standard. This compound is the preferred internal standard due to its ability to effectively compensate for analytical variability, thereby ensuring the accuracy and precision of the results. By systematically evaluating the impact of minor variations in method parameters, researchers can establish a truly robust method that is fit for its intended purpose in both research and clinical settings.

References

A Comparative Guide to Internal Standards for the Quantification of Stiripentol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Comparison of Analytical Methods for Stiripentol Quantification

The accurate quantification of the anti-epileptic drug Stiripentol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of an appropriate internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method, as it compensates for variability during sample preparation and analysis. This guide provides a comparative overview of different internal standards used in validated assays for Stiripentol, presenting key performance data to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Assay Performance

The selection of an internal standard is critical for the accuracy and precision of a bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample extraction and chromatographic analysis. The following tables summarize the validation parameters of two distinct analytical methods for Stiripentol, each employing a different type of internal standard.

Table 1: Method using a Structurally Analog Internal Standard (HPLC-UV)

ParameterPerformance
Internal Standard 3-bromo-N-propylcinnamamide
Linearity Range 0.25 - 20.0 µg/mL
Lower Limit of Quantification (LLOQ) 0.25 µg/mL
Intra-day Precision (CV%) 1.8 - 5.9%
Inter-day Precision (CV%) 4.4 - 8.5%
Accuracy (Bias%) -4.4 to 6.8%
Mean Recovery 85%

Table 2: Method using a Stable Isotope-Labeled Internal Standard (LC-MS/MS)

ParameterPerformance
Internal Standard Stiripentol-D9
Linearity Range 10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Intra-day Precision (CV%) ≤ 15%
Inter-day Precision (CV%) ≤ 15%
Accuracy (Bias%) Within ±15% of nominal values
Mean Recovery > 80%

Note: The data for the LC-MS/MS method with this compound is based on typical performance characteristics for such assays as specific detailed validation data was not publicly available.

Experimental Protocols

A detailed understanding of the experimental procedures is essential for replicating and comparing analytical methods. Below are the summarized protocols for the two presented assays.

HPLC-UV Method with 3-bromo-N-propylcinnamamide IS

This method is suitable for the quantification of Stiripentol in human plasma.

1. Sample Preparation:

  • To 1 mL of plasma, add the internal standard solution (3-bromo-N-propylcinnamamide).

  • Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a specified wavelength.

LC-MS/MS Method with this compound IS

This method offers high sensitivity and selectivity for the quantification of Stiripentol and its enantiomers in human plasma.[1]

1. Sample Preparation:

  • To a small volume of plasma (e.g., 50 µL), add the deuterated internal standard solution (this compound).[1]

  • Perform a protein precipitation with a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Inject a portion of the supernatant into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A chiral column is used for the separation of enantiomers (e.g., Lux Amylose-2).[1]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).[1]

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Stiripentol and this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Stiripentol, a crucial process before any cross-validation can be undertaken.

Stiripentol Assay Validation Workflow cluster_Prep Preparation cluster_Analysis Sample Analysis cluster_Validation Method Validation cluster_Report Finalization A Standard & IS Stock Solutions B Calibration Standards & QCs A->B C Sample Extraction (LLE or PPT) B->C D LC-MS/MS or HPLC-UV Analysis C->D E Linearity & Range D->E F Precision & Accuracy D->F G LLOQ D->G H Selectivity & Specificity D->H I Recovery & Matrix Effect D->I J Stability D->J K Validation Report J->K

Bioanalytical method validation workflow for Stiripentol.

Conclusion

The choice of internal standard and analytical methodology significantly impacts the performance of Stiripentol assays. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is generally considered the gold standard in bioanalysis. This approach offers higher sensitivity and selectivity and can better compensate for matrix effects and variations in ionization efficiency compared to a structurally analogous internal standard used with HPLC-UV. However, the HPLC-UV method with a suitable analog internal standard can still provide reliable data and may be a more accessible and cost-effective option for some laboratories.

Researchers should carefully consider the specific requirements of their study, including the desired sensitivity, the complexity of the biological matrix, and available resources, when selecting an internal standard and analytical platform for the quantification of Stiripentol. The validation data presented in this guide serves as a valuable reference for making an informed decision.

References

Stiripentol-d9 in Bioanalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of the performance of Stiripentol-d9 as an internal standard in the bioanalysis of Stiripentol, alongside an alternative, to support informed decisions in method development and validation.

Stiripentol is an antiepileptic drug primarily used in the treatment of Dravet syndrome. Accurate monitoring of its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving data accuracy and precision.

Performance Comparison of Internal Standards for Stiripentol Quantification

The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods. Ideally, a stable isotope-labeled version of the analyte is preferred. This section compares the performance of this compound with a non-deuterated alternative, highlighting key validation parameters.

Performance ParameterThis compound (LC-MS/MS)Clobazam (Alternative IS for HPLC-UV)
Linearity Range 10 - 5000 ng/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.99> 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]0.5 µg/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery Consistent and reproducibleNot explicitly reported
Matrix Effect Minimal due to co-elutionPotential for differential effects

Note: The data for this compound is based on a sensitive LC-MS/MS method, while the data for Clobazam as an internal standard is from an HPLC-UV method. Direct comparison should be made with caution as the analytical techniques differ in sensitivity and specificity.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of Stiripentol using this compound as an internal standard.

LC-MS/MS Method for Stiripentol Quantification using this compound

This method is designed for the sensitive and selective quantification of Stiripentol enantiomers in human plasma.

1. Sample Preparation:

  • A liquid-liquid extraction technique is employed.

  • To a plasma sample, add the this compound internal standard solution.

  • Perform extraction using a suitable organic solvent.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: A chiral column, such as Lux Amylose-2 (150 x 4.6 mm, 5µ), is used for enantiomeric separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 5 mM ammonium acetate buffer (50:50, v/v) is utilized.[1]

  • Flow Rate: A constant flow rate is maintained.

  • Injection Volume: A small volume of the prepared sample is injected.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Stiripentol and this compound.

Visualizing the Workflow

To illustrate the analytical process, the following diagrams outline the key steps and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Addition of this compound plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection into LC-MS/MS recon->injection separation Chiral Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification detection->quant report Reporting quant->report signaling_pathway stiripentol Stiripentol gaba_a GABAA Receptor stiripentol->gaba_a Positive Allosteric Modulation gaba_transaminase GABA Transaminase stiripentol->gaba_transaminase Inhibition cyps Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19) stiripentol->cyps Inhibition neuronal_inhibition Increased Neuronal Inhibition gaba_a->neuronal_inhibition Enhances gaba_degradation GABA Degradation gaba_transaminase->gaba_degradation Catalyzes drug_metabolism Metabolism of Co-administered AEDs cyps->drug_metabolism Metabolizes other AEDs

References

The Gold Standard and its Challengers: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision that directly influences the reliability of experimental data. The primary role of an internal standard is to compensate for the inherent variability in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), including inconsistencies in sample preparation, injection volume, and instrument response.[1][2] This guide provides an objective, data-driven comparison of the two main contenders for this crucial role: deuterated and non-deuterated (or structural analog) internal standards.

The Theoretical Divide: Mimicry vs. Similarity

The fundamental difference between deuterated and non-deuterated internal standards lies in their relationship to the analyte of interest.

Deuterated Internal Standards , a type of stable isotope-labeled internal standard (SIL-IS), are considered the "gold standard" in quantitative bioanalysis.[3] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically and physically almost identical to the analyte.[4] The key theoretical advantages of this near-perfect mimicry are:

  • Co-elution: Deuterated standards are expected to have the same chromatographic retention time as the analyte, meaning they pass through the analytical column and enter the mass spectrometer at the same time.[5]

  • Identical Ionization Efficiency: They should be affected by matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix—to the same degree as the analyte.

  • Similar Extraction Recovery: During sample preparation, the deuterated standard should be extracted from the matrix with the same efficiency as the analyte.

By maintaining a constant ratio of analyte to internal standard signals, despite variations in the analytical process, deuterated standards enable highly accurate and precise quantification through a technique known as isotope dilution mass spectrometry (IDMS).

Non-Deuterated Internal Standards , often referred to as structural analogs, are compounds that are chemically similar but not identical to the analyte. The selection of a suitable analog is crucial; it should share similar physicochemical properties, such as polarity and functional groups, to ensure comparable behavior during analysis. However, their structural differences lead to several theoretical disadvantages compared to their deuterated counterparts:

  • Different Retention Times: By design, structural analogs will have different retention times from the analyte.

  • Variable Ionization Efficiency: They are more likely to experience different degrees of matrix effects than the analyte, which can lead to inadequate compensation and reduced accuracy.

  • Disparate Extraction Recovery: Differences in chemical structure can lead to variations in extraction efficiency compared to the analyte.

Performance Under the Magnifying Glass: Quantitative Data

The theoretical superiority of deuterated internal standards is consistently supported by experimental data, which demonstrates improved accuracy and precision in various bioanalytical applications.

AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (%CV)Key Findings & References
Everolimus DeuteratedWhole Blood-1.5 to 2.32.1 to 4.5The deuterated standard showed slightly better precision compared to the non-deuterated analog.
Non-Deuterated (Analog)Whole Blood-2.1 to 3.52.8 to 5.6
Sirolimus Deuterated (SIR-d3)Whole BloodNot Reported2.7 to 5.7The deuterated internal standard resulted in a consistently lower range of interpatient assay imprecision.
Non-Deuterated (DMR)Whole BloodNot Reported7.6 to 9.7
Kahalalide F DeuteratedBiological MatrixCloser to 100%Lower Standard DeviationA statistically significant improvement in both accuracy and precision was observed with the deuterated standard.
Non-Deuterated (Analog)Biological MatrixFurther from 100%Higher Standard Deviation
Testosterone Deuterated (D2)Not SpecifiedTarget ValueNot ReportedThe choice of deuterated internal standard (D2 vs. D5) significantly affected the results, highlighting the importance of the position and number of deuterium atoms.
Deuterated (D5)Not SpecifiedLower than D2Not Reported
¹³C-labeledNot SpecifiedCloser to D2 targetNot Reported

The "Ideal" Standard's Imperfections: Limitations of Deuterated Standards

Despite their advantages, deuterated internal standards are not without potential pitfalls that can compromise analytical accuracy if not carefully considered during method development and validation.

The most significant of these is the "chromatographic isotope effect" . The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small difference in retention time between the analyte and the deuterated standard. If this shift causes the analyte and internal standard to elute into regions with different matrix effects, it can lead to "differential matrix effects," where the internal standard no longer accurately compensates for the ionization suppression or enhancement experienced by the analyte. This can result in inaccurate quantification.

Furthermore, the stability of the deuterium label is crucial. In some cases, deuterium atoms can be lost or exchanged with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D exchange. This can lead to the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration of the analyte.

Experimental Corner: Protocols for Internal Standard Evaluation

To objectively compare the performance of deuterated and non-deuterated internal standards and to validate their suitability for a specific bioanalytical method, a series of key experiments should be conducted.

Protocol 1: Evaluation of Matrix Effects

This experiment is designed to quantitatively assess the ability of an internal standard to compensate for the variability of matrix effects from different sources.

Objective: To determine and compare the matrix factor (MF) and the internal standard-normalized matrix factor for a deuterated and a non-deuterated internal standard in a complex biological matrix (e.g., human plasma).

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte in a clean reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set 2 (Analyte in Post-Extraction Spiked Matrix): Obtain blank plasma from at least six different individual donors. Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on these blank samples. Spike the extracted blank matrix with the analyte to the same final concentration as in Set 1.

    • Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated and non-deuterated internal standards in the reconstitution solvent at the concentration to be used in the assay.

    • Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Perform the sample extraction on the six lots of blank plasma. Spike the extracted blank matrix with the deuterated and non-deuterated internal standards to the same final concentrations as in Set 3.

  • LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.

  • Data Analysis and Calculations:

    • Matrix Factor (MF): Calculate the MF for the analyte by dividing the average peak area of the analyte in the post-extraction spiked matrix (Set 2) by the average peak area of the analyte in the neat solution (Set 1).

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: For each of the six plasma lots, calculate the ratio of the analyte peak area to the internal standard peak area for both the deuterated and non-deuterated IS. Then, divide this ratio by the corresponding ratio from the neat solution.

    • Coefficient of Variation (CV): Calculate the %CV of the IS-normalized matrix factor across the six different plasma sources for both internal standards. A lower %CV indicates better compensation for the variability of the matrix effect.

Protocol 2: Assessment of Accuracy and Precision

This protocol evaluates the overall performance of the analytical method using either the deuterated or non-deuterated internal standard.

Objective: To determine the accuracy and precision of the bioanalytical method at various concentration levels.

Methodology:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare two separate sets of calibration standards and QC samples (at low, medium, and high concentrations) by spiking a blank biological matrix with known concentrations of the analyte.

    • To one set, add the deuterated internal standard at a constant concentration to all standards and QCs.

    • To the second set, add the non-deuterated internal standard at a constant concentration to all standards and QCs.

  • Sample Analysis:

    • Perform the complete sample preparation and LC-MS/MS analysis for both sets of standards and QCs.

    • For inter-assay accuracy and precision, analyze the QCs in at least three separate runs on at least two different days. For intra-assay assessment, analyze at least five replicates of each QC level in a single run.

  • Data Analysis:

    • Construct a calibration curve for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentrations of the QC samples using their respective calibration curves.

    • Accuracy: Calculate the percentage bias of the mean measured concentration from the nominal concentration for each QC level. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

    • Precision: Calculate the %CV of the measured concentrations for each QC level. The %CV should not exceed 15% (20% for the LLOQ).

Visualizing the Concepts

To further elucidate the theoretical principles and experimental workflows, the following diagrams are provided.

G A_prep Sample Prep A_chrom Chromatography A_prep->A_chrom A_ion Ionization A_chrom->A_ion DIS_chrom Chromatography A_chrom->DIS_chrom NIS_chrom Chromatography A_chrom->NIS_chrom Different Retention Time (Different Behavior) A_det Detection A_ion->A_det DIS_ion Ionization A_ion->DIS_ion NIS_ion Ionization A_ion->NIS_ion Different Matrix Effect DIS_prep Sample Prep DIS_prep->DIS_chrom DIS_chrom->DIS_ion DIS_det Detection DIS_ion->DIS_det NIS_prep Sample Prep NIS_prep->NIS_chrom NIS_chrom->NIS_ion NIS_det Detection NIS_ion->NIS_det

Caption: Theoretical comparison of analyte and internal standard behavior.

G start Start: Blank Biological Matrix (e.g., Plasma) spike_is Spike with Internal Standard (Deuterated or Non-Deuterated) start->spike_is spike_analyte Spike with Analyte (Calibration Standards & QCs) spike_is->spike_analyte extraction Sample Extraction (e.g., Protein Precipitation, SPE, LLE) spike_analyte->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data Data Analysis: Peak Area Ratio vs. Concentration lcms->data quant Quantification of Analyte Concentration data->quant

Caption: General experimental workflow for bioanalysis using an internal standard.

Conclusion: An Informed Choice for Robust Data

The choice between a deuterated and a non-deuterated internal standard is a critical step in the development of a robust and reliable quantitative bioanalytical method. The theoretical principles and a growing body of experimental evidence strongly support the superiority of deuterated internal standards in providing the highest levels of accuracy and precision. Their ability to closely mimic the behavior of the analyte throughout the analytical process allows for effective compensation of various sources of error, most notably matrix effects.

However, the "gold standard" is not without its potential flaws. The possibility of chromatographic isotope effects and label instability necessitates a thorough method validation to ensure the chosen deuterated standard is "fit-for-purpose." In situations where a deuterated standard is unavailable or prohibitively expensive, a carefully selected and rigorously validated non-deuterated structural analog can provide acceptable performance. Ultimately, the decision must be based on a comprehensive evaluation of the specific analytical requirements and a validation process that demonstrates the accuracy, precision, and reliability of the chosen method.

References

Assessing the Stability of Stiripentol-d9 in Long-Term Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the long-term stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comparative assessment of the stability of Stiripentol and its deuterated analog, Stiripentol-d9. While direct long-term stability data for this compound is not extensively available in the public domain, this guide leverages existing stability data for Stiripentol and the well-established principles of kinetic isotope effects to project the stability profile of this compound.

Executive Summary

Stiripentol, an antiepileptic drug, has been subjected to forced degradation studies which reveal its susceptibility to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions. The primary mechanism of enhanced stability in deuterated compounds stems from the kinetic isotope effect, where the substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond can lead to a slower rate of metabolic and chemical degradation. Therefore, it is anticipated that this compound will exhibit improved stability compared to its non-deuterated counterpart, potentially leading to a longer shelf-life and more consistent therapeutic performance.

Data Presentation: Forced Degradation of Stiripentol

The following tables summarize the quantitative data from forced degradation studies performed on Stiripentol under various stress conditions. These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2][3]

Table 1: Summary of Stiripentol Degradation under Various Stress Conditions (HPTLC Method)

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)
Acid Hydrolysis0.1N HCl30 minRoom Temperature8.52
Alkali Hydrolysis0.1N NaOH30 minRoom Temperature7.47
Oxidative3% H₂O₂30 minRoom Temperature7.55
Thermal-30 min40°C7.69
Photolytic (UV)UV Radiation24 hr-7.54
HydrolyticDistilled Water30 minRoom Temperature4.73

Data sourced from a study utilizing a High-Performance Thin-Layer Chromatography (HPTLC) method.

Table 2: Stability Profile of Stiripentol from a Separate HPTLC Study

Stress ConditionReagent/ParameterObservation
Acid Hydrolysis0.05N HClSensitive
Alkali Hydrolysis-Sensitive
Oxidative-Sensitive
Thermal-Sensitive

This study noted sensitivity to these conditions but did not quantify the degradation products with a peak.

Experimental Protocols

Detailed methodologies are essential for replicating and validating stability studies. The following are protocols for the key experiments cited in the assessment of Stiripentol's stability.

Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method

This method was developed for the determination of Stiripentol in bulk and pharmaceutical dosage forms.

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

  • Mobile Phase: A mixture of Toluene, Dichloromethane, and Ethyl acetate in a ratio of 6:2:2 (v/v/v).

  • Detection Wavelength: 301 nm.

  • Sample Preparation for Forced Degradation:

    • Acid Hydrolysis: 1 mL of Stiripentol stock solution (500 µg/mL) was mixed with 1 mL of 0.05N HCl, and the volume was made up to 10 mL with methanol. The solution was kept for 20 minutes at room temperature.

    • For other stress conditions (alkaline, oxidative, thermal, and photolytic), similar procedures were followed with the respective reagents and conditions as detailed in the data tables.

  • Analysis: The percentage of degradation was calculated by comparing the peak area of the stressed sample to that of an unstressed standard solution.

Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method

This method provides a robust approach for separating and quantifying Stiripentol and its degradation products.

  • Chromatographic System: A reversed-phase HPLC system with a Diode-Array Detector.

  • Column: A suitable C18 column.

  • Mobile Phase: A suitable mixture of organic and aqueous phases, optimized for the separation of Stiripentol and its degradants.

  • Forced Degradation Procedure:

    • A stock solution of Stiripentol (e.g., 0.5 mg/mL) is prepared.

    • Aliquots of the stock solution are subjected to various stress conditions as per ICH guidelines (e.g., acid, base, oxidation, heat, light).

    • The stressed samples are then diluted appropriately and injected into the HPLC system.

  • Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure it is stability-indicating.

Mandatory Visualization: Experimental Workflow and Signaling Pathways

To visualize the logical flow of a long-term stability study, the following diagrams are provided in DOT language.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Stability Storage and Testing cluster_2 Phase 3: Data Analysis and Reporting A Define Study Protocol (ICH Guidelines) B Prepare Drug Substance/Product Batches (Stiripentol & this compound) A->B C Select Stability-Indicating Analytical Methods (e.g., HPLC, HPTLC) B->C D Place Samples in Stability Chambers (Long-term, Intermediate, Accelerated) C->D E Withdraw Samples at Defined Time Points D->E Time F Perform Analytical Testing (Assay, Impurities, etc.) E->F G Analyze Data and Determine Degradation Trends F->G H Establish Shelf-Life and Storage Conditions G->H I Prepare Stability Report H->I

Caption: Workflow for a long-term stability study.

The Anticipated Impact of Deuteration on this compound Stability

The replacement of hydrogen with deuterium, a stable isotope of hydrogen, is a strategy employed in drug development to enhance the metabolic stability and pharmacokinetic profile of a molecule.[4] This is primarily due to the kinetic isotope effect (KIE) . The C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond.[4] Breaking this stronger bond requires more energy, leading to a slower rate of reactions where C-H bond cleavage is the rate-determining step.

While much of the focus of deuteration is on metabolic stability (i.e., slowing down enzymatic degradation), the same principle can apply to chemical stability. Degradation pathways that involve the cleavage of a C-H bond, such as certain hydrolytic or oxidative processes, may be slowed down in this compound compared to Stiripentol.

Expected Advantages of this compound in Long-Term Stability:

  • Reduced Degradation: For any degradation pathway where the cleavage of a hydrogen atom at a deuterated position is a key step, this compound is expected to show a lower rate of degradation.

  • Improved Shelf-Life: A slower degradation rate would logically translate to a longer shelf-life for the drug product under specified storage conditions.

  • Consistent Potency: By minimizing degradation, the potency of the active pharmaceutical ingredient (API) can be better maintained over time, ensuring consistent therapeutic efficacy.

It is important to note that the extent of stability improvement will depend on the specific degradation pathways of Stiripentol and the position of the deuterium atoms in the this compound molecule. If the primary degradation pathways do not involve the cleavage of the deuterated C-H bonds, the impact on chemical stability may be less pronounced.

Conclusion

Based on the available forced degradation data, Stiripentol exhibits susceptibility to degradation under various stress conditions. While direct long-term stability data for this compound is not yet widely published, the foundational principles of the kinetic isotope effect strongly suggest that this compound will possess enhanced stability compared to its non-deuterated form. This anticipated improvement in stability, coupled with potential benefits in metabolic profile, makes this compound a promising candidate for further development. Rigorous long-term stability studies, following ICH guidelines, will be essential to definitively quantify the stability advantages of this compound and to establish its appropriate shelf-life and storage conditions.

References

Comparative Analysis of Stiripentol-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and consistency of stable-isotope labeled internal standards like Stiripentol-d9 are paramount for accurate pharmacokinetic and metabolic studies. This guide provides a comparative overview of this compound available from various suppliers, based on publicly accessible data. Furthermore, it outlines detailed experimental protocols for researchers to conduct their own performance evaluations.

Supplier and Product Specification Overview

Sourcing high-purity this compound is the first step in ensuring reliable experimental outcomes. Below is a summary of information from several suppliers based on their online product listings and available Certificates of Analysis. Researchers are encouraged to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

SupplierStated PurityFormulationCAS NumberAdditional Notes
Cayman Chemical ≥99% deuterated forms (d1-d9)[1][2]Solid[1]1185239-64-8[1]Intended for use as an internal standard for quantification by GC- or LC-MS.[2]
LGC Standards >95% (HPLC)Neat1185239-64-8Provided with a Certificate of Analysis.
GlpBio >99.00% (HPLC)Solid1185239-64-8Certificate of Analysis indicates consistency with HNMR and HPLC structure.
Simson Pharma Certificate of Analysis availableNot specified1185239-64-8States that every compound is accompanied by a Certificate of Analysis.

Recommended Experimental Protocols for Comparative Analysis

To ensure the suitability of this compound for its intended application, a series of analytical tests should be performed. The following protocols are adapted from established methods for the analysis of Stiripentol and can be applied to its deuterated analogue.

Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a stability-indicating HPLC-DAD method and is suitable for determining the purity of this compound and detecting any potential impurities or degradation products.

  • Instrumentation: HPLC system with a photodiode array (DAD) detector.

  • Column: Symmetry C18 column.

  • Mobile Phase: A suitable isocratic mobile phase should be developed and validated. A common starting point could be a mixture of methanol and water.

  • Detection: Photodiode array detector to monitor at a wavelength where Stiripentol has maximum absorbance.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound from each supplier in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare working solutions by diluting the stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 1-25 µg/mL).

  • Analysis:

    • Inject equal volumes of the working solutions into the HPLC system.

    • Record the chromatograms and determine the peak area of this compound.

    • Calculate the purity of each sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

  • Validation Parameters: The method should be validated for linearity, precision, accuracy, and specificity as per ICH guidelines.

Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (LC-MS or GC-MS):

    • Utilize a high-resolution mass spectrometer to confirm the molecular weight of this compound (C14H9D9O3, expected MW ~243.3 g/mol ).

    • Assess the isotopic distribution to confirm the degree of deuteration and the absence of significant amounts of partially deuterated or non-deuterated Stiripentol.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H-NMR spectrum.

    • The absence or significant reduction of proton signals at the positions of deuteration, compared to the ¹H-NMR spectrum of non-deuterated Stiripentol, will confirm the isotopic labeling. The spectrum should be consistent with the expected structure.

Stability Assessment

This protocol provides a framework for evaluating the stability of this compound from different suppliers under various stress conditions.

  • Stress Conditions:

    • Acidic and Alkaline Hydrolysis: Incubate solutions of this compound in acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) conditions.

    • Oxidative Degradation: Treat solutions with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose solid samples to elevated temperatures (e.g., 60°C).

    • Photostability: Expose solutions and solid samples to UV light.

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using the validated HPLC method described above.

    • Compare the chromatograms of the stressed samples to those of unstressed samples to identify and quantify any degradation products.

Mechanism of Action of Stiripentol

Stiripentol exerts its anticonvulsant effects through multiple mechanisms. A primary mode of action is the positive allosteric modulation of GABA-A receptors, which enhances GABAergic neurotransmission. Additionally, Stiripentol inhibits the enzyme lactate dehydrogenase (LDH), which is involved in neuronal energy metabolism. It also inhibits various cytochrome P450 enzymes, which can lead to drug-drug interactions by increasing the plasma concentrations of other co-administered antiepileptic drugs.

Stiripentol_Mechanism_of_Action cluster_0 Stiripentol cluster_1 Mechanisms of Action cluster_2 Cellular Effects Stiripentol Stiripentol GABA_A GABA-A Receptor Stiripentol->GABA_A Positive Allosteric Modulation LDH Lactate Dehydrogenase (LDH) Stiripentol->LDH Inhibition CYP450 Cytochrome P450 Enzymes Stiripentol->CYP450 Inhibition GABA_transmission Increased GABAergic Neurotransmission GABA_A->GABA_transmission Neuronal_Metabolism Altered Neuronal Energy Metabolism LDH->Neuronal_Metabolism Drug_Metabolism Decreased Metabolism of Other Antiepileptic Drugs CYP450->Drug_Metabolism

Caption: Primary mechanisms of action of Stiripentol.

Conclusion

The selection of a this compound supplier should be based on a thorough evaluation of product specifications and, ideally, in-house analytical testing. While suppliers provide initial purity data, independent verification using the protocols outlined in this guide will ensure the quality and reliability of the material for sensitive research applications. Understanding the multifaceted mechanism of action of Stiripentol is also crucial for interpreting experimental results in the context of its therapeutic effects.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to Stiripentol-d9 Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of research compounds is a critical final step, ensuring both laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Stiripentol-d9, a deuterated analog of the antiepileptic drug Stiripentol.

While this compound is not classified as a dangerous good for transport, it is imperative to handle its disposal with the same rigor as any other laboratory chemical. Adherence to institutional and regulatory guidelines is paramount.

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice rests on the principles of waste minimization, proper segregation, and compliant disposal. Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Federal, state, and local regulations govern chemical waste disposal and must be strictly followed.

This compound Disposal Profile

To facilitate a clear understanding of the disposal requirements for this compound, the following table summarizes its key characteristics and recommended handling procedures.

PropertySummary of DataDisposal Implication
Chemical Name 1-(Benzo[d][1][2]dioxol-5-yl)-4,4-bis(methyl-d3)pent-1-en-5,5,5-d3-3-olUse full chemical name on waste labels.
CAS Number 1185239-64-8Include on all disposal documentation.
Physical Form SolidSolid waste should be collected in a designated, properly labeled container.
Known Hazards Not listed as a hazardous substance for transport. Potential health effects are not well-established; treat with caution as a research chemical.In the absence of comprehensive hazard data, treat as a chemical waste. Do not dispose of in regular trash or down the drain.
Solubility Soluble in ChloroformIf dissolved in a solvent, the solvent's hazards must also be considered for disposal.
Regulatory Status For research and development use only. Not for drug, household, or other uses.Disposal must be handled by a licensed chemical waste contractor.

Step-by-Step Disposal Protocol for this compound

Follow these procedural steps to ensure the safe and compliant disposal of this compound and its associated waste.

1. Waste Identification and Segregation:

  • Solid this compound: Collect any unused or surplus solid this compound in a dedicated waste container. This container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "1185239-64-8," and the approximate quantity.

  • Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a separate, sealed bag or container labeled "this compound Contaminated Debris."

  • Solutions of this compound: If this compound is dissolved in a solvent (e.g., chloroform), the resulting solution must be disposed of as a liquid chemical waste. The waste container must be compatible with the solvent and labeled with the names and concentrations of all components.

2. Packaging and Labeling:

  • Use only approved, leak-proof containers for chemical waste.

  • Ensure all containers are securely sealed to prevent spills or volatilization.

  • Affix a completed hazardous waste tag to each container, as required by your institution.

3. Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Disposal Request and Pickup:

  • Once a waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department.

  • Do not attempt to transport the chemical waste off-site yourself. All transportation and final disposal must be conducted by a licensed hazardous waste contractor.

5. Spill Management:

  • In the event of a small spill of solid this compound, carefully sweep or wipe up the material, taking care to avoid creating dust. Place the collected material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.

  • For larger spills or spills of solutions, evacuate the area and contact your EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Stiripentol_d9_Disposal_Workflow This compound Disposal Workflow start Start: this compound for Disposal identify_form Identify Physical Form start->identify_form solid_waste Solid this compound identify_form->solid_waste Solid contaminated_debris Contaminated Labware (Gloves, etc.) identify_form->contaminated_debris Contaminated Material liquid_waste This compound Solution identify_form->liquid_waste In Solution package_solid Package in Labeled Solid Waste Container solid_waste->package_solid package_debris Package in Labeled Debris Container contaminated_debris->package_debris package_liquid Package in Labeled Liquid Waste Container (Solvent-Compatible) liquid_waste->package_liquid store_waste Store in Designated Satellite Accumulation Area with Secondary Containment package_solid->store_waste package_debris->store_waste package_liquid->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup end End: Disposal by Licensed Contractor request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.

References

Personal protective equipment for handling Stiripentol-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Stiripentol-d9, a deuterated analog of the antiepileptic agent Stiripentol.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Specification/Standard
Respiratory Protection Self-contained breathing apparatus or dust respiratorFollow local and national regulations.[1][2]
Eye Protection Safety glasses or safety gogglesA face-shield may be required in situations with a higher risk of splashing.[1][2]
Hand Protection Protective/Surgical glovesChemically resistant gloves are recommended.
Skin and Body Protection Protective clothing and bootsAs required by the situation to prevent skin contact.[2]

Hazard Identification and First Aid

Stiripentol, the parent compound, is classified as harmful if swallowed. While specific toxicity data for this compound is limited, it should be handled with the same precautions.

Exposure Route First Aid Measures
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Medical assistance for gastric lavage may be necessary.
Inhalation Remove to fresh air. If necessary, provide artificial respiration or oxygen.
Skin Contact Wash with plenty of water.
Eye Contact Wash with plenty of water.

Operational Plan for Handling this compound

A step-by-step procedure for the safe handling of this compound is outlined below. This workflow is designed to minimize risk from receipt of the compound to its final disposal.

Stiripentol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE review_sds Review Safety Data Sheet weigh Weigh Compound in Ventilated Enclosure review_sds->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste remove_ppe Remove PPE Correctly

This compound Safe Handling Workflow

Procedural Steps:

  • Preparation :

    • Designate a specific, well-ventilated area for handling this compound, preferably a laboratory fume hood.

    • Assemble all necessary PPE as detailed in the table above.

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

  • Handling :

    • Wear all required PPE before handling the compound.

    • If working with the solid form, handle it in a way that avoids dust formation.

    • Weigh the necessary amount of this compound in a ventilated enclosure.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling :

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Properly label and store any remaining this compound according to the manufacturer's instructions, which is typically at -20°C.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.

    • Excess and expired materials should be offered to a licensed hazardous material disposal company.

    • Contaminated packaging should be disposed of in the same manner as the product itself.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.